molecular formula C3H5FO2 B127133 2-Fluoropropionic acid CAS No. 6087-13-4

2-Fluoropropionic acid

Cat. No.: B127133
CAS No.: 6087-13-4
M. Wt: 92.07 g/mol
InChI Key: ZVZPFTCEXIGSHM-UHFFFAOYSA-N
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Description

2-Fluoropropionic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H5FO2 and its molecular weight is 92.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84352. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZPFTCEXIGSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292648
Record name 2-Fluoropropionic acid
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Molecular Weight

92.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-13-4
Record name 6087-13-4
Source DTP/NCI
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Record name 2-Fluoropropionic acid
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Record name 2-Fluoropropionic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoropropionic Acid: Chemical Properties, Structure, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and common experimental methodologies related to 2-Fluoropropionic acid. This information is intended to support research, development, and quality control activities involving this compound.

Chemical Properties

This compound, also known as α-fluoropropionic acid, is a halogenated carboxylic acid. It is a colorless liquid at room temperature and is partly miscible with water. Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₅FO₂[1]
Molecular Weight 92.07 g/mol [1]
Density 1.181 g/mL at 25 °C
Boiling Point 66-67 °C at 30 mmHg
Refractive Index n20/D 1.383
Flash Point 82.22 °C (180.0 °F)
Water Solubility Partly miscible[2]
CAS Number 6087-13-4

Chemical Structure

This compound is a chiral molecule, existing as two enantiomers: (S)-2-fluoropropanoic acid and (R)-2-fluoropropanoic acid. The presence of a fluorine atom on the alpha-carbon significantly influences the molecule's acidity and reactivity.

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

The structural identifiers for this compound are as follows:

  • IUPAC Name: 2-fluoropropanoic acid[1]

  • SMILES: CC(C(=O)O)F[1]

  • InChI Key: ZVZPFTCEXIGSHM-UHFFFAOYSA-N[1]

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of this compound. These protocols are based on standard organic chemistry techniques and may require optimization for specific experimental setups.

Synthesis of this compound

Two common methods for the preparation of this compound are the fluorination of 2-chloropropionic acid and the hydrofluorination of propylene oxide.[3] A general laboratory procedure for the synthesis from an ethyl 2-halopropanoate precursor is described below.

General Procedure for the Preparation of Racemic 2-Fluoropropanoic Acids:

This procedure describes the hydrolysis of an ethyl 2-fluoro-2-arylpropanoate to the corresponding carboxylic acid. A similar principle can be applied to the hydrolysis of ethyl 2-fluoropropanoate.

  • To a solution of the starting ethyl 2-fluoropropanoate ester in ethanol at 0 °C, add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 3 hours).

  • Acidify the reaction mixture with hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoropropanoic acid.[4]

G start Start: Ethyl 2-fluoropropanoate in Ethanol add_naoh Add aqueous NaOH at 0 °C start->add_naoh stir Stir at room temperature add_naoh->stir acidify Acidify with HCl stir->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate end End: Crude this compound concentrate->end

Caption: General workflow for the hydrolysis of ethyl 2-fluoropropanoate.

Analytical Methods

Standard analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.

Sample Preparation for NMR Analysis:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

  • Cap the NMR tube securely.[5]

A ¹⁹F NMR spectrum for this compound is available in public databases and can be used as a reference.[6]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-F bond.

General Protocol for IR Analysis:

For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for analysis by transmission IR spectroscopy. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation for Mass Spectrometry:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of acetonitrile and water (often with a small amount of formic acid to aid ionization).

  • Ensure the final solution is free of any particulate matter by centrifugation or filtration.

  • Transfer the solution to an appropriate autosampler vial.[7][8]

Safety Information

This compound is a corrosive and toxic substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Fluoropropionic Acid (CAS Number: 6087-13-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropropionic acid (2-FPA) is a halogenated carboxylic acid with growing significance in biomedical research and drug development. Its structural similarity to endogenous metabolites like propionate and acetate allows it to function as a valuable probe in metabolic studies, particularly in the field of oncology. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, applications in drug development, and its proposed mechanism of action. The information is presented to support researchers and scientists in leveraging this compound for their studies.

Chemical and Physical Properties

This compound, also known as α-fluoropropionic acid, is a colorless liquid at room temperature.[1][2] It is characterized by the presence of a fluorine atom at the alpha position relative to the carboxyl group, which imparts unique chemical and biological properties.[1] The compound is partly miscible in water and soluble in common organic solvents.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6087-13-4[3]
Molecular Formula C₃H₅FO₂[3]
Molecular Weight 92.07 g/mol [3]
Appearance Colorless liquid[2]
Density 1.181 g/mL at 25 °C
Boiling Point 66-67 °C at 30 mmHg
Flash Point 82.22 °C
Refractive Index n20/D 1.383
Water Solubility Partly miscible[2]
pKa ~2.68 (Predicted)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common laboratory-scale methods involve nucleophilic substitution of a leaving group at the α-position of a propionic acid derivative with a fluoride source.

Synthesis from 2-Chloropropionic Acid

A prevalent method for the synthesis of this compound is the reaction of 2-chloropropionic acid with a fluoride salt, such as potassium fluoride (KF).[2]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-chloropropionic acid (1 mol equivalent).

  • Addition of Reagents: Add a suitable solvent, such as a high-boiling point ether or a polar aprotic solvent. Add spray-dried potassium fluoride (a molar excess, typically 2-3 equivalents). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used. Monitor the reaction progress by a suitable analytical technique, such as GC-MS or TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with the solvent. The filtrate is then subjected to distillation under reduced pressure to isolate the this compound. Further purification can be achieved by fractional distillation.

Synthesis of [¹⁸F]-2-Fluoropropionic Acid for PET Imaging

For applications in Positron Emission Tomography (PET), the synthesis of the ¹⁸F-labeled analogue is required. This is typically achieved via nucleophilic substitution on a suitable precursor.

Experimental Protocol:

  • ¹⁸F-Fluoride Preparation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange column. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K2.2.2) in acetonitrile/water. The water is removed azeotropically with acetonitrile.

  • Radiolabeling Reaction: To the dried K[¹⁸F]/K2.2.2 complex, a solution of a suitable precursor, such as methyl 2-bromopropionate, in anhydrous acetonitrile is added. The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a short duration (5-15 minutes).

  • Hydrolysis: After the labeling reaction, the resulting ester is hydrolyzed to the carboxylic acid by adding a base, such as sodium hydroxide, and heating.

  • Purification and Formulation: The crude product is purified by semi-preparative HPLC. The fraction containing [¹⁸F]-2-Fluoropropionic acid is collected, the solvent is evaporated, and the final product is formulated in a physiologically compatible solution, such as sterile saline, for injection.

Applications in Drug Development and Research

This compound and its derivatives have emerged as important tools in drug discovery and biomedical research, primarily as metabolic probes and building blocks for more complex molecules.

PET Imaging Agent in Oncology

[¹⁸F]-2-Fluoropropionic acid has shown significant promise as a PET imaging agent for the detection and monitoring of various cancers, including prostate and liver cancer. The rationale for its use is based on the "Warburg effect," where cancer cells exhibit altered metabolism, including increased fatty acid synthesis. It is hypothesized that 2-FPA, as an analog of acetate and propionate, is taken up by cancer cells and becomes a substrate in these metabolic pathways.

Building Block for Bioactive Molecules

The unique properties conferred by the fluorine atom make this compound an attractive building block in medicinal chemistry.[4] The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] For example, 2-aryl-2-fluoropropionic acids have been synthesized as non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Probe for Studying Fatty Acid Metabolism

2-Fluoro-analogues of fatty acids, including those derived from 2-FPA, can act as inhibitors of key enzymes in fatty acid metabolism. For instance, 2-fluoropalmitic acid has been shown to inhibit acyl-CoA synthetase, the enzyme that "traps" fatty acids within the cell by converting them to their CoA esters. This inhibition allows researchers to dissect the transport of fatty acids across the cell membrane from their subsequent intracellular metabolism.

Mechanism of Action and Signaling Pathways

The biological activity of this compound is closely linked to its role as a mimic of endogenous short-chain fatty acids.

Involvement in Fatty Acid Synthesis

As an analog of acetate, this compound is thought to enter the fatty acid synthesis pathway. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids. It is carboxylated to malonyl-CoA, and then a series of condensation, reduction, dehydration, and further reduction reactions lead to the elongation of the fatty acid chain. 2-FPA, once converted to its CoA ester, can potentially be incorporated into this pathway or interfere with it.

Fatty_Acid_Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Fatty Acid Synthase Complex Fatty Acid Synthase Complex Malonyl-CoA->Fatty Acid Synthase Complex Growing Fatty Acyl Chain Growing Fatty Acyl Chain Fatty Acid Synthase Complex->Growing Fatty Acyl Chain Elongation Cycles Palmitate Palmitate Growing Fatty Acyl Chain->Palmitate 2-Fluoropropionyl-CoA 2-Fluoropropionyl-CoA 2-Fluoropropionyl-CoA->Fatty Acid Synthase Complex Interference/Incorporation Propionyl_CoA_Metabolism Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met) Amino Acids (Val, Ile, Thr, Met)->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Racemase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle 2-Fluoropropionyl-CoA 2-Fluoropropionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase 2-Fluoropropionyl-CoA->Propionyl-CoA Carboxylase Potential Interaction Acyl_CoA_Synthetase_Inhibition Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase This compound This compound This compound->Acyl-CoA Synthetase Inhibition Acyl-CoA Acyl-CoA Acyl-CoA Synthetase->Acyl-CoA ATP, CoA Metabolic Pathways Metabolic Pathways Acyl-CoA->Metabolic Pathways

References

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropionic acid (2-FPA) is a halogenated carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate and as a tracer in medical imaging, particularly in its radiolabeled form ([¹⁸F]-FPA) for positron emission tomography (PET) in oncology, has brought its physicochemical properties into sharp focus.[1][2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and visualizations of its relevant metabolic pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₅FO₂[4][5][6]
Molecular Weight 92.07 g/mol [4][5]
Appearance Colorless liquid[7]
Density 1.181 g/mL at 25 °C[8]
Boiling Point 66-67 °C at 30 mmHg[8]
Melting Point Not available (liquid at room temperature)
Refractive Index (n₂₀/D) 1.383[8]
Acidity and Solubility
PropertyValueSource(s)
pKa 2.68 ± 0.10 (Predicted)[2]
Water Solubility Partly miscible[2][7]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus under reduced pressure.

Methodology:

  • Assemble a micro-distillation apparatus.

  • Place a small volume of this compound in the distillation flask along with a boiling chip.

  • Connect the apparatus to a vacuum pump and a manometer to control and measure the pressure.

  • Gradually heat the distillation flask using a heating mantle.

  • Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb at a specific, constant pressure (e.g., 30 mmHg).

  • This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty, dry pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • Carefully adjust the volume of the liquid to the calibration mark of the pycnometer.

  • Wipe the outside of the pycnometer dry and weigh it.

  • The density is calculated by dividing the mass of the this compound (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

  • Prepare a standard solution of this compound of known concentration in water.

  • Calibrate a pH meter using standard buffer solutions.

  • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of hydrogen atoms. The spectrum of this compound will show signals corresponding to the methyl (CH₃), methine (CH), and carboxylic acid (COOH) protons, with characteristic chemical shifts and splitting patterns due to coupling with the fluorine atom and adjacent protons.

  • ¹³C NMR: Reveals the number of different carbon environments in the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom, with its chemical shift being sensitive to the electronic environment.[4][9]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and the C-F stretch (typically in the 1000-1400 cm⁻¹ region).[10]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups, such as the carboxyl group or a fluorine atom.

Metabolic Pathways and Logical Relationships

The use of [¹⁸F]-labeled this compound ([¹⁸F]-FPA) in PET imaging for cancer detection is based on its involvement in cellular metabolism, particularly in pathways that are often upregulated in tumor cells.[11][12] The uptake of [¹⁸F]-FPA is believed to be related to fatty acid synthesis and the tricarboxylic acid (TCA) cycle.[11]

Experimental Workflow for [¹⁸F]-FPA PET Imaging in Cancer Models

The following diagram illustrates a typical experimental workflow for evaluating the uptake of [¹⁸F]-FPA in preclinical cancer models.

experimental_workflow cluster_synthesis Radiotracer Synthesis cluster_animal_model Preclinical Model cluster_imaging PET Imaging cluster_analysis Data Analysis s1 [18F]Fluoride Production s2 Radiolabeling of Precursor s1->s2 s3 Purification of [18F]-FPA s2->s3 i1 [18F]-FPA Injection s3->i1 a1 Tumor Cell Implantation a2 Tumor Growth a2->i1 i2 PET/CT Scanning i1->i2 i3 Image Reconstruction i2->i3 d1 Quantification of Uptake i3->d1 d2 Biodistribution Studies i3->d2 d3 Correlation with Biology d1->d3 d2->d3

Caption: Experimental workflow for [¹⁸F]-FPA PET imaging.

Putative Metabolic Pathway of this compound in Cancer Cells

Based on studies with propionic acid and the observed uptake of [¹⁸F]-FPA in tumors, a putative metabolic pathway can be proposed.[13][14] Propionic acid is known to be a substrate for gluconeogenesis and can enter the TCA cycle. In the context of cancer, where fatty acid synthesis is often elevated, 2-FPA may be utilized in related pathways.[15][16]

metabolic_pathway FPA This compound FP_CoA 2-Fluoropropionyl-CoA FPA->FP_CoA Propionyl-CoA Synthetase MM_CoA Methylmalonyl-CoA FP_CoA->MM_CoA Propionyl-CoA Carboxylase FAS Fatty Acid Synthesis FP_CoA->FAS Potential Incorporation Succ_CoA Succinyl-CoA MM_CoA->Succ_CoA Methylmalonyl-CoA Mutase TCA TCA Cycle Succ_CoA->TCA Biomolecules Biomolecules (e.g., Lipids) FAS->Biomolecules

Caption: Putative metabolic pathway of this compound.

This diagram illustrates the potential conversion of this compound to 2-Fluoropropionyl-CoA, which can then enter the TCA cycle via succinyl-CoA.[13] Additionally, its potential role as a substrate for fatty acid synthesis is indicated, which is a key area of investigation for its use in cancer imaging.[11][12]

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound, essential for professionals in research and drug development. The presented data, experimental protocols, and pathway visualizations offer a foundational understanding of this important chemical entity, facilitating its effective and safe use in various scientific and industrial applications.

References

Spectroscopic Profile of 2-Fluoropropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoropropionic acid (CAS 6087-13-4). Due to the limited availability of experimentally-derived public spectra, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.

Introduction

This compound is a halogenated carboxylic acid with applications in various fields, including as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in complex matrices. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established empirical rules, spectral databases of similar structures, and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted data in CDCl₃ at 400 MHz.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~11.5Singlet (broad)--COOH
~4.9Doublet of Quartets~48 (²JH-F), ~7 (³JH-H)-CH(F)-
~1.6Doublet of Doublets~24 (³JH-F), ~7 (³JH-H)-CH₃

2.1.2. ¹³C NMR (Carbon-13 NMR)

Predicted data in CDCl₃ at 100 MHz.

Chemical Shift (δ) (ppm)C-F Coupling (J) (Hz)Assignment
~175~20 (²JC-F)-COOH
~88~180 (¹JC-F)-CH(F)-
~18~25 (²JC-F)-CH₃

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

A ¹⁹F NMR spectrum for this compound is publicly available.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
-185 to -195Doublet of Quartets~48 (²JF-H), ~24 (³JF-H)
Infrared (IR) Spectroscopy

Predicted major vibrational frequencies for a neat liquid film.

Wavenumber (cm⁻¹)IntensityVibrational Mode
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (Carboxylic acid)
~1450MediumC-H bend (aliphatic)
~1220StrongC-O stretch (Carboxylic acid)
~1050StrongC-F stretch
~930Broad, MediumO-H bend (out-of-plane, dimer)
Mass Spectrometry (MS)

Predicted major fragments for Electron Ionization (EI) Mass Spectrometry.

m/zProposed Fragment
92[M]⁺ (Molecular Ion)
73[M - F]⁺
47[M - COOH]⁺
45[COOH]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound. Instrument parameters should be optimized for the specific instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

3.1.2. Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 (due to lower sensitivity).

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: Appropriate range for fluorine (~ -50 to -250 ppm).

    • Number of Scans: 128-512.

    • Relaxation Delay: 1-2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

  • Instrument: FT-IR Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (~0.1 mg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

3.3.2. Data Acquisition (Electron Ionization - EI)

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-200.

  • Inlet System: Direct infusion or GC introduction.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (e.g., this compound) Preparation Dissolution / Dilution Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Vibrational Frequencies) IR->ProcessIR ProcessMS Process MS Data (m/z, Fragmentation) MS->ProcessMS Interpretation Structural Elucidation & Confirmation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

A generalized workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is recommended for definitive structural confirmation and analysis.

An In-depth Technical Guide to the Solubility of 2-Fluoropropionic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluoropropionic acid in organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation development, and as an intermediate in the creation of pharmaceuticals and other bioactive molecules. This document consolidates available qualitative data, presents quantitative solubility data for structurally similar compounds to provide a predictive framework, and details established experimental protocols for solubility determination.

Introduction to this compound

This compound (2-FPA) is a halogenated carboxylic acid with the chemical formula C₃H₅FO₂. The presence of a fluorine atom on the alpha-carbon significantly influences its physicochemical properties, including its acidity and solubility, compared to its non-fluorinated analog, propionic acid. These altered properties are of considerable interest in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

Solubility of this compound: Qualitative Overview

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventQualitative SolubilitySource(s)
WaterPartly Miscible[2][3][4][5]
EthanolSoluble[2]
EtherSoluble[2]
AcetoneSparingly Soluble[3]
MethanolSparingly Soluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]

Comparative Quantitative Solubility Data of Analogous Compounds

To provide a more quantitative context for researchers, this section presents solubility data for structurally related compounds: propionic acid, 3-fluoropropanoic acid, and fluoroacetic acid. This information can serve as a useful guide for solvent selection and for predicting the behavior of this compound.

Propionic Acid: The non-fluorinated parent compound, propionic acid, is generally miscible with water and soluble in many common organic solvents.[1][6][7][8]

Table 2: Quantitative Solubility of Propionic Acid

SolventSolubilityTemperature (°C)Source(s)
WaterMiscible> -19.3[6]
Water37 g/100 mLNot Specified[7]
EthanolMiscibleNot Specified[7]
EtherMiscibleNot Specified[7]
ChloroformSolubleNot Specified[8]
AcetoneMiscibleNot Specified[6]
BenzeneMiscibleNot Specified[6]
DichloromethaneMiscibleNot Specified[6]
DMSOMiscibleNot Specified[6]

3-Fluoropropanoic Acid: An isomer of 2-FPA, 3-fluoropropanoic acid is described as being highly soluble in polar solvents like water and having limited solubility in non-polar solvents.[9]

Fluoroacetic Acid: As a smaller fluorinated carboxylic acid, its solubility provides insight into the behavior of the fluorocarboxylic acid functional group. It is reported to be soluble in water, alcohols, and acetone.[10][11]

The general trend suggests that short-chain carboxylic acids, including their fluorinated derivatives, exhibit good solubility in polar organic solvents, a characteristic that is expected to extend to this compound. The presence of the fluorine atom enhances the molecule's polarity.[10]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on established methods for carboxylic acids.

This is a standard and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pipettes and other standard laboratory glassware

  • Drying oven

  • Desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid drawing up solid particles, it is advisable to use a syringe filter.

  • Weighing the Saturated Solution: Transfer the filtered saturated solution to a pre-weighed, dry vial and record the total weight.

  • Solvent Evaporation: Evaporate the solvent from the vial in the saturated solution. This can be done under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of this compound and that will not cause decomposition.

  • Drying and Final Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.

  • Calculation: The solubility is calculated from the mass of the dissolved this compound (final weight of the vial with residue minus the initial weight of the empty vial) and the mass of the solvent (weight of the vial with the saturated solution minus the final weight of the vial with residue).

This method is applicable if this compound exhibits a distinct UV/Vis absorbance profile in the chosen solvent and the solvent itself is transparent in that region. Carboxylic acids typically have a weak n → π* transition around 200-210 nm.

Materials:

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware for preparing solutions

  • Materials for the isothermal shake-flask method (as described above)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should demonstrate a linear relationship in the concentration range of interest (Beer-Lambert Law).

  • Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.

  • Dilution and Measurement:

    • Withdraw a small, precise volume of the clear supernatant.

    • Dilute this sample with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the same λmax.

  • Calculation:

    • Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Method_Workflow A 1. Add excess 2-FPA to a pre-weighed vial B 2. Add known mass of solvent A->B C 3. Equilibrate at constant T (e.g., 24-72h) B->C D 4. Allow solid to settle C->D E 5. Withdraw and filter a known mass of supernatant D->E F 6. Evaporate solvent E->F G 7. Dry residue to constant weight F->G H 8. Calculate solubility (mass solute / mass solvent) G->H

Caption: Workflow for the Isothermal Shake-Flask Gravimetric Method.

Spectroscopic_Method_Workflow cluster_0 Calibration cluster_1 Saturated Solution Analysis A1 Prepare standard solutions of known concentrations A2 Measure absorbance at λmax A1->A2 A3 Plot Absorbance vs. Concentration to create calibration curve A2->A3 C Calculate concentration of diluted sample using calibration curve A3->C B1 Prepare saturated solution (Shake-Flask Method) B2 Withdraw and filter supernatant B1->B2 B3 Dilute sample to fall within calibration range B2->B3 B4 Measure absorbance of diluted sample B3->B4 B4->C D Calculate concentration of saturated solution (accounting for dilution) C->D

Caption: Workflow for the UV/Vis Spectrophotometric Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be extensively published, qualitative information and data from analogous compounds suggest good solubility in polar organic solvents. For researchers and professionals in drug development, the experimental protocols detailed in this guide provide a robust framework for determining the precise solubility of this compound in solvents relevant to their specific applications. Such empirical data is indispensable for process optimization, formulation design, and ensuring the reproducibility of scientific outcomes.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoropropionic Acid from 2-Chloropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluoropropionic acid from 2-chloropropionic acid, focusing on the direct halogen exchange reaction. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom at the α-position of propionic acid can significantly alter the molecule's physicochemical and biological properties, including its acidity, lipophilicity, and metabolic stability. Consequently, efficient and scalable synthetic routes to this compound are of considerable interest. One of the most direct methods for the preparation of this compound is through the nucleophilic substitution of the chlorine atom in 2-chloropropionic acid with a fluoride ion. This guide will focus on a microwave-assisted approach, which offers advantages in terms of reaction time and efficiency.

Synthetic Pathway: Halogen Exchange Fluorination

The core of the synthesis is a nucleophilic substitution reaction (SN2) where a fluoride anion displaces the chloride ion from the α-carbon of 2-chloropropionic acid.

Reaction Scheme:

This transformation can be achieved using various fluorinating agents. The following sections detail a specific protocol employing potassium fluoride (KF) under microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis

The following experimental procedure is based on the research article "Microwave Synthesis of this compound form 2-Chloropropionic Acid and Energy Barrier Calculation of the Transition State".[1]

Materials:

  • 2-Chloropropionic acid

  • Potassium fluoride (KF)

  • Ethylene glycol

  • Anhydrous ether

  • Anhydrous sodium sulfate

  • Domestic microwave oven (modified for controlled temperature and reflux)

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a reflux condenser and a thermometer, add 10.8 g of 2-chloropropionic acid and 20 mL of ethylene glycol.

  • Addition of Fluorinating Agent: To the stirred solution, add 8.7 g of potassium fluoride.

  • Microwave Irradiation: Place the reaction flask in the modified microwave oven. Heat the mixture to 120 °C and maintain this temperature under reflux for 20 minutes.

  • Work-up:

    • After cooling the reaction mixture to room temperature, add 30 mL of anhydrous ether.

    • Filter the resulting mixture to remove insoluble salts.

    • Wash the filtrate twice with 15 mL portions of saturated sodium chloride solution in a separatory funnel.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • The crude product is obtained by removing the ether under reduced pressure.

    • Further purification is achieved by distillation to yield pure this compound.

Quantitative Data

The microwave-assisted synthesis method provides a high yield of the desired product in a significantly reduced reaction time compared to conventional heating methods.

ParameterValueReference
Starting Material2-Chloropropionic acid[1]
Fluorinating AgentPotassium Fluoride (KF)[1]
SolventEthylene Glycol[1]
Reaction Temperature120 °C[1]
Reaction Time20 minutes[1]
Yield 91% [1]

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up cluster_3 Purification A Mix 2-Chloropropionic Acid and Ethylene Glycol B Add Potassium Fluoride A->B C Heat to 120°C for 20 min under reflux B->C D Cool and Add Ether C->D E Filter D->E F Wash with Brine E->F G Dry Organic Layer F->G H Remove Solvent G->H I Distillation H->I J Pure this compound I->J

Figure 1: Experimental workflow for the synthesis.
Nucleophilic Substitution Mechanism

The reaction proceeds via a classical SN2 mechanism. The diagram below depicts the transition state of this process.

SN2_Mechanism cluster_TS Transition State Reactants CH3CH(Cl)COOH + F- TransitionState [F---C(H)(CH3)---Cl]- (COOH) Reactants->TransitionState Attack of F- Products CH3CH(F)COOH + Cl- TransitionState->Products Departure of Cl- TS_Node Trigonal Bipyramidal Geometry

Figure 2: SN2 reaction mechanism.

Safety Considerations

  • 2-Chloropropionic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Potassium fluoride is toxic if ingested or inhaled. Avoid creating dust.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Microwave synthesis should only be performed in equipment designed or appropriately modified for chemical reactions to prevent pressure buildup and potential explosions.

Conclusion

The microwave-assisted halogen exchange fluorination of 2-chloropropionic acid using potassium fluoride in ethylene glycol is an efficient and high-yielding method for the synthesis of this compound.[1] The significant reduction in reaction time makes this a highly attractive protocol for laboratory-scale synthesis and potentially for process development. The straightforward procedure and work-up contribute to the overall practicality of this synthetic route. Researchers and professionals in drug development can utilize this method to access this important fluorinated building block for further chemical exploration.

References

Whole-Cell Biocatalysis for 2-Fluoro-3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biocatalytic Synthesis of Fluorinated Propionic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated propionic acids, in particular, are valuable chiral building blocks for a variety of pharmaceuticals. Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for accessing these compounds with high stereoselectivity and under mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for synthesizing fluorinated propionic acids, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Metabolic engineering of microbial hosts provides a powerful "one-pot" approach for the synthesis of complex molecules from simple feedstocks. A notable example is the production of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using engineered Escherichia coli.

Signaling Pathway and Experimental Workflow

The synthesis of 2-F-3-HP in engineered E. coli is achieved by introducing a synthetic metabolic pathway that converts 2-fluoromalonate (2-FMA) into the desired product. This is accomplished by the co-expression of three key enzymes: a malonate transmembrane protein (MadLM) for substrate uptake, methylmalonyl-CoA synthase (MatBrp) to convert 2-FMA to its CoA thioester, and methylmalonyl-CoA reductase (MCR) to reduce the thioester to the final product.[1][2][3][4]

Whole_Cell_Biocatalysis_Workflow cluster_extracellular Extracellular Space cluster_ecoli Engineered E. coli 2_FMA_ext 2-Fluoromalonate (Substrate) MadLM MadLM (Transporter) 2_FMA_ext->MadLM Uptake 2_FMA_int Intracellular 2-Fluoromalonate MadLM->2_FMA_int MatBrp MatBrp (Methylmalonyl-CoA Synthase) 2_FMA_int->MatBrp ATP, CoA 2_FMA_CoA 2-Fluoromalonyl-CoA MatBrp->2_FMA_CoA AMP, PPi MCR MCR (Methylmalonyl-CoA Reductase) 2_FMA_CoA->MCR 2 NADPH 2_F_3_HP 2-Fluoro-3-hydroxypropionic acid (Product) MCR->2_F_3_HP 2 NADP+, CoA

Engineered E. coli pathway for 2-F-3-HP synthesis.
Quantitative Data

The following table summarizes the key quantitative data from a whole-cell biocatalytic synthesis of 2-F-3-HP.

Host StrainKey Enzymes ExpressedSubstrateProduct Titer (mg/L)Fermentation Time (h)
E. coli BL21(DE3)MatBrp, MCR, MadLM2-Fluoromalonate50.024

Data sourced from Liu et al. (2022).[1][2][3][4]

Experimental Protocol: Whole-Cell Biocatalysis

1. Strain Construction:

  • The genes encoding methylmalonyl-CoA synthase (MatBrp) and methylmalonyl-CoA reductase (MCR) are cloned into a suitable expression vector (e.g., pACYCDuet-1).

  • The gene for the malonate transmembrane protein (MadLM) is cloned into a separate compatible expression vector (e.g., pBAD).

  • Both plasmids are co-transformed into an appropriate E. coli expression host, such as BL21(DE3).

2. Cell Culture and Induction:

  • A single colony of the recombinant E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotics and grown overnight at 37°C.

  • The main culture is inoculated with the overnight culture to an initial OD₆₀₀ of 0.1 and grown at 37°C with shaking.

  • When the OD₆₀₀ reaches 0.6-0.8, protein expression is induced by the addition of appropriate inducers (e.g., IPTG and arabinose). The culture is then incubated at a lower temperature (e.g., 30°C) for a defined period (e.g., 12 hours) to allow for protein expression.

3. Whole-Cell Biotransformation:

  • The induced cells are harvested by centrifugation and washed with M9 buffer (pH 7.0).

  • The cell pellet is resuspended in fresh M9 buffer to a final OD₆₀₀ of 30.

  • The biotransformation is initiated by adding the substrate (2-fluoromalonate) to a final concentration of 4 mM, along with a carbon source (e.g., 8% glucose) and MgSO₄ (10 mM).

  • The reaction is carried out at 30°C with constant stirring (200 rpm) for 24 hours.

4. Product Analysis:

  • The reaction mixture is centrifuged to remove the cells.

  • The supernatant is analyzed by HPLC-MS to quantify the concentration of 2-fluoro-3-hydroxypropionic acid.

Lipase-Catalyzed Kinetic Resolution of Fluorinated Propionic Acid Esters

Lipases are versatile and robust enzymes widely used for the kinetic resolution of racemic esters to produce enantiomerically enriched carboxylic acids and esters. This approach is highly effective for the synthesis of chiral fluorinated propionic acids.

Experimental Workflow

The kinetic resolution of a racemic fluorinated propionic acid ester involves the enantioselective hydrolysis of one of the ester enantiomers by a lipase, resulting in a mixture of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester. These can then be separated.

Lipase_Resolution_Workflow Racemic_Ester Racemic Fluorinated Propionic Acid Ester ((R/S)-Ester) Lipase Lipase (e.g., Candida rugosa) Racemic_Ester->Lipase H₂O Enantioenriched_Acid Enantioenriched Fluorinated Propionic Acid ((S)-Acid) Lipase->Enantioenriched_Acid Enantioenriched_Ester Enantioenriched Fluorinated Propionic Acid Ester ((R)-Ester) Lipase->Enantioenriched_Ester Separation Separation Enantioenriched_Acid->Separation Enantioenriched_Ester->Separation

Workflow for lipase-catalyzed kinetic resolution.
Quantitative Data

The following table presents a comparison of different lipases used in the kinetic resolution of fluorinated propionic acid esters and related compounds.

EnzymeSubstrateSolventEnantiomeric Excess (ee) of Remaining Ester (%)Enantiomeric Ratio (E)
Candida rugosa lipaseMethyl 2-chloro-3,3,3-trifluoropropanoateAqueous buffer95 (at 60% conversion)~10
Pseudomonas fluorescens esteraseMethyl 2-chloro-3,3,3-trifluoropropanoateAqueous buffer95 (at 60% conversion)~10
Pseudomonas cepacia lipase (PSL)Racemic 2-substituted cycloalkanolsDiethyl ether>99>200
Candida antarctica lipase B (Novozym 435)Racemic 2-substituted cycloalkanolsDiethyl ether>99>200

Data for fluorinated propanoic acid esters are limited; related compounds are included for comparison. Data sourced from relevant literature.[5][6][7]

Experimental Protocol: Lipase-Catalyzed Hydrolysis

1. Enzyme Preparation:

  • A commercially available lipase (e.g., from Candida rugosa or Pseudomonas cepacia) is used either in its free or immobilized form.

2. Reaction Setup:

  • The racemic fluorinated propionic acid ester is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0) or a biphasic system containing an organic solvent (e.g., isooctane) to improve substrate solubility.

  • The lipase is added to the reaction mixture. The enzyme loading is typically between 10-50% (w/w) of the substrate.

3. Reaction Conditions:

  • The reaction is incubated at a controlled temperature (e.g., 30-40°C) with vigorous stirring to ensure proper mixing of the phases.

  • The progress of the reaction (conversion and enantiomeric excess) is monitored over time by taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4. Work-up and Product Isolation:

  • Once the desired conversion (typically close to 50%) is reached, the enzyme is removed by filtration.

  • The pH of the aqueous phase is adjusted to be acidic (e.g., pH 2) to protonate the newly formed carboxylic acid.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic phase, containing the unreacted ester, and the aqueous phase, containing the acid, are separated.

  • The products can be further purified by standard techniques such as column chromatography.

Dehalogenase-Catalyzed Synthesis

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, offering a direct route to hydroxylated compounds from their halogenated precursors. This can be a key step in the synthesis of fluorinated propionic acids.

Fluorometabolite Biosynthesis Pathway in Streptomyces cattleya

The bacterium Streptomyces cattleya is one of the few organisms known to naturally produce organofluorine compounds. The biosynthesis of fluoroacetate and 4-fluorothreonine in this organism is initiated by the fluorinase enzyme, which catalyzes the formation of a C-F bond. This pathway provides a blueprint for the biocatalytic production of fluorinated molecules.

Fluorinase_Pathway SAM S-Adenosyl-L-methionine (SAM) Fluorinase Fluorinase SAM->Fluorinase F_ion Fluoride Ion (F⁻) F_ion->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Fluorinase->FDA L_Met L-Methionine Fluorinase->L_Met Fluoroacetaldehyde Fluoroacetaldehyde FDA->Fluoroacetaldehyde Multi-step conversion Aldehyde_dehydrogenase Aldehyde Dehydrogenase Fluoroacetaldehyde->Aldehyde_dehydrogenase Threonine_transaldolase Threonine Transaldolase Fluoroacetaldehyde->Threonine_transaldolase Fluoroacetate Fluoroacetate Aldehyde_dehydrogenase->Fluoroacetate Fluorothreonine 4-Fluorothreonine Threonine_transaldolase->Fluorothreonine

Biosynthesis of fluorometabolites in S. cattleya.
Experimental Protocol: Dehalogenase Activity Assay

This protocol provides a general method for assessing the activity of a dehalogenase on a fluorinated substrate.

1. Enzyme Preparation:

  • The dehalogenase enzyme is expressed in a suitable host (e.g., E. coli) and purified, for example, by affinity chromatography.

2. Reaction Mixture:

  • A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-sulfate, pH 9.5).

  • The fluorinated substrate (e.g., a fluorinated aliphatic acid) is added to a final concentration of 25 mM.

3. Enzymatic Reaction:

  • The reaction is initiated by adding the purified dehalogenase enzyme.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-5 minutes).

  • The reaction is stopped by adding a strong acid (e.g., 1.5 M sulfuric acid).

4. Halide Ion Detection:

  • The amount of fluoride ion released is quantified using a fluoride ion-selective electrode or a colorimetric assay.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of halide per minute under the specified conditions.

Conclusion

The biocatalytic synthesis of fluorinated propionic acids is a rapidly advancing field with significant potential for the sustainable production of valuable chiral building blocks. Whole-cell biocatalysis, lipase-catalyzed kinetic resolutions, and the use of dehalogenases represent key strategies that offer high selectivity and mild reaction conditions. Further research into enzyme discovery, protein engineering, and process optimization will continue to expand the scope and efficiency of these biocatalytic approaches, providing powerful tools for researchers and professionals in drug development and chemical synthesis.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoropropionic acid (CAS No: 6087-13-4), a crucial reagent in various research and development applications, including its use as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless liquid that is partly miscible in water.[1][3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
Molecular Formula C₃H₅FO₂[1][4]
Molecular Weight 92.07 g/mol [4][5]
Appearance Colorless liquid[1][5]
Boiling Point 86-87 °C at 35 mmHg / 66-67 °C at 30 mmHg[3][5]
Density 1.181 g/mL at 25 °C[3][5]
Flash Point 82.22 °C (180.0 °F)[5][6]
Refractive Index n20/D 1.383[3][5]
Water Solubility Partly miscible[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][7][8]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
Specific target organ toxicity — single exposure3May cause respiratory irritation

Signal Word: Danger[5]

Hazard Pictograms:

corrosive health hazard

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.[9][10]

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.Protects against splashes and vapors, preventing severe eye damage.[9][11]
Hand Protection Wear appropriate protective gloves (e.g., neoprene, nitrile rubber) to prevent skin exposure. Gloves must be inspected prior to use.Prevents direct contact with the skin, which can cause severe burns.[9][11]
Skin and Body Protection Wear appropriate protective clothing, including a lab coat, to prevent skin exposure. Long-sleeved clothing and closed-toe shoes are mandatory.Minimizes the risk of accidental skin contact with spills or splashes.[7][9]
Respiratory Protection Use only under a chemical fume hood. If the exposure limits are exceeded or irritation is experienced, a full-face respirator with a suitable cartridge (e.g., type ABEK) should be used.Prevents inhalation of vapors or mists, which can cause respiratory tract irritation.[9][12]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Do not get in eyes, on skin, or on clothing.[9]

  • Avoid breathing mist, vapors, or spray.[9]

  • Do not ingest. If swallowed, seek immediate medical assistance.[9]

  • Use non-sparking tools and take precautionary measures against static discharges.[8]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a corrosives area.[9]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • Keep away from incompatible materials such as oxidizing agents.[1]

  • Moisture-sensitive; consider storing under an inert gas.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[7][9]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and gloves before reuse. Call a physician immediately.[7][9]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[7][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[8][9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen fluoride.[7][9]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[9]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[7][9]

  • Environmental Precautions: Should not be released into the environment.[7][9]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[7][9]

Disposal Considerations

This compound waste must be treated as hazardous waste.

  • Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[9] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9]

  • Disposal Containers: Collect waste in designated, labeled, and sealed containers.[13]

  • Contaminated Packaging: Empty containers should be handled as hazardous waste.[14] The first rinse of the container must be collected and disposed of as hazardous waste.[14]

Experimental Protocols and Workflows

While specific experimental protocols will vary, the following workflows provide a logical framework for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe 1. Assess Hazards fume_hood Work in a Chemical Fume Hood ppe->fume_hood 2. Prepare Workspace handling Handling & Use fume_hood->handling weighing Weighing/Measuring handling->weighing reaction Performing Reaction handling->reaction spill Spill Management handling->spill weighing->reaction cleanup Cleanup & Disposal reaction->cleanup waste Waste Disposal cleanup->waste decon Decontaminate Work Area cleanup->decon spill->cleanup Follow Spill Protocol remove_ppe Remove PPE decon->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Logical workflow for the safe handling of this compound.

Emergency Response for this compound Exposure exposure Exposure Occurs remove Remove from Source exposure->remove 1. Ensure Scene is Safe decontaminate Decontaminate remove->decontaminate 2. Initiate First Aid seek_medical Seek Immediate Medical Attention decontaminate->seek_medical 3. Call for Help provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds report Report Incident seek_medical->report

Caption: Emergency response workflow for exposure incidents.

Transportation Information

This compound is regulated for transport.

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT UN3265Corrosive liquid, acidic, organic, n.o.s. (this compound)8II
IATA UN3265Corrosive liquid, acidic, organic, n.o.s.8II
IMDG/IMO UN3265Corrosive liquid, acidic, organic, n.o.s. (this compound)8II

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to the Thermal Decomposition of Perfluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of perfluoropropionic acid (PFPrA), a short-chain per- and poly-fluoroalkyl substance (PFAS). The content herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of the chemical behavior of PFPrA under thermal stress. This document details the decomposition pathways, products, and kinetics, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension.

Introduction

Perfluoropropionic acid (CF₃CF₂COOH), also known as PFPrA, is an ultra-short-chain perfluoroalkyl carboxylic acid.[1] Due to the exceptional strength of the carbon-fluorine bond, PFAS, including PFPrA, are highly resistant to natural degradation processes.[2] However, thermal treatment methods such as pyrolysis and incineration are being explored as potential remediation strategies for PFAS-contaminated materials.[3] Understanding the thermal decomposition mechanisms of these "forever chemicals" is crucial for optimizing such technologies and predicting the formation of potentially harmful byproducts.

Recent studies, combining experimental data with computational modeling, have elucidated the complex processes that govern the breakdown of PFPrA at elevated temperatures.[2][4] This guide synthesizes these findings to provide a detailed technical resource.

Thermal Decomposition Pathways and Products

The thermal decomposition of perfluoropropionic acid proceeds through distinct pathways, largely dependent on the atmosphere in which the heating occurs. The primary conditions studied are pyrolysis (in an inert atmosphere like nitrogen) and combustion (in the presence of oxygen).

Pyrolysis (Inert Atmosphere)

In the absence of oxygen, the thermal decomposition of PFPrA is initiated at temperatures as low as 200°C.[5] The primary mechanism involves the elimination of hydrogen fluoride (HF), leading to the formation of several key products.[5] Computational studies suggest that C-C bond cleavage is also a significant pathway.[2][6]

Key Pyrolysis Products of PFPrA:

  • Tetrafluoroethylene (C₂F₄): A major product formed through the decomposition process.

  • 1,1,1,2,2-Pentafluoroethane (CF₃CF₂H): Another significant product resulting from the rearrangement and stabilization of intermediates.

  • Trifluoroacetyl fluoride (CF₃COF): An acyl fluoride formed during the breakdown of the carboxylic acid group.

  • Carbon Tetrafluoride (CF₄) and Hexafluoroethane (C₂F₆): The presence of these compounds suggests the involvement of perfluorocarbon radical intermediates in the decomposition process.[5]

The formation of these products indicates that the decomposition is not a simple one-step process but involves a series of reactions, including intramolecular HF elimination and radical chain reactions.

Combustion (Oxygen-Rich Atmosphere)

In the presence of oxygen, the decomposition of PFPrA is more efficient in terms of breaking down the fluorinated carbon backbone.

Key Combustion Products of PFPrA:

  • Carbonyl fluoride (COF₂): This is the primary product observed at temperatures below 400°C.[5]

  • Silicon Tetrafluoride (SiF₄): At temperatures above 600°C, reactions with quartz reactors can lead to the formation of SiF₄.[5]

Oxygen facilitates the defluorination process by reacting with both the parent PFPrA molecule and its pyrolysis products.[5] The presence of catalysts, such as platinum, can further promote the conversion to COF₂ at lower temperatures.[2]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of PFPrA and similar short-chain PFCAs.

Table 1: Thermal Decomposition Products of Perfluoropropionic Acid (PFPrA)

AtmosphereTemperature Range (°C)Primary ProductsSecondary/Trace ProductsCitation(s)
Pyrolysis (N₂) ** 200 - 780CF₂=CF₂, CF₃CF₂H, CF₃COFCF₄, C₂F₆[5]
Combustion (O₂) < 400COF₂-[5]
Combustion (O₂) **> 600SiF₄ (in quartz reactor)-[5]

Table 2: Half-lives of Short-Chain PFCAs at 200°C on Granular Activated Carbon (GAC)

CompoundHalf-life (t₁/₂) in minutesCitation(s)
Perfluorobutanoic acid (PFBA)13[7]
Hexafluoropropylene oxide dimer acid (HFPO-DA)4.3[7]

Note: Data for PFPrA specifically was not available in the reviewed literature, but the data for PFBA provides a close comparison for a similar short-chain PFCA.

Experimental Protocols

The primary analytical technique for studying the thermal decomposition of PFPrA is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) . This method allows for the thermal degradation of a sample in a controlled environment and the subsequent separation and identification of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
  • Sample Preparation:

    • A small, accurately weighed amount of the PFPrA sample (typically in the microgram to milligram range) is placed into a pyrolysis sample cup.

    • For studies involving matrices, such as granular activated carbon (GAC), the PFPrA is first adsorbed onto the matrix material, which is then placed in the sample cup.

  • Pyrolysis:

    • The sample cup is introduced into the pyrolysis furnace, which is pre-heated to the desired decomposition temperature (e.g., 200°C to 800°C).

    • The sample is rapidly heated, causing thermal decomposition. The atmosphere within the pyrolyzer can be controlled (e.g., inert helium for pyrolysis, or air/oxygen for combustion studies).

  • Gas Chromatography (GC) Separation:

    • The volatile decomposition products are swept from the pyrolyzer into the GC injection port by a carrier gas (typically helium).

    • The GC column (a common choice is a polysiloxane-based column) separates the individual components of the product mixture based on their boiling points and interactions with the column's stationary phase.

    • A temperature program is used to ramp the oven temperature, allowing for the sequential elution of the separated compounds.

  • Mass Spectrometry (MS) Detection and Identification:

    • As the compounds elute from the GC column, they enter the mass spectrometer.

    • The MS ionizes the molecules (commonly through electron impact) and separates the resulting ions based on their mass-to-charge ratio.

    • A mass spectrum is generated for each separated compound, which serves as a "chemical fingerprint."

    • The identity of the decomposition products is determined by comparing their mass spectra to spectral libraries (e.g., NIST) and known standards.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and the experimental workflow.

Thermal_Decomposition_Pathways cluster_pyrolysis Pyrolysis (Inert Atmosphere) cluster_combustion Combustion (Oxygen Atmosphere) PFPrA_py Perfluoropropionic Acid (PFPrA) Products_py Primary Products: - Tetrafluoroethylene (C₂F₄) - Pentafluoroethane (CF₃CF₂H) - Trifluoroacetyl fluoride (CF₃COF) PFPrA_py->Products_py HF Elimination Radicals Radical Intermediates PFPrA_py->Radicals C-C Scission Secondary_Products Secondary Products: - Carbon Tetrafluoride (CF₄) - Hexafluoroethane (C₂F₆) Radicals->Secondary_Products Recombination PFPrA_com Perfluoropropionic Acid (PFPrA) COF2 Carbonyl Fluoride (COF₂) (< 400°C) PFPrA_com->COF2 Oxidation SiF4 Silicon Tetrafluoride (SiF₄) (> 600°C in Quartz) PFPrA_com->SiF4 Reaction with Reactor

Figure 1: Thermal decomposition pathways of PFPrA.

Experimental_Workflow cluster_workflow Py-GC/MS Experimental Workflow arrow arrow Sample_Prep 1. Sample Preparation (PFPrA in sample cup) Pyrolysis 2. Pyrolysis (Controlled heating) Sample_Prep->Pyrolysis GC_Separation 3. GC Separation (Separation of products) Pyrolysis->GC_Separation MS_Detection 4. MS Detection (Identification of products) GC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Mass spectra comparison) MS_Detection->Data_Analysis

Figure 2: Py-GC/MS experimental workflow.

Signaling Pathways and Toxicological Relevance

The term "signaling pathways" typically refers to biological processes within cells. The current body of literature on the thermal decomposition of PFPrA focuses on its chemical transformation pathways rather than its interaction with specific biological signaling cascades.

However, it is critical for researchers, particularly those in drug development and toxicology, to be aware of the hazardous nature of both the parent compound and its thermal decomposition products. Products such as carbonyl fluoride (COF₂) are highly toxic and reactive. The formation of various perfluorinated gases and radical species during thermal treatment necessitates careful management of off-gases and a thorough risk assessment of any thermal remediation or disposal process for PFPrA-containing materials.

Conclusion

The thermal decomposition of perfluoropropionic acid is a complex process that is highly dependent on the reaction conditions, particularly the presence or absence of oxygen. In inert atmospheres, decomposition proceeds via HF elimination and C-C bond scission to yield a variety of fluorinated organic compounds. In the presence of oxygen, the primary product at lower temperatures is carbonyl fluoride. The use of Py-GC/MS has been instrumental in identifying these decomposition pathways and products. While the focus of current research is on the chemical mechanisms, the toxicological implications of the decomposition products are a significant concern that warrants further investigation, especially in the context of developing safe and effective remediation technologies for PFAS.

References

Potential Research Applications of 2-Fluoropropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropropionic acid, a halogenated carboxylic acid, is a versatile molecule with a growing number of applications in scientific research and development. Its unique chemical properties, stemming from the presence of a fluorine atom on the alpha-carbon, make it a valuable tool in diverse fields ranging from medicinal chemistry and metabolic research to materials science and agrochemistry. This technical guide provides a comprehensive overview of the core research applications of this compound, presenting key data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₃H₅FO₂
Molecular Weight 92.07 g/mol
Appearance Colorless liquid
Density 1.181 g/mL at 25 °C
Boiling Point 153-154 °C
Melting Point -32 °C
Water Solubility Partly miscible
pKa 2.68 ± 0.10 (Predicted)
Refractive Index n20/D 1.383
Flash Point 82.22 °C (180.0 °F)
CAS Number 6087-13-4

Core Research Applications

Precursor in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of the resulting compounds.

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. This chirality is crucial in the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. It is a key precursor in the synthesis of fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs), such as 2-fluoroibuprofen. The fluorine substitution at the α-position prevents in vivo epimerization, which can lead to a loss of activity of the parent NSAID.

Experimental Protocol: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids

This protocol describes a non-enzymatic method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using an enantioselective esterification reaction.

  • Materials:

    • Racemic 2-aryl-2-fluoropropanoic acid

    • Pivalic anhydride (Piv₂O)

    • bis(α-naphthyl)methanol ((α-Np)₂CHOH)

    • (+)-Benzotetramisole (BTM)

    • Diisopropylethylamine (DIPEA)

    • Diethyl ether (anhydrous)

    • Ethyl acetate

    • 1 M Hydrochloric acid

    • Sodium sulfate (anhydrous)

  • Procedure:

    • To a solution of the racemic 2-aryl-2-fluoropropanoic acid (1.0 equiv) and bis(α-naphthyl)methanol (0.5 equiv) in anhydrous diethyl ether, add pivalic anhydride (1.2 equiv) and diisopropylethylamine (1.8 equiv).

    • Add (+)-benzotetramisole (0.05 equiv) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with 1 M hydrochloric acid.

    • Extract the mixture with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting mixture of the unreacted carboxylic acid and the ester can be separated by column chromatography to yield the optically active carboxylic acid and ester.

This compound and its derivatives are utilized in the synthesis of herbicides. For instance, it can be a precursor to aryloxyphenoxypropionate herbicides, which are effective against grass weeds. The chirality of the molecule is also important in this application, as the herbicidal activity often resides in one specific enantiomer.

Experimental Protocol: Synthesis of 2-(4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy)propionyl chloride

This protocol outlines the conversion of the corresponding carboxylic acid to its acid chloride, a key intermediate in the synthesis of aryloxyphenoxypropionate amide herbicides.

  • Materials:

    • 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionic acid

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • In a single-necked flask, add 5-10 equivalents of thionyl chloride to 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionic acid.

    • Stir the mixture under reflux for 2 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Distill off the excess thionyl chloride under reduced pressure to obtain 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionyl chloride as a pale yellow solid.

    • The product can be used in the next step without further purification.

Metabolic Probe and Imaging Agent

The structural similarity of this compound to natural short-chain fatty acids allows it to be utilized as a metabolic probe to study fatty acid metabolism. Its most prominent application in this area is as a positron emission tomography (PET) imaging agent for cancer and cardiotoxicity.

Radiolabeled with fluorine-18 ([¹⁸F]), this compound ([¹⁸F]FPA) serves as a PET tracer for imaging certain types of cancer, most notably prostate cancer. The underlying principle is the altered metabolism of cancer cells, which often exhibit increased de novo fatty acid synthesis to support rapid proliferation. It is hypothesized that [¹⁸F]FPA is taken up by cancer cells and incorporated into the fatty acid synthesis pathway, leading to its accumulation and enabling visualization by PET. Studies have shown that [¹⁸F]FPA can delineate both androgen-dependent and androgen-independent prostate xenografts with high tumor-to-background ratios.

Biodistribution of [¹⁸F]FPA in Mice with CWR22rv1 Prostate Xenografts

The following table summarizes the biodistribution of [¹⁸F]FPA in nude mice bearing CWR22rv1 human prostate cancer xenografts at various time points post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ1 h2 h3 h4 h
Blood 2.95 ± 0.312.34 ± 0.252.11 ± 0.221.89 ± 0.19
Heart 4.87 ± 0.454.65 ± 0.414.53 ± 0.394.32 ± 0.35
Lungs 2.11 ± 0.231.87 ± 0.201.76 ± 0.181.65 ± 0.16
Liver 3.54 ± 0.333.21 ± 0.293.01 ± 0.272.87 ± 0.25
Spleen 1.54 ± 0.171.32 ± 0.141.21 ± 0.131.11 ± 0.12
Kidneys 2.76 ± 0.282.54 ± 0.262.43 ± 0.242.31 ± 0.22
Muscle 1.52 ± 0.161.31 ± 0.141.20 ± 0.131.10 ± 0.11
Tumor 5.52 ± 0.355.53 ± 0.425.74 ± 0.545.34 ± 0.19

Data adapted from a study on [¹⁸F]FPA as a PET imaging agent for prostate cancer.

Recent research has explored the use of [¹⁸F]FPA to image the metabolic changes associated with doxorubicin-induced cardiotoxicity. The study suggests that the damaged heart muscle shifts its energy metabolism, leading to an increased uptake of short-chain fatty acids like propionic acid. [¹⁸F]FPA can, therefore, serve as a biomarker for this metabolic switch, potentially allowing for the early detection of cardiac injury.

Experimental Protocol: Synthesis of [¹⁸F]FPA for PET Imaging

This protocol provides a general overview of the radiosynthesis of [¹⁸F]FPA.

  • Materials:

    • [¹⁸F]Fluoride

    • Kryptofix 2.2.2 (K222)

    • Potassium carbonate (K₂CO₃)

    • Methyl 2-bromopropionate

    • Acetonitrile (anhydrous)

    • Sodium hydroxide (NaOH) solution

    • Hydrochloric acid (HCl) solution

    • Sterile water for injection

    • C18 Sep-Pak cartridge

  • Procedure:

    • [¹⁸F]Fluoride activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of K222 and K₂CO₃ in acetonitrile/water. The solvent is then evaporated to dryness to obtain the reactive [¹⁸F]fluoride/K222/K₂CO₃ complex.

    • Radiofluorination: A solution of methyl 2-bromopropionate in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to promote the nucleophilic substitution reaction, yielding methyl 2-[¹⁸F]fluoropropionate.

    • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by adding a sodium hydroxide solution and heating.

    • Purification and Formulation: The reaction mixture is neutralized with hydrochloric acid and purified using a C18 Sep-Pak cartridge. The final product, [¹⁸F]FPA, is eluted with sterile water for injection and passed through a sterile filter for in vivo use.

Antifungal Agent

While the exact mechanism is not fully elucidated for this compound itself, propionic acid and its derivatives are known to possess antifungal properties. The proposed mechanism of action for propionic acid involves the disruption of fungal cell membranes, leading to increased permeability and ultimately cell death. It is also suggested that it may induce apoptosis in fungal cells through the generation of reactive oxygen species (ROS) and the activation of metacaspases. Further research is needed to specifically determine the antifungal mechanism and efficacy of this compound.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound and its applications.

Fatty_Acid_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA ATP-citrate lyase Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase (ACC) Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase (FAS) Fatty_Acid_Synthase Fatty Acid Synthase (FAS) FPA This compound FPA_metabolite 2-Fluoro-propionyl-CoA FPA->FPA_metabolite Acyl-CoA Synthetase (hypothesized) FPA_metabolite->Fatty_Acid_Synthase Inhibition (hypothesized) Pyruvate Pyruvate Acetyl_CoA_mito Acetyl-CoA Pyruvate->Acetyl_CoA_mito Pyruvate Dehydrogenase Citrate_mito Citrate Acetyl_CoA_mito->Citrate_mito Citrate Synthase Citrate_mito->Citrate

Caption: Hypothesized mechanism of this compound in fatty acid synthesis.

Chiral_Resolution_Workflow Racemic_Acid Racemic 2-Aryl-2-fluoropropanoic Acid Reaction Enantioselective Esterification Racemic_Acid->Reaction Reagents Piv₂O, (α-Np)₂CHOH, (+)-BTM, DIPEA Reagents->Reaction Mixture Mixture of: (R)-Acid & (S)-Ester (or vice versa) Reaction->Mixture Separation Column Chromatography Mixture->Separation Enantiopure_Acid Enantiopure Carboxylic Acid Separation->Enantiopure_Acid Enantiopure_Ester Enantiopure Ester Separation->Enantiopure_Ester

Caption: Workflow for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a molecule of significant interest with diverse and expanding research applications. Its utility as a chiral building block in the synthesis of pharmaceuticals and agrochemicals, coupled with its emerging role as a metabolic probe and PET imaging agent, underscores its importance in modern chemical and biomedical research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the potential of this versatile compound. As research progresses, it is anticipated that new and innovative applications for this compound will continue to emerge.

The Biological Double-Edged Sword: An In-depth Technical Guide to the Activity of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated carboxylic acids (FCAs), a class of organofluorine compounds, represent a fascinating and complex area of study with significant implications for both therapeutic development and environmental toxicology. The strategic incorporation of fluorine atoms into carboxylic acid scaffolds dramatically alters their physicochemical properties, leading to unique biological activities. This guide provides a comprehensive technical overview of the biological activities of FCAs, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate these effects.

Mechanisms of Biological Activity

The biological effects of fluorinated carboxylic acids are diverse and largely dictated by their chemical structure, particularly the length of the fluorinated carbon chain. Key mechanisms of action include:

  • Enzyme Inhibition: The strong electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group and influence interactions with enzyme active sites. FCAs have been shown to inhibit various enzymes, including those involved in inflammatory pathways like cyclooxygenases.[1][2]

  • Nuclear Receptor Activation: A primary mechanism of action for many perfluorinated carboxylic acids (PFCAs) is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[3][4][5][6][7] This interaction can lead to alterations in lipid metabolism and gene expression.

  • Mitochondrial Dysfunction: Several studies have demonstrated that FCAs can interfere with mitochondrial function. This includes the uncoupling of oxidative phosphorylation, inhibition of the electron transport chain, and induction of the mitochondrial permeability transition, ultimately leading to cellular stress and apoptosis.[8][9][10][11][12]

  • Protein Binding: FCAs, particularly those with longer carbon chains, exhibit strong binding affinity for serum albumins.[13][14][15][16][17] This interaction is crucial for their distribution and retention in the body.

  • Modulation of Signaling Pathways: Emerging evidence suggests that FCAs can modulate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis.[18][19]

Quantitative Biological Data

The following tables summarize key quantitative data on the biological activities of various fluorinated carboxylic acids.

Table 1: Cytotoxicity of Perfluorinated Carboxylic Acids (PFCAs) in Human Cells

CompoundCell LineExposure Time (h)EC50 (µM)Reference
Perfluorohexanoic acid (PFHxA)HCT11672> 1000[20]
Perfluoroheptanoic acid (PFHpA)HCT11672~800[20]
Perfluorooctanoic acid (PFOA)HCT11672~400[20]
Perfluorononanoic acid (PFNA)HCT11672~200[20]
Perfluorodecanoic acid (PFDA)HCT11672~100[20]
Perfluorododecanoic acid (PFDoA)HCT11672~50[20]
Perfluorotetradecanoic acid (PFTeDA)HCT11672~40[20]

Table 2: PPARα Activation by Perfluoroalkyl Acids (PFAAs)

CompoundSpeciesAssay SystemEC50 (µM)Reference
Perfluorobutanoic acid (PFBA)MouseCOS-1 cells> 100[6]
Perfluorohexanoic acid (PFHxA)MouseCOS-1 cells~75[6]
Perfluorooctanoic acid (PFOA)MouseCOS-1 cells~10[6]
Perfluorononanoic acid (PFNA)MouseCOS-1 cells~5[6]
Perfluorodecanoic acid (PFDA)MouseCOS-1 cells~25[6]
Perfluorohexane sulfonate (PFHxS)MouseCOS-1 cells> 100[6]
Perfluorooctane sulfonate (PFOS)MouseCOS-1 cells~50[6]

Table 3: Acute Oral Toxicity of Selected PFCAs in Rodents

CompoundSpeciesLD50 (mg/kg)Reference
Perfluorooctanoic acid (PFOA)Rat230 - 340[21]
Perfluorodecanoic acid (PFDA)Rat57[22]

Table 4: Binding Affinity of PFCAs to Human Serum Albumin (HSA)

CompoundMethodDissociation Constant (Kd) (µM)Reference
Perfluorobutanoic acid (PFBA)DSF> 1000[13][14]
Perfluoropentanoic acid (PFPeA)DSF~500[13][14]
Perfluorohexanoic acid (PFHxA)DSF~100[13][14]
Perfluoroheptanoic acid (PFHpA)DSF~20[13][14]
Perfluorooctanoic acid (PFOA)DSF~5[13][14]
Perfluorononanoic acid (PFNA)DSF~1[13][14]
Perfluorodecanoic acid (PFDA)DSF~0.5[13][14]

Experimental Protocols

This section details methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of fluorinated carboxylic acids on cell viability.

Methodology (based on MTT or WST-1 assay): [23]

  • Cell Culture: Human hepatocarcinoma (HepG2) or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test fluorinated carboxylic acids. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For the MTT assay, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • For the WST-1 assay, WST-1 reagent is added to each well and incubated for 1-4 hours. The amount of formazan dye produced is directly proportional to the number of living cells.

  • Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage of the vehicle control, and the EC50 value is calculated using a dose-response curve fitting model.

PPARα Activation Assay

Objective: To quantify the ability of fluorinated carboxylic acids to activate the PPARα nuclear receptor.

Methodology (based on a luciferase reporter assay): [3][6]

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or HepG2) is cultured and co-transfected with two plasmids: one expressing the ligand-binding domain of PPARα fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a PPAR response element.

  • Compound Exposure: After transfection, the cells are treated with various concentrations of the test fluorinated carboxylic acids or a known PPARα agonist (positive control) for 24 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is calculated, and EC50 values are determined from dose-response curves.

Analysis of PFCAs in Whole Blood

Objective: To quantify the concentration of perfluorinated carboxylic acids in whole blood samples.

Methodology (based on LC-MS/MS): [24][25][26]

  • Sample Preparation (Protein Precipitation and Solid-Phase Extraction):

    • An aliquot of whole blood is mixed with an internal standard solution.

    • Proteins are precipitated by adding a solvent such as acetonitrile. The sample is vortexed and centrifuged.

    • The supernatant is further cleaned up using a solid-phase extraction (SPE) cartridge (e.g., weak anion exchange) to remove interfering substances.

    • The PFCAs are eluted from the SPE cartridge with a suitable solvent.

  • LC-MS/MS Analysis:

    • The cleaned-up extract is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Separation is achieved on a C18 or similar reversed-phase column.

    • The mass spectrometer is operated in negative electrospray ionization (ESI-) mode, and specific precursor-to-product ion transitions are monitored for each PFCA and internal standard (Multiple Reaction Monitoring - MRM).

  • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of each PFCA in the blood sample is determined by comparing its peak area to that of the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

PPARα Activation Pathway

Fluorinated carboxylic acids, particularly long-chain PFCAs, can act as ligands for the nuclear receptor PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. This pathway is central to the regulation of lipid metabolism.

PPARa_Activation FCA Fluorinated Carboxylic Acid PPARa PPARα FCA->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to Mitochondrial_Apoptosis FCA Fluorinated Carboxylic Acid Mitochondrion Mitochondrion FCA->Mitochondrion Induces Stress ROS ↑ ROS Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Toxicity_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis Start Select FCA Library & Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity EC50 Determine EC50 Values Cytotoxicity->EC50 Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) EC50->Apoptosis_Assay Prioritize Compounds Mitochondrial_Tox Mitochondrial Toxicity (e.g., Membrane Potential, ROS) EC50->Mitochondrial_Tox Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-Seq) EC50->Gene_Expression Pathway_Analysis Identify Affected Signaling Pathways Apoptosis_Assay->Pathway_Analysis Mitochondrial_Tox->Pathway_Analysis Gene_Expression->Pathway_Analysis Target_Validation Validate Key Protein Targets Pathway_Analysis->Target_Validation

References

Enantiomers of 2-Fluoropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantiomers of 2-Fluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of this compound, a chiral fluorinated building block of significant interest in medicinal chemistry. The introduction of a fluorine atom at the α-position of propionic acid offers unique stereoelectronic properties that are increasingly leveraged in drug design. This document details the synthesis, resolution, physicochemical properties, and biological significance of the (R)- and (S)-enantiomers of this compound and its derivatives. Special emphasis is placed on their role as non-racemizable analogues of profen-class non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to serve as a practical resource for researchers in the field.

Introduction: The Significance of α-Fluorination and Chirality

In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The 2-arylpropionic acids, commonly known as "profens" (e.g., ibuprofen, naproxen), are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). A key metabolic liability of these drugs is the in vivo chiral inversion of the less active (R)-enantiomer to the pharmacologically active (S)-enantiomer.[2]

Substituting the α-hydrogen with a fluorine atom to create 2-aryl-2-fluoropropionic acid analogues effectively prevents this epimerization, ensuring that the drug molecule remains in its desired stereochemical configuration.[3] This modification can lead to a more predictable pharmacokinetic and pharmacodynamic profile. As with the parent profens, the biological activity of these fluorinated analogues is highly stereospecific, with the (S)-enantiomer being the primary active agent.[4] This guide focuses on the fundamental properties and preparation of the core chiral synthon, this compound.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound Enantiomers
Property(S)-2-Fluoropropionic acid(R)-2-Fluoropropionic acidRacemic (±)-2-Fluoropropionic acid
Molecular Formula C₃H₅FO₂[5]C₃H₅FO₂[6]C₃H₅FO₂[7]
Molecular Weight 92.07 g/mol [5]92.07 g/mol [6]92.07 g/mol [7]
CAS Number 57965-29-4[5]75244-22-3[6]6087-13-4[8]
Appearance Liquid (Predicted)Colorless to light yellow Liquid[6]Liquid[8]
Density Not Reported1.172 g/cm³ (Predicted)[6]1.181 g/mL at 25 °C[8]
Boiling Point Not Reported158.9 °C (Predicted)[6]66-67 °C / 30 mmHg[8]
Refractive Index (n20/D) Not ReportedNot Reported1.383[8]
pKa Not Reported2.68 (Predicted)[6]Not Reported
Specific Rotation [α] Not AvailableNot Available0° (by definition)
XLogP3-AA (Computed) 0.6[5]Not Reported0.6[7]

Note: Many physical properties for the individual enantiomers are predicted or not found in the surveyed literature. Data for the racemic mixture is experimentally determined.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound derivatives typically involves two main strategies: asymmetric synthesis or the resolution of a racemic mixture. The latter is a common and practical approach.

Synthesis of Racemic this compound Derivatives

A general route to racemic 2-aryl-2-fluoropropionic acids begins with the corresponding 2-arylpropionic acid. This is first esterified and then fluorinated before final hydrolysis to the desired racemic acid.

Chiral Resolution Strategies

Separating the racemic mixture into its constituent enantiomers is a critical step. Common methods include the formation of diastereomeric salts with a chiral resolving agent or, more efficiently, kinetic resolution.

Kinetic resolution exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. A highly effective method for resolving racemic 2-aryl-2-fluoropropanoic acids involves an enantioselective esterification process.[3] In this reaction, one enantiomer (e.g., the S-enantiomer) reacts preferentially with an alcohol in the presence of a chiral catalyst, forming an ester. This leaves the unreacted carboxylic acid enriched in the other enantiomer (the R-enantiomer).

Kinetic_Resolution_Workflow Figure 1: General Workflow for Kinetic Resolution cluster_start Starting Materials cluster_reaction Reaction cluster_separation Separation & Isolation cluster_products Resolved Products racemate Racemic (R/S) 2-Aryl-2-fluoropropanoic Acid reaction_vessel Enantioselective Esterification racemate->reaction_vessel reagents Pivalic Anhydride + Achiral Alcohol ((α-Np)₂CHOH) reagents->reaction_vessel catalyst Chiral Catalyst ((+)-Benzotetramisole) catalyst->reaction_vessel separation Acid/Base Extraction reaction_vessel->separation s_ester Enantioenriched (S)-Ester separation->s_ester Organic Phase r_acid Enantioenriched (R)-Acid separation->r_acid Aqueous Phase (after acidification)

Figure 1: General Workflow for Kinetic Resolution

Experimental Protocols

Disclaimer: These protocols are adapted from the literature and should be performed by qualified personnel with appropriate safety precautions.

Protocol 4.1: Synthesis of Racemic Ethyl 2-Fluoro-2-(3-chlorophenyl)propanoate

This protocol is a representative example for the synthesis of a precursor to a racemic 2-aryl-2-fluoropropionic acid.[4]

  • Esterification: To a solution of 2-(3-chlorophenyl)propanoic acid (920 mg, 4.98 mmol) in ethanol (10 mL) at 0 °C, add sulfuric acid (3 mL).

  • Stir the reaction mixture at 0 °C for 5 minutes, then reflux for 7 hours.

  • After cooling to room temperature, dilute the mixture with water (30 mL) and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the racemic ethyl ester. Further purification may be performed using column chromatography.

Protocol 4.2: Kinetic Resolution of Racemic 2-Fluoro-2-(3-chlorophenyl)propanoic Acid

This protocol details the kinetic resolution via enantioselective esterification.[3]

  • Reaction Setup: In a suitable flask, combine racemic 2-(3-chlorophenyl)-2-fluoropropanoic acid (40.5 mg, 0.200 mmol), pivalic anhydride (48.7 µL, 0.240 mmol), and bis(α-naphthyl)methanol (28.4 mg, 0.100 mmol) in diethyl ether (1.0 mL) at room temperature.

  • Addition of Reagents: Successively add diisopropylethylamine (62.7 µL, 0.360 µmol) and the chiral catalyst (+)-benzotetramisole (BTM) (2.5 mg, 10 µmol).

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.

  • Workup: Quench the reaction with 1 M hydrochloric acid. Extract the mixture with ethyl acetate.

  • Isolation: Dry the organic layer over sodium sulfate and concentrate. The resulting mixture contains the enantioenriched (S)-ester and the unreacted, enantioenriched (R)-acid.

  • Separation: Separate the ester and the acid using standard chromatographic techniques or acid-base extraction. The ester can then be hydrolyzed to the corresponding (S)-acid if desired.

Biological Activity and Mechanism of Action

The primary therapeutic application of 2-aryl-2-fluoropropionic acids is as anti-inflammatory agents. Their mechanism of action mirrors that of traditional NSAIDs: the inhibition of cyclooxygenase (COX) enzymes.

Enantioselectivity in COX Inhibition

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. It is well-established that the (S)-enantiomers of profen drugs are potent inhibitors of both COX isoforms, while the (R)-enantiomers are largely inactive.[4] This stereoselectivity is attributed to the specific three-point binding of the (S)-enantiomer within the active site of the enzyme. The introduction of a fluorine atom does not alter this fundamental stereochemical requirement for activity.

COX_Pathway Figure 2: Prostaglandin Synthesis and NSAID Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 catalyzes Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate NSAID (S)-2-Aryl-2-fluoropropionic Acid NSAID->Inhibition

Figure 2: Prostaglandin Synthesis and NSAID Inhibition
Table 2: Comparative COX Inhibitory Activity of Related (S)-Profens

While specific IC₅₀ values for the enantiomers of the parent this compound are not documented (as it is primarily a building block), the activity of related fluorinated profens demonstrates the principle of enantioselectivity. The data below for S-flurbiprofen provides a relevant example.

CompoundTargetIC₅₀ (µM)Potency
(S)-FlurbiprofenCOX-20.48[4]Potent
(R)-FlurbiprofenCOX-2> 80[4]Inactive
(S)-KetoprofenCOX-25.3[4]Potent
(R)-KetoprofenCOX-2> 80[4]Inactive

Data is for purified sheep placenta COX-2.

Conclusion and Future Outlook

The enantiomers of this compound are valuable chiral building blocks in the development of pharmaceuticals, particularly for creating metabolically robust NSAIDs. The ability to prevent chiral inversion through α-fluorination offers a distinct advantage in designing drugs with improved safety and efficacy profiles. The methodologies for synthesizing and resolving these compounds are well-established, with kinetic resolution offering an efficient route to enantiopure materials. Future research will likely focus on the development of novel asymmetric syntheses to access these enantiomers directly and the exploration of their utility in constructing other classes of bioactive molecules beyond NSAIDs. This guide serves as a foundational resource for scientists and researchers aiming to harness the unique properties of these fluorinated chiral synthons.

References

Methodological & Application

2-Fluoropropionic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropionic acid is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of a variety of biologically active molecules. The introduction of a fluorine atom at the α-position of the propionic acid scaffold imparts unique stereoelectronic properties that can significantly influence the pharmacological profile of a molecule. Notably, this substitution can block metabolic epimerization, a common issue with α-aryl propionic acids, thereby enhancing the stability and efficacy of the desired enantiomer.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on applications in drug discovery and development.

Synthesis of Chiral 2-Aryl-2-Fluoropropanoic Acids via Kinetic Resolution

Chiral 2-aryl-2-fluoropropanoic acids are important precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. A highly efficient method for obtaining these compounds in high enantiomeric purity is through the kinetic resolution of the corresponding racemic acids via an enantioselective esterification reaction.

G racemic_acid Racemic 2-Aryl-2- fluoropropanoic Acid esterification Enantioselective Esterification racemic_acid->esterification chiral_catalyst (+)-Benzotetramisole (BTM) chiral_catalyst->esterification coupling_agent Pivalic Anhydride (Piv2O) coupling_agent->esterification alcohol Achiral Alcohol (e.g., bis(α-naphthyl)methanol) alcohol->esterification separation Separation esterification->separation chiral_ester Enantioenriched (S)-Ester separation->chiral_ester chiral_acid Enantioenriched (R)-Acid separation->chiral_acid

Caption: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.

Experimental Protocol: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids

This protocol is adapted from the work of Tengeiji and Shiina (2012).[1]

Materials:

  • Racemic 2-aryl-2-fluoropropanoic acid

  • (+)-Benzotetramisole (BTM)

  • Pivalic anhydride (Piv₂O)

  • bis(α-naphthyl)methanol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the racemic 2-aryl-2-fluoropropanoic acid (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature under an argon atmosphere, add (+)-benzotetramisole (0.1 equiv).

  • Add bis(α-naphthyl)methanol (0.6 equiv) to the mixture.

  • Add pivalic anhydride (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion (typically when ~50% conversion is reached), quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting mixture of the unreacted carboxylic acid and the ester by column chromatography on silica gel to afford the enantioenriched (R)-acid and (S)-ester.

Quantitative Data for Kinetic Resolution
EntryAryl GroupYield of (S)-Ester (%)ee of (S)-Ester (%)Yield of (R)-Acid (%)ee of (R)-Acid (%)Selectivity (s)
1Phenyl4691458460
24-Methylphenyl4592478569
34-Methoxyphenyl46944690106
44-Chlorophenyl4491487655
52-Fluoroibuprofen4088516931

Data adapted from Tengeiji, A., & Shiina, I. (2012). Molecules, 17(6), 7356–7378.[1]

Key Synthetic Transformations

This compound is a versatile starting material for a range of synthetic transformations, most notably amide bond formation and esterification.

Amide Bond Formation

The carboxylic acid moiety of this compound and its derivatives can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and other fine chemicals.

G acid This compound or Derivative amide_formation Amide Bond Formation acid->amide_formation amine Primary or Secondary Amine amine->amide_formation coupling_reagents Coupling Reagents (e.g., EDC, HOBt, HATU) coupling_reagents->amide_formation base Base (e.g., DIPEA, Et3N) base->amide_formation solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->amide_formation amide_product 2-Fluoropropionamide Derivative amide_formation->amide_product

Caption: General Workflow for Amide Bond Formation.

Materials:

  • This compound or a derivative

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the this compound derivative (1.0 equiv) in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 equiv) and HOBt (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.0 equiv) to the stirred solution.

  • Slowly add EDC (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

This protocol describes the synthesis of an amide from flurbiprofen, a 2-aryl-2-fluoropropionic acid derivative.

Materials:

  • (±)-Flurbiprofen

  • Amphetamine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous solvent (e.g., DCM)

Procedure:

  • Dissolve (±)-flurbiprofen (1.0 equiv) in an anhydrous solvent.

  • Add amphetamine (1.0 equiv) to the solution.

  • Add DCC (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired amide.

Esterification

Ester derivatives of this compound are useful intermediates in organic synthesis and can be prepared via Fischer esterification.

G acid This compound reflux Reflux acid->reflux alcohol Alcohol (large excess) alcohol->reflux acid_catalyst Acid Catalyst (e.g., H2SO4, TsOH) acid_catalyst->reflux workup Aqueous Workup & Purification reflux->workup ester_product 2-Fluoropropionate Ester workup->ester_product

Caption: General Workflow for Fischer Esterification.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv) with a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ester by distillation.

Applications in Medicinal Chemistry

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

As mentioned, 2-aryl-2-fluoropropanoic acids are analogs of profen NSAIDs. The α-fluoro substitution prevents in vivo racemization, which can lead to a more predictable and potent therapeutic effect.

Positron Emission Tomography (PET) Imaging Agents

Radiolabeled [¹⁸F]-2-fluoropropionic acid has been investigated as a PET imaging agent for detecting prostate cancer. The tracer's uptake and distribution can provide valuable diagnostic information.

References

Application Notes and Protocols: The Use of 2-Fluoropropionic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoropropionic acid and its derivatives in pharmaceutical synthesis. This document details its application as a key building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs), PET imaging agents, and novel therapeutics targeting neutrophil-mediated inflammation. Detailed experimental protocols, quantitative data, and visual diagrams of workflows and signaling pathways are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. The introduction of a fluorine atom at the α-position can significantly alter the physicochemical and pharmacological properties of a molecule. While this substitution can sometimes lead to a decrease in the intended biological activity, such as the anti-inflammatory effect of some 2-arylpropionic acids, it can also unlock novel therapeutic applications. This document explores key applications of this compound in the synthesis of flurbiprofen analogues, the PET imaging agent 2-[¹⁸F]-fluoropropionic acid ([¹⁸F]FPA), and a novel class of 2-aryl-2-fluoropropanoic acids that inhibit neutrophil chemotaxis.

Synthesis of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives

Flurbiprofen, a well-known NSAID, is a derivative of 2-(2-fluoro-4-biphenylyl)propionic acid. The synthesis of analogues of this compound is of significant interest for the development of new anti-inflammatory agents with potentially improved efficacy and safety profiles.

General Reaction Scheme

The synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid can be achieved through a nickel-catalyzed cross-coupling reaction between a zinc reagent derived from an ethyl 2-bromopropionate and 4-bromo-2-fluorobiphenyl, followed by hydrolysis.

Experimental Protocol: Synthesis of 2-(2-Fluoro-4-biphenylyl)propionic Acid[1]

Step 1: Preparation of the Zinc Reagent

  • Under a nitrogen atmosphere, add zinc powder (100g), trimethylsilyl chloride (20g), and tetrahydrofuran (100g) to a reaction flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux (approximately 65°C).

  • Slowly add a solution of ethyl 2-bromopropionate (200g) in tetrahydrofuran (500g) dropwise over 2 hours.

  • Maintain the reflux at 65°C for 3.5 hours to yield the zinc reagent.

Step 2: Cross-Coupling Reaction

  • In a separate reaction flask, add 4-bromo-2-fluorobiphenyl (440g), nickel chloride (11g), terpyridine (22g), and tetrahydrofuran (1980g).

  • Stir the mixture at room temperature to ensure it is well-mixed.

  • Under a nitrogen atmosphere, slowly add the previously prepared zinc reagent dropwise over 2.5 hours.

  • Heat the reaction mixture to reflux at 60°C for 4 hours.

Step 3: Hydrolysis and Purification

  • After the reaction is complete, cool the mixture and proceed with standard aqueous work-up and extraction procedures.

  • The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) to yield the carboxylic acid.

  • Purify the final product, 2-(2-fluoro-4-biphenylyl)propionic acid, by recrystallization or column chromatography.

Experimental Workflow

G cluster_0 Step 1: Zinc Reagent Preparation cluster_1 Step 2: Cross-Coupling Reaction cluster_2 Step 3: Hydrolysis & Purification A Zinc Powder, TMSCl, THF B Reflux at 65°C A->B C Add Ethyl 2-bromopropionate in THF B->C D Reflux for 3.5h C->D E Zinc Reagent D->E G Add Zinc Reagent E->G F 4-bromo-2-fluorobiphenyl, NiCl2, Terpyridine, THF F->G H Reflux at 60°C for 4h G->H I Crude Ester Product H->I J Hydrolysis (e.g., NaOH) I->J K Purification J->K L 2-(2-fluoro-4-biphenylyl)propionic acid K->L

Fig. 1: Synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid.

Radiosynthesis of 2-[¹⁸F]-Fluoropropionic Acid ([¹⁸F]FPA) for PET Imaging

[¹⁸F]FPA has emerged as a promising PET tracer for imaging prostate cancer and monitoring cardiac metabolism.[1][2] Its synthesis involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

General Reaction Scheme

The automated radiosynthesis of [¹⁸F]FPA is typically achieved by the radiofluorination of methyl-2-bromopropionate followed by on-column hydrolysis.[3]

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]FPA[4][5]

Step 1: [¹⁸F]Fluoride Trapping and Elution

  • Trap cyclotron-produced [¹⁸F]fluoride on a QMA cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge using a solution of K₂CO₃ and Kryptofix 2.2.2 (K₂₂₂) in a water/acetonitrile mixture.

Step 2: Radiofluorination

  • Evaporate the solvent from the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture to dryness.

  • Add the precursor, methyl-2-bromopropionate, in an appropriate organic solvent (e.g., acetonitrile).

  • Heat the reaction mixture to facilitate the nucleophilic substitution reaction, forming [¹⁸F]methyl-2-fluoropropionate.

Step 3: Hydrolysis and Purification

  • Pass the reaction mixture through a hydrolysis column (e.g., a cartridge containing a basic resin) to hydrolyze the methyl ester to the carboxylic acid.

  • Purify the resulting [¹⁸F]FPA using solid-phase extraction cartridges to remove unreacted [¹⁸F]fluoride and other impurities.

  • The final product is formulated in a sterile saline solution for injection.

Quantitative Data
ParameterValueReference
Radiochemical Yield (decay-corrected)~45%[4]
Radiochemical Purity>95%[3][4]
Synthesis Time~25-30 minutes[3]

Experimental Workflow

G A [¹⁸F]Fluoride Production (Cyclotron) B Trapping on QMA Cartridge A->B C Elution with K₂₂₂/K₂CO₃ B->C D Azeotropic Drying C->D E Add Methyl-2-bromopropionate D->E F Radiofluorination Reaction E->F G On-column Hydrolysis F->G H Solid-Phase Extraction Purification G->H I [¹⁸F]FPA in Saline H->I

Fig. 2: Automated radiosynthesis of [¹⁸F]FPA.

2-Aryl-2-fluoropropanoic Acids as Inhibitors of Neutrophil Chemotaxis

A novel class of 2-aryl-2-fluoropropanoic acids has been shown to inhibit neutrophil chemotaxis and degranulation induced by CXCL8 and C5a. This presents a therapeutic opportunity for treating inflammatory diseases characterized by excessive neutrophil recruitment.

Biological Activity

Unlike their non-fluorinated counterparts which primarily act as COX inhibitors, these α-fluorinated derivatives exhibit a dramatic decrease in anti-inflammatory activity related to COX inhibition. Instead, their therapeutic potential lies in their ability to modulate neutrophil function.

Signaling Pathway of Neutrophil Chemotaxis

Neutrophil chemotaxis is a critical process in the inflammatory response, guided by chemokines such as CXCL8 (also known as IL-8). CXCL8 binds to its receptors, CXCR1 and CXCR2, on the surface of neutrophils, initiating a signaling cascade that leads to cell migration towards the site of inflammation.

G cluster_0 Inflammatory Site cluster_1 Neutrophil S Inflammatory Stimuli C CXCL8 (Chemokine) S->C R CXCR1/CXCR2 Receptors C->R Binding P Downstream Signaling (e.g., PI3K/Akt, MAPK) R->P A Actin Polymerization & Cell Migration P->A A->S Chemotaxis I 2-Aryl-2-fluoropropanoic Acid Derivatives I->R Inhibition

Fig. 3: Inhibition of CXCL8-mediated neutrophil chemotaxis.
In Vitro Evaluation of Neutrophil Chemotaxis

Protocol: Boyden Chamber Assay [5]

  • Isolate human neutrophils from peripheral blood.

  • Place a polycarbonate filter (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

  • Add the chemoattractant (e.g., CXCL8) to the lower wells.

  • In the upper wells, add the isolated neutrophils pre-incubated with either the test compound (2-aryl-2-fluoropropanoic acid derivative) or vehicle control.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 60-90 minutes).

  • After incubation, remove the filter, fix, and stain the cells.

  • Quantify the number of neutrophils that have migrated through the filter to the lower side by microscopy.

  • Calculate the percentage inhibition of chemotaxis by the test compound compared to the vehicle control.

Quantitative Data: Biological Activity
CompoundAnti-inflammatory Activity (% Inhibition)Ulcerogenic Activity (Severity Index)Reference
Flurbiprofen (Standard)95.573.833 ± 0.17[6]
Derivative 1 (Oxadiazole)94.110.833 ± 0.17[6]
Derivative 2 (Triazole)90.580.500 ± 0.22[7]
Derivative 3 (Thiadiazole)88.350.250 ± 0.11[6]

Conclusion

This compound and its derivatives are versatile building blocks in pharmaceutical synthesis, enabling the development of a range of therapeutic and diagnostic agents. The strategic incorporation of fluorine can modulate the biological activity of parent compounds, leading to new pharmacological profiles. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel fluorinated pharmaceuticals. Further exploration of the structure-activity relationships of this compound-containing compounds holds significant promise for the discovery of next-generation drugs.

References

Application Notes and Protocols: [18F]-2-Fluoropropionic Acid for PET Imaging of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]-2-Fluoropropionic acid ([18F]FPA) is a promising radiotracer for Positron Emission Tomography (PET) imaging of prostate cancer. As an analog of acetate and propionate, [18F]FPA is preferentially taken up by prostate cancer cells, which exhibit upregulated de novo fatty acid synthesis.[1][2][3] This metabolic reprogramming provides a basis for the selective accumulation of [18F]FPA in tumor tissues, offering a potential advantage over other PET tracers like [18F]-FDG, which has shown limited utility in imaging many prostate cancers.[2][4][5] Preclinical studies have demonstrated the potential of [18F]FPA to delineate both androgen-dependent and androgen-independent prostate cancer xenografts with high tumor-to-background ratios.[2][4][6] These application notes provide a comprehensive overview of the synthesis, quality control, preclinical, and potential clinical applications of [18F]FPA for PET imaging of prostate cancer.

Mechanism of Uptake and Signaling Pathway

The uptake of [18F]FPA in prostate cancer cells is intrinsically linked to the altered lipid metabolism characteristic of this malignancy. Prostate cancer cells often exhibit a heightened rate of de novo fatty acid synthesis to support rapid cell proliferation and membrane production.[1][7] [18F]FPA, mimicking endogenous short-chain fatty acids like acetate and propionate, is transported into the cancer cells and subsequently converted to [18F]fluoro-propionyl-CoA. This metabolic trapping mechanism, orchestrated by enzymes such as Acyl-CoA synthetase short-chain family member 2 (ACSS2) and Fatty Acid Synthase (FASN), leads to the accumulation of the radiotracer within the tumor cells.[8][9][10]

FPA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Prostate Cancer Cell 18F_FPA_ext [18F]-2-Fluoropropionic Acid MCT Monocarboxylate Transporter (MCT) 18F_FPA_ext->MCT Uptake 18F_FPA_int [18F]FPA MCT->18F_FPA_int ACSS2 Acyl-CoA Synthetase 2 (ACSS2) 18F_FPA_int->ACSS2 Activation 18F_FP_CoA [18F]Fluoro-propionyl-CoA ACSS2->18F_FP_CoA FASN Fatty Acid Synthase (FASN) 18F_FP_CoA->FASN Substrate Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis Incorporation PET_Signal PET Signal Lipid_Synthesis->PET_Signal Metabolic Trapping & Accumulation Radiosynthesis_Workflow Start Start: [18F]Fluoride Production QMA Trap [18F]Fluoride on QMA Cartridge Start->QMA Elution Elute with Kryptofix 2.2.2/K2CO3 QMA->Elution Drying Azeotropic Drying Elution->Drying Fluorination [18F]Fluorination of Methyl-2-bromopropionate (110°C, 10 min) Drying->Fluorination Hydrolysis On-column Hydrolysis with NaOH on HLB Cartridge Fluorination->Hydrolysis Purification SPE Purification (HLB and Alumina N cartridges) Hydrolysis->Purification Formulation Formulation in Saline for Injection Purification->Formulation QC Quality Control Formulation->QC End Final Product: [18F]FPA QC->End Clinical_PET_Workflow Patient_Prep Patient Preparation (Fasting not required) Injection Intravenous Injection of [18F]FPA (e.g., 2-4 MBq/kg) Patient_Prep->Injection Uptake Uptake Period (60 minutes) Injection->Uptake Voiding Patient Voids Bladder Uptake->Voiding Positioning Patient Positioning on PET/CT Scanner Voiding->Positioning CT_Scan Low-dose CT Scan (for attenuation correction and anatomical localization) Positioning->CT_Scan PET_Scan PET Scan (e.g., vertex to mid-thigh) CT_Scan->PET_Scan Image_Processing Image Reconstruction and Analysis PET_Scan->Image_Processing Report Clinical Report Image_Processing->Report

References

Application Notes and Protocols: 2-Fluoropropionic Acid as a Tracer for Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropionic acid (2-FPA) is a short-chain fatty acid analog that serves as a valuable tracer for studying fatty acid metabolism. Its structure, similar to the endogenous short-chain fatty acid propionate, allows it to be recognized and utilized by cellular machinery involved in fatty acid transport and metabolism. The fluorine atom provides a unique tag for detection, either as a radioactive isotope ([¹⁸F]) for Positron Emission Tomography (PET) imaging or as a stable isotope for analysis by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

These application notes provide an overview of the use of 2-FPA in both its radiolabeled and non-radiolabeled forms to investigate fatty acid uptake, activation, and downstream metabolic pathways. Detailed protocols for key experiments are provided to facilitate the application of this tracer in preclinical research.

Principle and Mechanism of Action

As a propionate analog, 2-FPA is thought to enter cells via monocarboxylate transporters (MCTs). Once inside the cell, it can be activated to its coenzyme A (CoA) thioester, 2-fluoropropionyl-CoA, by acyl-CoA synthetases. This activation traps the molecule intracellularly and allows it to enter metabolic pathways that utilize short-chain fatty acids. The metabolic fate of 2-fluoropropionyl-CoA is an area of ongoing research but is presumed to follow pathways similar to propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle.

The primary application of 2-FPA as a tracer lies in its ability to reflect alterations in fatty acid metabolism that are characteristic of various pathological states, including cancer, cardiovascular diseases, and metabolic disorders.

Applications

  • Oncology: Cancer cells often exhibit altered lipid metabolism, including increased de novo fatty acid synthesis and uptake. 2-FPA can be used to visualize and quantify these changes, offering a potential tool for tumor detection, staging, and monitoring therapeutic response.[1][2]

  • Cardiology: The heart utilizes fatty acids as a primary energy source. In conditions such as ischemia and heart failure, cardiac metabolism shifts. 2-FPA can be used to probe these metabolic alterations in the context of drug-induced cardiotoxicity and other cardiac pathologies.[3]

  • Metabolic Disorders: Research in obesity, diabetes, and non-alcoholic fatty liver disease can benefit from tracers that report on fatty acid flux and storage.

Data Presentation

Table 1: Quantitative Biodistribution of [¹⁸F]FPA in Mice with CWR22rv1 Prostate Cancer Xenografts

Organ1 hour (%ID/g ± SD)2 hours (%ID/g ± SD)3 hours (%ID/g ± SD)4 hours (%ID/g ± SD)
Tumor5.52 ± 0.355.53 ± 0.425.74 ± 0.545.34 ± 0.19
Blood4.89 ± 0.384.51 ± 0.294.19 ± 0.453.88 ± 0.21
Heart5.81 ± 0.415.32 ± 0.375.01 ± 0.514.67 ± 0.29
Lung3.21 ± 0.292.98 ± 0.212.76 ± 0.332.54 ± 0.18
Liver2.98 ± 0.252.76 ± 0.192.55 ± 0.292.39 ± 0.15
Spleen2.54 ± 0.282.33 ± 0.222.18 ± 0.292.01 ± 0.16
Pancreas2.11 ± 0.311.98 ± 0.251.87 ± 0.281.76 ± 0.19
Stomach1.89 ± 0.261.75 ± 0.211.64 ± 0.241.55 ± 0.17
Intestine2.34 ± 0.332.18 ± 0.272.01 ± 0.311.89 ± 0.22
Kidney3.55 ± 0.413.21 ± 0.352.99 ± 0.392.81 ± 0.28
Muscle1.98 ± 0.221.81 ± 0.191.69 ± 0.231.58 ± 0.15
Bone1.54 ± 0.211.42 ± 0.181.33 ± 0.211.25 ± 0.14
Brain1.21 ± 0.151.11 ± 0.131.03 ± 0.160.98 ± 0.11

%ID/g = percentage of injected dose per gram of tissue. Data adapted from a study on prostate cancer xenografts in mice.[4]

Table 2: Comparative Uptake of [¹⁸F]FPA and [¹⁴C]-Acetate in Mice with CWR22rv1 Xenografts (1 hour post-injection)

TracerTumor (%ID/g ± SD)Muscle (%ID/g ± SD)Tumor-to-Muscle Ratio
[¹⁸F]FPA7.08 ± 0.803.66 ± 0.501.94
[¹⁴C]-Acetate0.36 ± 0.080.17 ± 0.032.06

Data adapted from a comparative study in a prostate cancer model.[4]

Experimental Protocols

Protocol 1: In Vivo [¹⁸F]FPA PET/CT Imaging in a Mouse Model of Cancer

This protocol describes the use of [¹⁸F]FPA for PET/CT imaging to assess fatty acid metabolism in a subcutaneous tumor model in mice.

1. Materials:

  • [¹⁸F]FPA (radiosynthesis as described previously[1][4])

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline for injection

  • Dose calibrator

  • Gamma counter (for biodistribution)

2. Animal Preparation:

  • House animals in accordance with institutional guidelines.

  • For comparative studies with [¹⁸F]FDG, fasting for 4-6 hours is required for the FDG scan, but not typically necessary for [¹⁸F]FPA.[1]

3. Radiotracer Administration:

  • Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).

  • Administer 3.7-11.1 MBq of [¹⁸F]FPA in 100-200 µL of saline via tail vein injection.[1][4]

  • Record the exact injected dose using a dose calibrator.

4. PET/CT Imaging:

  • Position the anesthetized mouse on the scanner bed.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Perform a dynamic or static PET scan. A typical static scan is acquired for 10-20 minutes, starting 60 minutes post-injection.[2] Dynamic scans can be performed to assess tracer kinetics.[1]

5. Image Analysis:

  • Reconstruct PET images using appropriate algorithms.

  • Co-register PET and CT images.

  • Draw regions of interest (ROIs) on the tumor and other organs of interest.

  • Quantify tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

6. Biodistribution Study (Optional):

  • At a predetermined time point post-injection (e.g., 1, 2, 3, or 4 hours), euthanize the mouse.[4]

  • Dissect organs of interest, weigh them, and measure the radioactivity using a gamma counter.

  • Calculate the %ID/g for each organ.

Protocol 2: In Vitro Cell-Based Assay for this compound Uptake (Proposed)

This protocol describes a non-radioactive method to assess 2-FPA uptake in cultured cells using stable isotope labeling and mass spectrometry. This is a proposed protocol based on established methods for other short-chain fatty acids.

1. Materials:

  • ¹³C-labeled this compound (custom synthesis)

  • Cell culture medium and supplements

  • Cultured cells of interest (e.g., cancer cell line, adipocytes)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., methanol/water)

  • Internal standard (e.g., deuterated propionate)

  • Liquid chromatography-mass spectrometry (LC-MS) system

2. Cell Culture and Treatment:

  • Plate cells in a multi-well format (e.g., 6-well or 12-well plates) and grow to desired confluency.

  • Wash cells with PBS.

  • Incubate cells with serum-free medium containing a known concentration of ¹³C-2-FPA (e.g., 10-100 µM) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

3. Sample Collection and Extraction:

  • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular tracer.

  • Add ice-cold lysis buffer to the cells and scrape to collect the cell lysate.

  • Add the internal standard to each sample.

  • Centrifuge the lysate to pellet cellular debris.

4. LC-MS Analysis:

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • Develop an LC method to separate 2-FPA from other cellular components. A reversed-phase C18 column is a common starting point.

  • Set up the mass spectrometer to detect the specific mass-to-charge ratios (m/z) of ¹³C-2-FPA and the internal standard using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

5. Data Analysis:

  • Quantify the amount of intracellular ¹³C-2-FPA by comparing its peak area to that of the internal standard.

  • Normalize the data to the total protein content or cell number in each well.

  • Plot the time course of ¹³C-2-FPA uptake.

Protocol 3: NMR-Based Analysis of this compound Metabolism (Proposed)

This protocol outlines a method to trace the metabolic fate of 2-FPA using ¹³C-labeled tracer and NMR spectroscopy. This is a proposed protocol based on general NMR-based metabolic flux analysis.

1. Materials:

  • ¹³C-labeled this compound (e.g., [1-¹³C]-2-FPA or [2,3-¹³C₂]-2-FPA)

  • Cultured cells of interest

  • Cell culture medium (potentially glucose- and glutamine-free for specific metabolic questions)

  • PBS

  • Extraction solvent (e.g., perchloric acid or methanol/chloroform/water)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

2. Cell Culture and Labeling:

  • Culture cells in appropriate flasks or dishes.

  • Replace the medium with a medium containing the ¹³C-2-FPA tracer at a defined concentration.

  • Incubate for a time sufficient to allow for significant metabolic conversion (e.g., several hours to 24 hours).

3. Metabolite Extraction:

  • Harvest the cells and perform a metabolite extraction using a method that effectively separates polar and nonpolar metabolites.

  • Lyophilize or dry the extracts.

4. NMR Sample Preparation and Analysis:

  • Reconstitute the dried extracts in a deuterated buffer suitable for NMR.

  • Transfer the sample to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like ¹H-¹³C HSQC can be particularly informative for identifying labeled metabolites.

5. Data Analysis:

  • Process the NMR spectra to identify and quantify the signals from ¹³C-labeled metabolites derived from 2-FPA.

  • By analyzing the specific labeling patterns in downstream metabolites (e.g., amino acids, Krebs cycle intermediates), the metabolic pathways utilized by 2-FPA can be elucidated.

Visualization of Pathways and Workflows

Fatty_Acid_Uptake_and_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FPA_ext This compound MCT Monocarboxylate Transporter (MCT) FPA_ext->MCT Uptake FPA_int This compound MCT->FPA_int ACS Acyl-CoA Synthetase FPA_int->ACS Activation FPACoA 2-Fluoropropionyl-CoA ACS->FPACoA Metabolism Downstream Metabolism FPACoA->Metabolism

Caption: Cellular uptake and activation of this compound.

PET_Imaging_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal Tumor-bearing Animal Model Injection Anesthesia & Tracer Injection Animal->Injection Tracer [18F]FPA Synthesis & QC Tracer->Injection Uptake Tracer Uptake Period (e.g., 60 min) Injection->Uptake Scan PET/CT Scan Uptake->Scan Reconstruction Image Reconstruction & Co-registration Scan->Reconstruction ROI ROI Analysis Reconstruction->ROI Quantification Quantification (%ID/g or SUV) ROI->Quantification

Caption: Experimental workflow for [¹⁸F]FPA PET/CT imaging.

SCFA_Signaling_Pathway cluster_gpcrs GPCR Signaling cluster_hdac HDAC Inhibition FPA This compound (Propionate Analog) GPCR FFAR2/FFAR3 (G-protein coupled receptors) FPA->GPCR binds HDAC Histone Deacetylases (HDACs) FPA->HDAC inhibits G_protein G-protein Activation GPCR->G_protein Downstream Downstream Signaling (e.g., Ca2+, cAMP) G_protein->Downstream Cellular_Response1 Cellular Response (e.g., Hormone Secretion, Immune Modulation) Downstream->Cellular_Response1 Histones Histone Acetylation HDAC->Histones Gene_Expression Altered Gene Expression Histones->Gene_Expression Cellular_Response2 Cellular Response (e.g., Anti-inflammatory, Differentiation) Gene_Expression->Cellular_Response2

Caption: Potential signaling pathways modulated by this compound.

References

Application Note: Derivatization of 2-Fluoropropionic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoropropionic acid is a carboxylic acid of interest in various fields, including pharmaceutical and metabolic research. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity, which can lead to poor chromatographic peak shape and thermal instability.[1][2][3] Derivatization is a crucial step to convert the polar carboxyl group into a less polar, more volatile, and thermally stable functional group, enabling robust and sensitive GC-MS analysis.[1][3][4]

This application note provides detailed protocols for two common and effective derivatization methods for this compound:

  • Silylation: A single-step method using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ester.[1][5]

  • Two-Step Esterification and Acylation: A two-step method involving esterification of the carboxylic acid to its methyl ester, followed by acylation. For this compound, which lacks other reactive groups, a common approach for similar molecules involves esterification followed by analysis, or a more complex acylation if other functional groups were present. A highly effective method for carboxylic acids is esterification followed by analysis. For broader applicability with compounds that may have other functional groups, a two-step approach using an agent like Pentafluoropropionic Anhydride (PFPA) is often employed.[6][7][8]

Data Presentation: Quantitative Performance

The following tables summarize representative quantitative data for the GC-MS analysis of small organic acids using the described derivatization methods. Please note that this data is illustrative and based on the analysis of similar compounds; actual performance for this compound may vary and should be validated experimentally.

Table 1: Silylation with MSTFA

ParameterRepresentative Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Recovery90 - 105%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 10%

Table 2: Two-Step Esterification and Acylation

ParameterRepresentative Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 0.5 µM
Limit of Quantification (LOQ)0.2 - 2 µM
Recovery92 - 108%
Intra-day Precision (RSD)< 4%
Inter-day Precision (RSD)< 8%

Experimental Protocols

Method 1: Silylation with MSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester using MSTFA. Silylation replaces the active hydrogen in the carboxyl group with a TMS group, increasing volatility.[1][3][5]

Materials:

  • This compound standard or sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Ethyl acetate or other suitable solvent

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution.

    • For unknown samples, perform a suitable extraction to isolate the acidic components and dissolve the dried extract in a known volume of solvent.

  • Derivatization Reaction:

    • Pipette 100 µL of the standard or sample solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. This is a critical step as moisture can interfere with the silylation reaction.[5]

    • Add 50 µL of MSTFA to the dried residue.

    • (Optional) Add 10 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.[5]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample.

Method 2: Two-Step Esterification and Acylation

This method first converts the this compound to its methyl ester, followed by an optional acylation step. For a simple molecule like this compound, the esterification alone is often sufficient. However, for a more universally applicable method for complex samples, the second acylation step is included. Pentafluoropropionic anhydride (PFPA) is a common acylation reagent that can improve chromatographic properties and detector sensitivity.[6][7][8]

Materials:

  • This compound standard or sample

  • 2M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Toluene

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Pipettes

  • Nitrogen evaporation system

Protocol:

  • Esterification:

    • Prepare standards or samples as described in the silylation method and dry them completely in a GC vial.

    • Add 200 µL of 2M HCl in Methanol to the dried residue.[8]

    • Cap the vial tightly and heat at 80°C for 60 minutes.[8]

    • Cool the vial to room temperature and evaporate the methanolic HCl under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester, add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate.[6][8]

    • Cap the vial and heat at 65°C for 30 minutes.[7]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 200 µL of toluene to the reaction mixture.

    • Add 200 µL of deionized water, vortex, and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (toluene) containing the derivatized analyte to a new GC vial with an insert.

  • GC-MS Analysis:

    • Inject 1 µL of the organic phase into the GC-MS system.

Visualizations

Silylation Workflow

silylation_workflow start Start: this compound Sample dry Evaporate to Dryness (N2 Stream) start->dry add_reagent Add MSTFA (+ Pyridine) dry->add_reagent react Heat at 60°C for 30 min add_reagent->react analyze GC-MS Analysis react->analyze end End: Data Acquisition analyze->end

Caption: Silylation workflow for this compound.

Two-Step Derivatization Workflow

two_step_workflow start Start: this compound Sample dry1 Evaporate to Dryness start->dry1 esterify Add 2M HCl in Methanol Heat at 80°C for 60 min dry1->esterify dry2 Evaporate to Dryness esterify->dry2 acylate Add PFPA/Ethyl Acetate Heat at 65°C for 30 min dry2->acylate extract Liquid-Liquid Extraction (Toluene) acylate->extract analyze GC-MS Analysis extract->analyze end End: Data Acquisition analyze->end

Caption: Two-step esterification and acylation workflow.

Conclusion

Both silylation and two-step esterification/acylation are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method will depend on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation. Silylation offers a simpler and faster workflow, while the two-step method may provide enhanced sensitivity and chromatographic performance for certain applications. It is recommended to validate the chosen method for the specific matrix and analytical conditions to ensure optimal performance.

References

Application Notes and Protocols for the HPLC Analysis of 2-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. This group includes well-known medications such as ibuprofen, naproxen, and ketoprofen. A key structural feature of these compounds is the presence of a chiral center, leading to the existence of enantiomers which can exhibit different pharmacological and toxicological profiles.[1] For instance, the (S)-enantiomer of ibuprofen and naproxen is primarily responsible for the desired anti-inflammatory activity, while the (R)-enantiomer is less active or may contribute to adverse effects.[1] Consequently, the accurate separation and quantification of these enantiomers, as well as the analysis of the active compounds in various matrices, are of significant importance in drug development, quality control, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively employed for these analytical challenges. This document provides detailed application notes and protocols for the HPLC analysis of 2-arylpropionic acids, covering both chiral and achiral separations.

Part 1: Chiral Separation of 2-Arylpropionic Acid Enantiomers

The enantioselective analysis of 2-arylpropionic acids is crucial for understanding their pharmacokinetic and pharmacodynamic properties. Direct chiral HPLC methods using chiral stationary phases (CSPs) are the most common approach due to their speed, sensitivity, and reproducibility.[2] Polysaccharide-based, Pirkle-type, and protein-based CSPs are frequently employed for these separations.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the enantiomeric separation of common 2-arylpropionic acids using different chiral HPLC methods.

Table 1: HPLC Conditions for Enantiomeric Separation of Ibuprofen

ParameterMethod 1Method 2Method 3
Chiral Stationary Phase Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))[1]AmyCoat RP[3]α-acid glycoprotein (AGP)[4]
Column Dimensions 150 mm x 4.6 mm, 5 µm[1]150 mm x 4.6 mm, 3 µm[3]10 cm x 4.0 mm, 5 µm[4]
Mobile Phase n-hexane:2-propanol:trifluoroacetic acid (90:10:0.1, v/v/v)water:acetonitrile:trifluoroacetic acid (various combinations)[3]100 mM phosphate buffer (pH 7)[4]
Flow Rate 1.0 mL/min1.5 mL/min[3]0.7 mL/min[4]
Detection Wavelength 254 nm236 nm[3]225 nm[4]
Resolution (Rs) > 1.51.01 - 1.49[3]> 1.5[4]

Table 2: HPLC Conditions for Enantiomeric Separation of Naproxen

ParameterMethod 1Method 2
Chiral Stationary Phase Lux Amylose-1[1]Chiralpak AD-RH (amylose-tris(3,5-dimethylphenylcarbamate))[2]
Column Dimensions 150 mm x 4.6 mm, 5 µm[1]150 mm x 4.6 mm, 5 µm[2]
Mobile Phase Methanol:Water:Acetic acid (80:20:0.1, v/v/v)[1]Acetonitrile:0.05% trifluoroacetic acid aqueous solution
Flow Rate 0.5 mL/min0.6 mL/min[2]
Detection Wavelength 230 nmNot Specified
Resolution (Rs) > 2.0≥ 1.5[2]
Experimental Protocols

Protocol 1: Enantiomeric Separation of Ibuprofen using a Polysaccharide-Based CSP

This protocol is based on the use of a Chiralcel OJ-H column.[1]

1. Materials and Reagents:

  • Racemic Ibuprofen standard

  • (S)-Ibuprofen and (R)-Ibuprofen standards (for peak identification)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Trifluoroacetic acid (TFA)

  • Chiralcel OJ-H column (150 mm x 4.6 mm, 5 µm)[1]

2. Chromatographic Conditions:

  • Mobile Phase: n-hexane:2-propanol:TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of racemic ibuprofen and individual enantiomers in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by appropriate dilution.

  • Pharmaceutical Formulations: Dissolve the sample in the mobile phase to the desired concentration, sonicate, and filter through a 0.45 µm syringe filter.[1]

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the individual enantiomer solutions to identify their respective retention times.

  • Inject the racemic ibuprofen solution and record the chromatogram.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.[1]

Protocol 2: Enantiomeric Separation of Naproxen using a Polysaccharide-Based CSP

This protocol utilizes a Lux Amylose-1 column.[1]

1. Materials and Reagents:

  • Racemic Naproxen standard

  • (S)-Naproxen and (R)-Naproxen standards

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Acetic acid

  • Lux Amylose-1 column (150 mm x 4.6 mm, 5 µm)[1]

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water:Acetic acid (80:20:0.1, v/v/v)[1]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

4. Procedure:

  • Follow the procedure outlined in Protocol 1 for column equilibration, injection, and data analysis.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample (Pharmaceutical or Biological) Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Inject Column Chiral HPLC Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Generalized workflow for the chiral HPLC analysis of 2-arylpropionic acids.

Caption: Principle of chiral separation by forming diastereomeric complexes.

Part 2: Achiral and Simultaneous Analysis of 2-Arylpropionic Acids

For routine quality control of pharmaceutical formulations or for monitoring multiple NSAIDs in environmental samples, achiral reversed-phase HPLC methods are often employed. These methods are typically simpler, more robust, and less expensive than chiral methods.

Quantitative Data Summary

Table 3: HPLC Conditions for Simultaneous Determination of NSAIDs

ParameterMethod 1Method 2
Analytes Naproxen, Ibuprofen, Diclofenac[5]Paracetamol, Ibuprofen[6]
Stationary Phase Lichrospher C18[5]Phenomenex C18[6]
Column Dimensions 250 x 4.0 mm, 5 µm[5]250 mm, 4.6 mm, 5 µm[6]
Mobile Phase Acetonitrile:0.2% formic acid in water (60:40, v/v)[5]Gradient of 50 mM phosphate buffer (pH 7.5) and methanol[6]
Flow Rate 0.8 mL/min[5]Not Specified
Detection Wavelength 230 nm (Naproxen), 200 nm (Ibuprofen, Diclofenac)[5]220 nm
Retention Times Not SpecifiedParacetamol: 5.7 min, Ibuprofen: 10.4 min[6]
Limit of Quantification (LOQ) Naproxen: 0.1 µg/L, Ibuprofen: 0.4 µg/L, Diclofenac: 0.4 µg/L[5]Ibuprofen: 0.19 mg/L, Paracetamol: 0.26 mg/L[6]
Experimental Protocols

Protocol 3: Simultaneous Determination of Naproxen, Ibuprofen, and Diclofenac in Wastewater

This protocol is adapted for the analysis of NSAIDs in environmental samples and involves a solid-phase extraction (SPE) step for sample clean-up and concentration.[5]

1. Materials and Reagents:

  • Standards of Naproxen, Ibuprofen, and Diclofenac

  • HPLC-grade Acetonitrile

  • Formic acid

  • Oasis MAX SPE cartridges

  • Lichrospher C18 column (250 x 4.0 mm, 5 µm)[5]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:0.2% formic acid in water (60:40, v/v)[5]

  • Flow Rate: 0.8 mL/min[5]

  • Column Temperature: Ambient

  • Detection: Photo Diode Array (PDA) at 230 nm for naproxen and 200 nm for ibuprofen and diclofenac.[5]

  • Injection Volume: 20 µL

3. Sample Preparation (Solid-Phase Extraction):

  • Adjust the pH of the water sample to 2.5.

  • Condition an Oasis MAX SPE cartridge.

  • Load 100 mL of the pH-adjusted sample onto the cartridge.

  • Wash the cartridge.

  • Elute the analytes with methanol and formic acid mixtures.[5]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. Procedure:

  • Equilibrate the C18 column with the mobile phase.

  • Inject prepared standards and samples.

  • Identify and quantify the analytes based on retention times and peak areas of the standards.

Visualizations

SPE_Workflow Start Wastewater Sample pH_Adjust Adjust pH to 2.5 Start->pH_Adjust Load Load Sample pH_Adjust->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate End Analysis by HPLC Concentrate->End

Caption: Solid-Phase Extraction (SPE) workflow for NSAID analysis in water.

References

Application Note and Protocols for the Quantification of 2-Fluoropropionic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropionic acid (2-FPA) is a halogenated carboxylic acid of interest in various fields, including drug development and toxicology.[1][2][3] Accurate quantification of 2-FPA in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the analysis of 2-FPA using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific quantitative data for 2-FPA in biological samples is not extensively published, this note provides exemplar data to illustrate reporting standards.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₅FO₂[2]
Molecular Weight92.07 g/mol [2]
Density1.181 g/mL at 25 °C[1][4]
Boiling Point66-67 °C at 30 mmHg[4]
Water SolubilityPartly miscible[1][5]

Analytical Methodologies

The quantification of small, polar molecules like 2-FPA from complex biological matrices presents challenges, including matrix effects and the need for high sensitivity.[6] The following sections detail recommended protocols for sample preparation and analysis.

Protocol 1: Quantification of this compound by GC-MS

Gas chromatography requires analytes to be volatile and thermally stable.[7] Carboxylic acids like 2-FPA are polar and require derivatization to increase their volatility for GC-MS analysis.[7][8] This protocol describes a common derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester of 2-FPA.

Sample Preparation: Protein Precipitation and Derivatization

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge to separate plasma. Collect urine samples in sterile containers. Store all samples at -80°C until analysis.

  • Protein Precipitation (for Plasma Samples):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant (from plasma) or 100 µL of urine to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of acetonitrile.

    • Seal the vial and heat at 70°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temperature 60°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
m/z for TMS-2-FPATo be determined by injecting a derivatized standard. Expected ions would include the molecular ion and characteristic fragments.
Dwell Time100 ms

Exemplar Quantitative Data (GC-MS)

Sample IDMatrixConcentration (ng/mL)% Recovery
Control 1PlasmaNot DetectedN/A
Spiked Sample 1Plasma48.597.0
Spiked Sample 2Urine95.295.2
Study Sample 1Plasma15.2N/A
Study Sample 2Urine120.8N/A
Protocol 2: Quantification of this compound by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in biological fluids and often does not require derivatization.[9][10]

Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment:

    • For plasma: To 100 µL of plasma, add 100 µL of 2% formic acid in water.

    • For urine: Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange (MCX) SPE cartridge (30 mg, 1 mL).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute 2-FPA with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻m/z 91.0
Product IonsTo be determined by infusing a standard solution.
Collision EnergyTo be optimized for the specific instrument.
Dwell Time50 ms

Exemplar Quantitative Data (LC-MS/MS)

Sample IDMatrixConcentration (ng/mL)LLOQ (ng/mL)
Control 1PlasmaNot Detected0.5
Spiked Sample 1Plasma9.80.5
Spiked Sample 2Urine49.51.0
Study Sample 1Plasma2.30.5
Study Sample 2Urine78.41.0

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma or Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation For Plasma Evaporation Evaporation to Dryness Sample->Evaporation For Urine Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Supernatant_Transfer->Evaporation Derivatization Derivatization (BSTFA, 70°C) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (HP-5MS Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for 2-FPA quantification by GC-MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma or Urine) Pre_treatment Sample Pre-treatment (Acidification/Dilution) Sample->Pre_treatment Sample_Loading Sample Loading Pre_treatment->Sample_Loading SPE_Conditioning SPE Conditioning (Methanol, Water) SPE_Conditioning->Sample_Loading Washing Washing Steps Sample_Loading->Washing Elution Elution (5% NH4OH in Methanol) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Injection LC Injection Evaporation->LC_Injection LC_Separation LC Separation (C18 Column) LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI-, MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for 2-FPA quantification by LC-MS/MS.

Conclusion

The protocols outlined in this application note provide robust and sensitive methods for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired sensitivity. Proper validation of these methods in the user's laboratory is essential to ensure accurate and reliable results for pharmacokinetic and toxicological assessments.

References

Application Notes and Protocols for the Chiral Separation of 2-Fluoropropionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 2-Fluoropropionic acid enantiomers. The methodologies outlined are based on established chromatographic techniques and are intended to guide researchers in developing robust analytical and preparative separation methods.

Introduction

This compound is a chiral carboxylic acid whose enantiomers can exhibit different pharmacological and toxicological profiles. The substitution of a fluorine atom at the α-position can prevent unwanted epimerization, which is a common issue with other 2-arylpropionic acids like ibuprofen.[1] Consequently, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and metabolic studies. The primary techniques for the chiral resolution of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often employing chiral stationary phases (CSPs).

Chiral Separation Strategies

The successful separation of this compound enantiomers relies on creating a chiral environment where the two enantiomers can be distinguished. This is typically achieved through one of the following approaches:

  • Chiral Stationary Phases (CSPs): The most common method involves the use of a column packed with a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times.

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[2]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the additive, which can then be separated on an achiral column.[2][3]

This document will focus on the use of Chiral Stationary Phases for both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Methods

Enantioselective HPLC is a powerful technique for the separation of 2-(fluoroaryl)propionic acids.[4] The choice of the chiral stationary phase is critical for achieving good resolution.

Experimental Protocol: Chiral HPLC Separation

1. Instrumentation and Reagents:

  • HPLC system with a UV detector or a Circular Dichroism (CD) detector.

  • Chiral columns: (S,S)-Whelk-O® 1, Chiralcel® OJ, Chiralcel® OD.[4]

  • HPLC grade solvents: Hexane, 2-Propanol (IPA), Acetic Acid.

  • Racemic this compound standard.

  • Sample of this compound to be analyzed.

2. Standard and Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.

  • Prepare the sample solution at a similar concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm filter before injection.

3. Chromatographic Conditions:

  • Columns:

    • (S,S)-Whelk-O® 1

    • Chiralcel® OJ

    • Chiralcel® OD[4]

  • Mobile Phase: A mixture of Hexane, 2-Propanol, and a small amount of a carboxylic acid (e.g., Acetic Acid or Trifluoroacetic Acid) to improve peak shape. A typical mobile phase composition is Hexane/2-Propanol/Acetic Acid (69/30/1).[4]

  • Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.[5]

  • Column Temperature: Ambient or controlled (e.g., 25 °C). Decreasing the temperature can sometimes improve chiral selectivity.[5]

  • Injection Volume: 10 - 20 µL.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm) or using a CD detector for confirmation of enantiomeric elution order.[4]

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is considered baseline separation.

  • Determine the enantiomeric excess (ee%) of the sample by calculating the peak areas of the two enantiomers.

Data Presentation: HPLC Separation of 2-(Fluoroaryl)propionic Acids

The following table summarizes the chromatographic data for the separation of related 2-(fluoroaryl)propionic acid enantiomers on different chiral stationary phases. This data can serve as a starting point for method development for this compound.

Chiral Stationary PhaseCompoundMobile Phasek'1 (Retention Factor)α (Separation Factor)Rs (Resolution)
Chiralcel® OJ 1Hex/2-PrOH/AcOH (69/30/1)2.891.511.16
Chiralcel® OD 1Hex/2-PrOH/AcOH (69/30/1)3.231.300.60
(S,S)-Whelk-O® 1 1Hex/2-PrOH/AcOH (90/10/1)2.081.795.69
(S,S)-Whelk-O® 1 2Hex/2-PrOH/AcOH (90/10/1)2.081.5310.95
(S,S)-Whelk-O® 1 3Hex/2-PrOH/AcOH (90/10/1)2.081.198.54

Data adapted from a study on 2-(fluoroaryl)propionic acids.[4] Compounds 1, 2, and 3 are different 2-(fluoroaryl)propionic acid derivatives.

Gas Chromatography (GC) Methods

Chiral GC is another effective technique for the separation of enantiomers. For carboxylic acids like this compound, derivatization to a more volatile ester is typically required.[6]

Experimental Protocol: Chiral GC Separation

1. Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., based on cyclodextrin derivatives).

  • Derivatization agent: Methanol and Thionyl chloride or a suitable esterification kit.

  • High-purity solvents: Hexane (GC grade).

  • Racemic this compound standard.

  • Sample of this compound to be analyzed.

2. Derivatization (Methyl Esterification):

  • To a solution of this compound (standard or sample) in methanol, slowly add thionyl chloride at 0 °C.[6]

  • Allow the reaction to proceed to completion.

  • Neutralize the excess reagent and extract the resulting methyl 2-fluoropropionate into a suitable organic solvent like hexane.

  • Carefully evaporate the solvent to obtain the derivatized analyte.

3. Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., Rt-βDEXse).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector Temperature: 250 °C (for FID).

  • Injection Mode: Split or splitless, depending on the sample concentration.

4. Data Analysis:

  • Identify the two peaks corresponding to the diastereomeric esters.

  • Calculate the resolution and enantiomeric excess as described for the HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Racemic or Enantioenriched This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatization (for GC) dissolve->derivatize Optional filter Filter Sample dissolve->filter derivatize->filter inject Inject into Chromatograph (HPLC/GC) filter->inject separate Separation on Chiral Stationary Phase inject->separate detect Detection (UV, FID, MS) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (ee%) integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for the chiral separation of this compound.

decision_tree start Start: Chiral Separation of This compound volatility Is the analyte sufficiently volatile or easily derivatized? start->volatility hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No gc Gas Chromatography (GC) volatility->gc Yes hplc_csp Select appropriate Chiral Stationary Phase (e.g., (S,S)-Whelk-O® 1) hplc->hplc_csp gc_derivatize Derivatize to form ester gc->gc_derivatize analyze_hplc Analyze directly hplc_csp->analyze_hplc gc_csp Select appropriate Chiral Capillary Column gc_derivatize->gc_csp analyze_gc Analyze derivatized sample gc_csp->analyze_gc

Caption: Decision tree for selecting a chiral separation method.

References

Application Notes and Protocols for Polymerization Reactions Involving 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers derived from 2-fluoropropionic acid, a valuable monomer for the development of advanced functional materials. The introduction of fluorine into the polymer backbone can impart unique properties such as enhanced thermal stability, chemical resistance, and altered biological interactions, making these polymers of significant interest in drug delivery, medical imaging, and as specialized biomaterials.

Two primary synthetic routes are detailed: the chemical synthesis via polycondensation of 2-fluoropropionyl chloride with a diol, and a biocatalytic approach for the synthesis of poly(2-fluoro-3-hydroxypropionic acid).

Chemical Synthesis: Polycondensation of 2-Fluoropropionyl Chloride

This section outlines the two-step chemical synthesis of poly(2-fluoroethyl propionate), a polyester derived from this compound. The first step involves the conversion of this compound to its more reactive acyl chloride derivative, 2-fluoropropionyl chloride. The subsequent step is the polycondensation of this monomer with a diol, in this case, ethylene glycol.

Logical Workflow for Polycondensation

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Polycondensation A This compound C 2-Fluoropropionyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent D 2-Fluoropropionyl Chloride C->D F Poly(2-fluoroethyl propionate) D->F Polymerization E Ethylene Glycol E->F Co-monomer

Caption: Workflow for the chemical synthesis of poly(2-fluoroethyl propionate).

Experimental Protocols

Part 1: Synthesis of 2-Fluoropropionyl Chloride

This protocol is adapted from established methods for the synthesis of similar acyl chlorides, such as 2-chloropropionyl chloride.[1][2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry reaction apparatus under an inert atmosphere.

  • In a round-bottom flask, add this compound.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 molar equivalents) to the this compound at room temperature with stirring.

  • After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • The crude 2-fluoropropionyl chloride can be purified by fractional distillation under reduced pressure.

Part 2: Polycondensation of 2-Fluoropropionyl Chloride with Ethylene Glycol

This protocol is a general procedure for the polycondensation of diacyl chlorides with diols.[3][4]

Materials:

  • 2-Fluoropropionyl chloride

  • Ethylene glycol

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Tertiary amine base (e.g., triethylamine, pyridine) as an HCl scavenger

  • Dry glassware (three-neck flask, condenser, mechanical stirrer, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry reaction apparatus under an inert atmosphere.

  • In a three-neck flask, dissolve ethylene glycol and the tertiary amine base in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-fluoropropionyl chloride in the same anhydrous solvent to the stirred diol solution. Maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours to ensure complete reaction.

  • The resulting polymer solution is cooled, and the precipitated amine hydrochloride salt is removed by filtration.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol, ethanol), followed by filtration and drying under vacuum.

Data Presentation: Expected Polymer Properties
PropertyExpected Range/ValueCharacterization Method
Molecular Weight (Mn) 5,000 - 20,000 g/mol GPC
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition (Tg) 0 - 40 °CDSC
Melting Temperature (Tm) 100 - 150 °C (if crystalline)DSC
¹H NMR (CDCl₃) δ (ppm): ~5.0-5.2 (CH-F), ~4.3-4.5 (-O-CH₂-), ~1.6-1.8 (CH₃)NMR Spectroscopy
¹⁹F NMR (CDCl₃) A characteristic signal for the C-F bond.NMR Spectroscopy
FTIR (cm⁻¹) ~1740 (C=O, ester), ~1100-1300 (C-O stretch), ~1000-1100 (C-F stretch)FTIR Spectroscopy

Biocatalytic Synthesis of Poly(2-fluoro-3-hydroxypropionic acid)

This section details a promising green chemistry approach for the synthesis of a fluorinated polyhydroxyalkanoate (PHA). The process begins with the biocatalytic production of the monomer, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), from 2-fluoromalonic acid using engineered E. coli. While the direct polymerization of 2-F-3-HP is still an area of active research, this section provides the protocol for monomer synthesis, which is the critical first step.[5][6][7]

Signaling Pathway for Monomer Synthesis

cluster_0 Engineered E. coli Biocatalysis A 2-Fluoromalonic Acid B Methylmalonyl CoA Synthase (MatBrp) A->B Substrate C Methylmalonyl CoA Reductase (MCR) B->C Intermediate D 2-Fluoro-3-hydroxypropionic Acid C->D Product

Caption: Enzymatic pathway for the synthesis of 2-fluoro-3-hydroxypropionic acid.

Experimental Protocols

Protocol: Whole-Cell Biotransformation for 2-Fluoro-3-hydroxypropionic Acid Synthesis [5]

Materials:

  • Engineered E. coli strain co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM).

  • Luria-Bertani (LB) medium with appropriate antibiotics for plasmid maintenance.

  • Inducer (e.g., IPTG, arabinose) for gene expression.

  • 2-Fluoromalonic acid (substrate).

  • Tris-HCl buffer (100 mM, pH 7.8) containing 10 mM MgCl₂.

  • Centrifuge.

  • Shaking incubator.

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the engineered E. coli into LB medium with appropriate antibiotics.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer and continue to culture at a lower temperature (e.g., 16-20°C) for 12-16 hours.

  • Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation (e.g., 6,000 rpm for 10 minutes).

    • Wash the cell pellet with Tris-HCl buffer.

    • Resuspend the cells in the Tris-HCl buffer to a desired concentration (e.g., 10 g wet cell weight/L).

    • Add 2-fluoromalonic acid to the cell suspension to a final concentration of 20 mM.

    • Incubate the reaction mixture at 30°C with shaking for 24 hours.

  • Product Extraction and Analysis:

    • Separate the cells from the supernatant by centrifugation.

    • The supernatant contains the product, 2-fluoro-3-hydroxypropionic acid.

    • The concentration of 2-F-3-HP can be determined by LC-MS analysis. A concentration of 50.0 mg/L has been reported after 24 hours.[5]

Note on Polymerization: The direct polymerization of 2-fluoro-3-hydroxypropionic acid to poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) is a potential next step.[5][6] This would likely involve a dehydration-condensation reaction, possibly aided by a catalyst, or further biocatalytic routes. Detailed protocols for this specific polymerization are currently under development in the research community.

Data Presentation: Monomer and Potential Polymer Properties
Analyte/PropertyReported/Expected ValueCharacterization Method
2-F-3-HP Titer 50.0 mg/L after 24h biotransformation[5]LC-MS
Polymer Structure Linear polyester: [-O-CH(F)-CH₂-C(=O)-]nNMR, FTIR (Hypothetical)
¹H NMR (D₂O) of Monomer Characteristic peaks for the protons adjacent to the fluorine and hydroxyl groups.NMR Spectroscopy
¹⁹F NMR of Monomer A distinct peak corresponding to the fluorine atom.NMR Spectroscopy
FTIR of Polymer Expected peaks around 1730 cm⁻¹ (C=O, ester) and in the 1000-1100 cm⁻¹ region (C-F stretch).FTIR Spectroscopy (Hypothetical)

Characterization of Fluorinated Polyesters

Standard analytical techniques are employed to characterize the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure of the polymer, determining the monomer incorporation, and identifying end groups.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ester carbonyl (C=O) and carbon-fluorine (C-F) bonds.[9]

  • Gel Permeation Chromatography (GPC): GPC is the primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[5][10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm), if applicable.[6]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.

Characterization Workflow

Polymer Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Polymer->NMR Structural Confirmation FTIR FTIR Spectroscopy Polymer->FTIR Functional Group ID GPC Gel Permeation Chromatography Polymer->GPC Molecular Weight & PDI DSC Differential Scanning Calorimetry Polymer->DSC Thermal Transitions TGA Thermogravimetric Analysis Polymer->TGA Thermal Stability

Caption: Standard workflow for the characterization of fluorinated polyesters.

References

Application Notes and Protocols for the Kinetic Resolution of Racemic 2-Aryl-2-Fluoropropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 2-aryl-2-fluoropropanoic acids are significant building blocks in medicinal chemistry. The introduction of a fluorine atom at the α-position can enhance the metabolic stability and biological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) by preventing in vivo epimerization. Kinetic resolution is a crucial technique for separating racemic mixtures of these compounds to yield enantiomerically enriched products. This document provides detailed protocols for two effective methods of kinetic resolution: a chemical method using a chiral acyl-transfer catalyst and an enzymatic method employing lipase.

Method 1: Chiral Acyl-Transfer Catalyst-Mediated Kinetic Resolution

This method utilizes the chiral acyl-transfer catalyst (+)-benzotetramisole (BTM) for the enantioselective esterification of one enantiomer of the racemic 2-aryl-2-fluoropropanoic acid, allowing for the separation of the unreacted acid and the newly formed ester, both in high enantiomeric excess.[1][2]

Signaling Pathway and Mechanism

The kinetic resolution proceeds via an enantioselective esterification mechanism. A mixed anhydride is formed in situ from the racemic carboxylic acid and pivalic anhydride, which is then activated by the chiral catalyst, (+)-BTM. This activated intermediate selectively reacts with an achiral alcohol to esterify one enantiomer at a much faster rate than the other.

G cluster_reactants Reactants cluster_products Products rac_acid Racemic 2-Aryl-2-fluoropropanoic Acid [(±)-R-COOH] ma Mixed Anhydride Intermediate [(R/S)-MA] rac_acid->ma + Piv₂O, (+)-BTM piv2o Pivalic Anhydride (Piv₂O) btm (+)-Benzotetramisole [(+)-BTM] alcohol Achiral Alcohol [(α-Np)₂CHOH] activated_ma Activated Zwitterionic Intermediate [(+)-BTM activated (R/S)-MA] ma->activated_ma + (+)-BTM s_ester (S)-Ester activated_ma->s_ester + (α-Np)₂CHOH (fast) r_acid (R)-Acid (unreacted) activated_ma->r_acid (slow reaction for R-MA)

Caption: Mechanism of BTM-catalyzed kinetic resolution.

Experimental Workflow

The general workflow involves the reaction of the racemic acid with a coupling agent, an achiral alcohol, and the chiral catalyst, followed by separation of the resulting ester and unreacted acid.

G start Start: Racemic 2-Aryl-2-fluoropropanoic Acid reaction Reaction: - Add Pivalic Anhydride - Add (α-Np)₂CHOH - Add (+)-BTM - Stir at room temperature start->reaction quench Quench Reaction (e.g., with saturated aq. NaHCO₃) reaction->quench extraction Extraction (e.g., with ethyl acetate) quench->extraction separation Chromatographic Separation (Silica Gel Column) extraction->separation ester Product 1: Enriched (S)-Ester separation->ester acid Product 2: Enriched (R)-Acid separation->acid analysis Analysis: Chiral HPLC to determine ee ester->analysis acid->analysis

Caption: Workflow for BTM-catalyzed kinetic resolution.

Protocol: General Procedure for Kinetic Resolution using (+)-BTM[1]
  • To a solution of the racemic 2-aryl-2-fluoropropanoic acid (1.0 mmol) in dichloromethane (10 mL) at room temperature, add pivalic anhydride (0.60 mmol), bis(α-naphthyl)methanol (0.50 mmol), and (+)-benzotetramisole (0.10 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon reaching approximately 50% conversion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the ester and the unreacted carboxylic acid.

  • Determine the enantiomeric excess (ee) of the resulting ester and unreacted acid by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the results for the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids using the (+)-BTM catalyzed method.[1]

EntryAryl Group (Ar)Time (h)Ester Yield (%)Ester ee (%)Acid ee (%)Selectivity (s)
1Phenyl2445839138
24-Methylphenyl2448809234
34-Methoxyphenyl2447849345
44-Chlorophenyl2448859655
53-Chlorophenyl2446869147
62-Chlorophenyl4841634311
74-Bromophenyl2447879663
83-Bromophenyl2445889154
92-Bromophenyl4843899158
102-Fluorophenyl484646545.6
112-Methoxyphenyl1225733710
124-Isobutylphenyl (Ibuprofen analog)4840886131

Method 2: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution using lipases, such as Candida rugosa lipase, offers a green and highly selective alternative for resolving racemic acids. The enzyme catalyzes the enantioselective esterification of one enantiomer in an organic solvent. This method is widely applied to 2-arylpropanoic acids like ibuprofen.

Experimental Workflow

The enzymatic resolution follows a straightforward procedure of incubating the racemic acid with an alcohol and the lipase, followed by separation and analysis.

G start Start: Racemic 2-Aryl-2-fluoropropanoic Acid reaction_setup Reaction Setup: - Dissolve acid and alcohol in organic solvent - Add Lipase (e.g., Candida rugosa) start->reaction_setup incubation Incubation with Shaking (e.g., 37°C, 48-96h) reaction_setup->incubation filtration Filter to remove Lipase incubation->filtration separation Separation of Acid and Ester (e.g., Extraction or Chromatography) filtration->separation s_ester Product 1: Enriched (S)-Ester separation->s_ester r_acid Product 2: Enriched (R)-Acid separation->r_acid analysis Analysis: Chiral HPLC to determine ee s_ester->analysis r_acid->analysis

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol: General Procedure for Lipase-Catalyzed Enantioselective Esterification

This protocol is a general guideline based on procedures for the resolution of 2-arylpropanoic acids like ibuprofen.[3]

  • In a sealed vial, dissolve the racemic 2-aryl-2-fluoropropanoic acid (e.g., 0.025 M) and an alcohol (e.g., n-propanol, 1.5-5 equivalents) in a suitable organic solvent (e.g., isooctane or hexane).

  • Add the lipase preparation (e.g., Candida rugosa lipase, 10-40 mg). The lipase can be free or immobilized.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) with constant shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separate the unreacted acid from the ester product. This can be achieved by extraction with an aqueous base (to remove the acid) or by column chromatography.

  • Determine the enantiomeric excess of both the unreacted acid and the ester product using chiral HPLC.

Data Presentation

The following table presents representative data for the kinetic resolution of racemic ibuprofen (a 2-arylpropanoic acid) using Candida rugosa lipase, which is indicative of the potential performance for 2-aryl-2-fluoropropanoic acids.

Lipase SourceAlcoholSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Ref
Candida rugosan-PropanolIsooctane3772~45>95 (S)-ester[3]
Candida rugosan-ButanolCCl₄4048>50>99 (S)-acid[4]
Candida rugosaEthanolHexane40484998 (S)-ester[5]

Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is critical for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Protocol: Chiral HPLC Analysis[1]
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A suitable chiral stationary phase is required. For 2-aryl-2-fluoropropanoic acids, columns like CHIRALPAK OJ-H are often effective.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers (e.g., i-PrOH/hexane/TFA = 1/10/0.01).

  • Sample Preparation: Dissolve a small amount of the sample (either the unreacted acid or the ester) in the mobile phase.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will have different retention times (tR).

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Conclusion

Both the chiral acyl-transfer catalyst method and the lipase-catalyzed method are effective for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. The BTM-catalyzed method offers a robust chemical approach with good to high selectivity for a range of substrates. The lipase-catalyzed method provides an environmentally friendly and often highly selective alternative, particularly for substrates structurally similar to known lipase substrates like ibuprofen. The choice of method will depend on factors such as substrate scope, desired enantiomer, cost, and environmental considerations. Detailed experimental optimization is recommended for any new substrate to achieve the best results.

References

Application Notes and Protocols: In Vivo Stability of 2-Fluoropropionic Acid-Based Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoropropionic acid (FPA) based tracers, particularly 2-[¹⁸F]Fluoropropionic acid ([¹⁸F]FPA), are emerging as promising PET imaging agents for various oncologic applications, including prostate, breast, and liver cancers.[1][2][3] The underlying hypothesis is that [¹⁸F]FPA mimics acetate in vivo, allowing it to accumulate in tumors with altered fatty acid metabolism.[4] A critical aspect of any PET tracer's utility is its in vivo stability. This document provides a summary of the in vivo stability of [¹⁸F]FPA, presenting quantitative biodistribution data, detailed experimental protocols for its evaluation, and visual workflows to guide researchers. A key characteristic of [¹⁸F]FPA is its notable in vivo stability, with studies showing minimal evidence of defluorination, a common issue with other fluorinated radiotracers.[1][4]

Data Presentation: In Vivo Biodistribution of [¹⁸F]FPA

The following tables summarize the quantitative data on the biodistribution of [¹⁸F]FPA in various preclinical cancer models. The data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

Table 1: Biodistribution of [¹⁸F]FPA in Prostate Cancer Xenograft Model (CWR22rv1) [1][5][6][7]

Time PointTumor Uptake (%ID/g)
1 hour5.52 ± 0.35
2 hours5.53 ± 0.42
3 hours5.74 ± 0.54
4 hours5.34 ± 0.19

In addition to the tumor, high tracer accumulation was observed in the blood and heart.[1]

Table 2: Biodistribution of [¹⁸F]FPA in a Breast Cancer Mouse Model [2]

Time PointTumor Uptake (%ID/g)
60 min13.74 ± 1.97
120 min14.84 ± 1.06

The tracer was primarily distributed to the urinary bladder, intestine, and liver, with low uptake in muscle and brown adipose tissue.[2]

Table 3: Comparative Uptake of [¹⁸F]FPA Enantiomers in Liver Cancer Model (HepG2) [3]

TracerKey Finding
R-[¹⁸F]FPARadioactivity uptake was comparable to the racemic mixture.
S-[¹⁸F]FPARadioactivity uptake was lower than the R-enantiomer and the racemic mixture.
RS-[¹⁸F]FPARacemic mixture used as a baseline.

Blocking studies suggest the uptake mechanism of [¹⁸F]FPA in liver cancer may be associated with fatty acid synthesis and the tricarboxylic acid cycle.[3]

In Vivo Stability and Low Defluorination

A significant advantage of [¹⁸F]FPA is its high in vivo stability with respect to defluorination. In biodistribution and PET studies, there is consistently low uptake of radioactivity in the bone.[1][4] This is a critical observation, as free [¹⁸F]fluoride is readily taken up by bone. The low bone uptake suggests that the C-F bond in [¹⁸F]FPA is not significantly cleaved in vivo, leading to a clean imaging signal with minimal interference from off-target accumulation of free [¹⁸F]fluoride.

Experimental Protocols

Below are detailed protocols for conducting in vivo biodistribution and PET imaging studies to evaluate the stability and efficacy of this compound-based tracers.

Protocol 1: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines the steps to quantify the distribution of the radiotracer in various organs and the tumor.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografts).

  • [¹⁸F]FPA tracer formulated in sterile saline (0.9%).

  • Anesthesia (e.g., 2% isoflurane in oxygen).

  • Dose calibrator.

  • Calibrated gamma counter.

  • Standard dissection tools.

  • Pre-weighed collection tubes.

Procedure:

  • Tracer Administration:

    • Administer 3.7–5.5 MBq (100–150 µCi) of [¹⁸F]FPA in 200 µL of saline via the tail vein.[1]

    • Measure the radioactivity in the syringe before and after injection using a dose calibrator to determine the exact injected dose.

  • Distribution Phase:

    • Allow the tracer to distribute for the desired time points (e.g., 1, 2, 3, and 4 hours).

  • Euthanasia and Organ Harvesting:

    • At the designated time point, euthanize the animal via an approved method.

    • Promptly dissect and harvest organs of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).

  • Radioactivity Measurement:

    • Weigh each harvested tissue sample.

    • Measure the radioactivity in each sample using a calibrated gamma counter with an appropriate energy window (e.g., 400-600 keV for ¹⁸F).[1]

  • Data Analysis:

    • Apply decay correction to all measurements.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.

Protocol 2: Small-Animal PET Imaging

This protocol describes the procedure for non-invasively imaging the tracer distribution.

Materials:

  • Tumor-bearing mice.

  • [¹⁸F]FPA tracer formulated in sterile saline (0.9%).

  • Anesthesia (e.g., 2% isoflurane in oxygen at 2 L/min).[1]

  • Small-animal PET scanner.

  • Heating pad or other means to maintain body temperature.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Position the animal on the scanner bed and maintain anesthesia and body temperature throughout the scan.

  • Tracer Administration:

    • Administer approximately 11.1 MBq (300 µCi) of [¹⁸F]FPA via the tail vein.[1][4]

  • Imaging:

    • Begin PET scan at a specified time post-injection (e.g., 1 hour).[1][4]

    • Acquire data for a sufficient duration to obtain good image quality.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake, often expressed as %ID/g or Standardized Uptake Value (SUV).

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_biodistribution Biodistribution Pathway cluster_pet PET Imaging Pathway cluster_analysis Phase 3: Data Analysis animal Tumor-Bearing Animal Model injection Tail Vein Injection animal->injection tracer [18F]FPA Tracer (Formulated in Saline) dose_cal Dose Calibration tracer->dose_cal Measure Activity dose_cal->injection Inject Known Dose distribution Tracer Distribution (1, 2, 3, 4 hours) injection->distribution euthanasia Euthanasia distribution->euthanasia anesthesia Anesthesia distribution->anesthesia harvest Organ & Tumor Harvesting euthanasia->harvest weigh Tissue Weighing harvest->weigh gamma Gamma Counting weigh->gamma biod_calc Calculate %ID/g gamma->biod_calc pet_scan Small-Animal PET Scan anesthesia->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction pet_quant ROI Analysis (Quantify Uptake) reconstruction->pet_quant

Caption: Workflow for In Vivo Evaluation of [¹⁸F]FPA Tracer.

cluster_input Inputs cluster_process In Vivo Process cluster_output Outputs & Observations cluster_interpretation Interpretation tracer [18F]FPA uptake Cellular Uptake (Mimics Acetate) tracer->uptake animal Preclinical Model (e.g., Tumor Xenograft) animal->uptake metabolism Metabolic Trapping (Fatty Acid Synthesis, TCA Cycle) uptake->metabolism tumor_signal High Tumor Signal (PET Imaging) metabolism->tumor_signal excretion Excretion (Urinary Bladder, Intestine) metabolism->excretion stability High In Vivo Stability (No Defluorination) low_bone Low Bone Uptake low_bone->stability

Caption: Logical Flow of [¹⁸F]FPA In Vivo Stability Assessment.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 2-Fluoropropionic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-Fluoropropionic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary chemical synthesis routes for this compound are:

  • Halogen Exchange: This method typically involves the reaction of a 2-halopropionic acid, such as 2-chloropropionic acid or its ester, with a fluoride source. This is a type of nucleophilic substitution reaction.

  • Reaction of Propylene Oxide with Hydrogen Fluoride: This method involves the ring-opening of propylene oxide with hydrogen fluoride. This reaction can be hazardous and requires careful control of reaction conditions due to the explosive potential of mixing propylene oxide with hydrogen fluoride.[1]

Alternative fluorinating agents like diethylaminosulfur trifluoride (DAST) and Olah's reagent (a pyridine-hydrogen fluoride complex) can also be employed for the fluorination of suitable precursors.[2][3][4]

Q2: What are the main challenges in synthesizing this compound?

A2: Researchers may face several challenges, including:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired this compound.

  • Impurity Formation: The presence of unreacted starting materials, byproducts, or isomers can complicate the purification process.

  • Reaction Control: Particularly in the case of the propylene oxide route, controlling the exothermic nature of the reaction is critical for safety and to prevent unwanted side reactions.

  • Purification: Separating this compound from impurities and reaction byproducts can be challenging due to similar physical properties.

Troubleshooting Guides

This section provides detailed troubleshooting for the two main synthesis routes.

Route 1: Halogen Exchange from 2-Chloropropionic Acid

This method is a common approach for introducing fluorine. A typical starting material is 2-chloropropionic acid or its ester.

Experimental Workflow: Halogen Exchange

Halogen_Exchange_Workflow Workflow for this compound Synthesis via Halogen Exchange start Start: 2-Chloropropionic Acid/Ester reaction Reaction with Fluoride Source (e.g., KF, AgF) in a suitable solvent (e.g., acetonitrile, DMSO) start->reaction workup Aqueous Work-up - Quench reaction - Extract with organic solvent reaction->workup drying Drying of Organic Phase (e.g., Na2SO4, MgSO4) workup->drying purification Purification - Fractional Distillation - Column Chromatography drying->purification analysis Analysis - GC-MS - NMR purification->analysis product Product: this compound analysis->product

Caption: General workflow for the synthesis of this compound via halogen exchange.

Troubleshooting: Halogen Exchange Synthesis
Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature.- Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS. - Consider using microwave irradiation to accelerate the reaction.
2. Poor Solubility of Fluoride Salt: The fluoride salt may not be sufficiently soluble in the reaction solvent.- Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the solubility and reactivity of the fluoride salt. - Choose a solvent that better solubilizes the fluoride salt, such as DMSO or a polar aprotic solvent.
3. Deactivation of Fluoride Salt: The fluoride salt can be deactivated by trace amounts of water.- Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
4. Side Reactions: Elimination reactions can compete with substitution, especially with hindered substrates or strong bases.- Use a milder fluoride source. - Optimize the reaction temperature to favor substitution over elimination.
Presence of Unreacted 2-Chloropropionic Acid 1. Insufficient Fluoride Source: Not enough fluorinating agent to drive the reaction to completion.- Increase the molar ratio of the fluoride source to the 2-chloropropionic acid/ester.
2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.- Extend the reaction time and monitor for the disappearance of the starting material.
Formation of Byproducts (e.g., Elimination Products) 1. Reaction Conditions Too Harsh: High temperatures or a strongly basic fluoride source can promote elimination.- Lower the reaction temperature. - Use a less basic fluoride source (e.g., AgF instead of KF).
Difficulty in Purification 1. Similar Boiling Points: The boiling point of this compound may be close to that of impurities.- Use a fractional distillation column with a higher number of theoretical plates for better separation.[5][6] - Consider converting the acid to an ester, which may be easier to purify by distillation or chromatography, followed by hydrolysis.

Route 2: Reaction of Propylene Oxide with Hydrogen Fluoride

This method offers a direct route to this compound but requires stringent safety precautions.

Experimental Workflow: Propylene Oxide Ring-Opening

Propylene_Oxide_Workflow Workflow for this compound Synthesis from Propylene Oxide start Start: Propylene Oxide reaction Reaction with Hydrogen Fluoride (or HF complex, e.g., Olah's reagent) in a suitable solvent at low temperature start->reaction workup Aqueous Work-up - Carefully quench reaction - Neutralize excess acid - Extract with organic solvent reaction->workup drying Drying of Organic Phase (e.g., Na2SO4, MgSO4) workup->drying purification Purification - Fractional Distillation drying->purification analysis Analysis - GC-MS - NMR purification->analysis product Product: this compound analysis->product

Caption: General workflow for the synthesis of this compound from propylene oxide.

Troubleshooting: Propylene Oxide Synthesis
Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low Yield of this compound 1. Polymerization of Propylene Oxide: Propylene oxide can polymerize under acidic conditions.- Maintain a low reaction temperature. - Add the propylene oxide slowly to the hydrogen fluoride solution to control the concentration and temperature.
2. Formation of Isomeric Byproducts: The ring-opening of propylene oxide can lead to the formation of 1-fluoro-2-propanol in addition to the desired 2-fluoro-1-propanol precursor.- The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening. Further research into specific catalysts may be required.
3. Loss of Product During Work-up: this compound is soluble in water.- Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the product before extraction. - Perform multiple extractions with an organic solvent.
Reaction is Uncontrolled or Violent 1. Rapid Addition of Reagents: Adding propylene oxide too quickly to hydrogen fluoride can lead to a dangerous exothermic reaction.- EXTREME CAUTION IS ADVISED. This reaction should only be performed by experienced chemists with appropriate safety measures in place. - Use a dropping funnel to add the propylene oxide slowly and control the addition rate. - Ensure efficient cooling and stirring throughout the reaction. - Consider using a less reactive HF source, such as Olah's reagent (pyridine-HF).[3][4]
Presence of 1-Fluoro-2-propanol Impurity 1. Lack of Regioselectivity: The nucleophilic attack of the fluoride ion can occur at either carbon of the epoxide ring.- The regioselectivity is difficult to control completely. Purification by fractional distillation is necessary to separate the isomers.
Difficulty in Purification 1. Azeotrope Formation: this compound may form azeotropes with the solvent or byproducts.- Try a different solvent for extraction and distillation. - Consider derivatization to an ester to alter the boiling point and facilitate purification.

Quantitative Data Summary

While specific yields are highly dependent on the exact reaction conditions and scale, the following table provides a general comparison of the synthesis routes.

Parameter Halogen Exchange Propylene Oxide Ring-Opening
Typical Starting Materials 2-Chloropropionic acid, 2-Bromopropionic acid (or their esters)Propylene oxide, Hydrogen fluoride
Key Reagents KF, AgF, CsF, KHF2Anhydrous HF, Pyridine-HF (Olah's reagent)
General Reaction Conditions Moderate to high temperatures, often in a polar aprotic solvent.Low temperatures are critical for control.
Reported Yields Can be moderate to high, depending on the substrate and conditions.Variable, can be high but is sensitive to reaction control.
Key Safety Concerns Handling of halogenated compounds.High risk of explosion. Handling of highly corrosive and toxic anhydrous hydrogen fluoride.

Diagram of Logical Troubleshooting

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield of This compound check_reaction Check for complete consumption of starting material (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Product Formation check_reaction->side_products Yes, with byproducts workup_loss Check for product loss during work-up and purification check_reaction->workup_loss Yes, starting material consumed optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Increase reagent stoichiometry incomplete->optimize_conditions success Improved Yield optimize_conditions->success modify_conditions Modify Reaction Conditions: - Lower temperature - Use milder reagents - Change solvent side_products->modify_conditions modify_conditions->success optimize_workup Optimize Work-up/Purification: - Adjust pH during extraction - Use more efficient distillation - Consider derivatization workup_loss->optimize_workup optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: 2-Fluoropropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoropropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing common byproducts and troubleshooting issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their common byproducts?

A1: The two most common industrial methods for synthesizing this compound are the nucleophilic substitution of 2-chloropropionic acid and the ring-opening of propylene oxide with hydrogen fluoride. Each route has a distinct profile of potential byproducts.

  • Fluorination of 2-Chloropropionic Acid: This is a widely used method involving the displacement of the chlorine atom with fluoride, typically using a fluoride salt like potassium fluoride (KF).

  • Ring-Opening of Propylene Oxide: This method involves the reaction of propylene oxide with hydrogen fluoride (HF).

A summary of common byproducts for each route is presented below.

Synthetic RouteCommon ByproductsPotential Source
Fluorination of 2-Chloropropionic Acid Unreacted 2-Chloropropionic acidIncomplete reaction.
2,2-Difluoropropionic acidOver-fluorination of the starting material or product.
Acrylic acidElimination side reaction (dehydrohalogenation).
2-Hydroxypropionic acid (Lactic acid)Hydrolysis of the starting material or product.
Ring-Opening of Propylene Oxide 1-Fluoro-2-propanolIsomeric product from the ring-opening reaction.
Propylene glycolReaction of propylene oxide with water impurity.
Polymeric byproductsPolymerization of propylene oxide.

Q2: I am observing a significant amount of 2,2-Difluoropropionic acid in my product. How can I minimize its formation?

A2: The formation of 2,2-Difluoropropionic acid is a common issue in the fluorination of 2-chloropropionic acid, arising from over-fluorination. To minimize this byproduct, consider the following:

  • Control of Stoichiometry: Use a precise stoichiometric amount of the fluorinating agent. An excess of the fluoride source can drive the reaction towards di-substitution.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce the rate of the second fluorination step.

  • Reaction Time: Monitor the reaction progress using techniques like GC-MS or NMR to stop the reaction once the desired conversion of the starting material is achieved, without allowing significant time for over-fluorination.

Q3: My synthesis via the propylene oxide route is producing a mixture of isomers. How can I improve the selectivity for this compound?

A3: The ring-opening of propylene oxide with hydrogen fluoride can indeed lead to the formation of the isomeric byproduct, 1-fluoro-2-propanol, which can be further oxidized to 1-fluoro-2-propanone. The regioselectivity of the ring-opening is influenced by the reaction conditions.

  • Catalyst Choice: The use of specific catalysts can influence the regioselectivity of the ring-opening reaction.

  • Reaction Conditions: Carefully controlling the temperature and the rate of addition of reactants can favor the formation of the desired 2-fluoro isomer.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction (Fluorination of 2-Chloropropionic Acid) - Ensure the fluorinating agent (e.g., KF) is anhydrous and of high purity. - Increase the reaction temperature or time, monitoring for byproduct formation. - Consider using a phase-transfer catalyst to enhance the reaction rate.
Elimination Side Reaction - Use a less basic fluorinating agent if possible. - Employ milder reaction conditions (lower temperature).
Loss during Work-up - this compound is water-soluble. Ensure thorough extraction from the aqueous phase using a suitable organic solvent. - Minimize losses during distillation by using an efficient distillation setup.
Incomplete Ring-Opening (Propylene Oxide Route) - Ensure the hydrogen fluoride is of appropriate concentration and purity. - Optimize the reaction temperature and pressure to favor the ring-opening reaction.

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Identification Method Troubleshooting and Purification
Unreacted 2-Chloropropionic acid GC-MS, NMR- Drive the reaction to completion by optimizing reaction time and temperature. - Fractional distillation can be used for purification, as there is a sufficient boiling point difference.
2,2-Difluoropropionic acid GC-MS, 19F NMR- Optimize reaction conditions to minimize its formation (see FAQ 2). - Careful fractional distillation may be effective for separation.
Acrylic acid GC-MS, NMR- Use milder reaction conditions to suppress the elimination reaction. - Purification can be achieved through distillation or crystallization.
1-Fluoro-2-propanol GC-MS, NMR- Optimize the regioselectivity of the ring-opening reaction (see FAQ 3). - Fractional distillation is a suitable method for separation.

Experimental Protocols

Synthesis of this compound from 2-Chloropropionic Acid

This procedure is a representative method and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add anhydrous potassium fluoride (1.2 equivalents) and a suitable high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).

  • Addition of Starting Material: Slowly add 2-chloropropionic acid (1 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature will depend on the solvent used.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS to determine the consumption of the starting material and the formation of the product and byproducts.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of the solvent.

  • Purification: The this compound can be isolated from the filtrate by fractional distillation under reduced pressure.

Visualizations

Synthesis_Byproducts cluster_route1 Fluorination of 2-Chloropropionic Acid cluster_route2 Ring-Opening of Propylene Oxide 2-Chloropropionic Acid 2-Chloropropionic Acid 2-Fluoropropionic Acid_R1 This compound 2-Chloropropionic Acid->2-Fluoropropionic Acid_R1 Fluorination Unreacted 2-Chloropropionic Acid Unreacted 2-Chloropropionic Acid 2-Chloropropionic Acid->Unreacted 2-Chloropropionic Acid Incomplete Reaction Acrylic Acid Acrylic Acid 2-Chloropropionic Acid->Acrylic Acid Elimination 2-Hydroxypropionic Acid 2-Hydroxypropionic Acid 2-Chloropropionic Acid->2-Hydroxypropionic Acid Hydrolysis 2,2-Difluoropropionic Acid 2,2-Difluoropropionic Acid 2-Fluoropropionic Acid_R1->2,2-Difluoropropionic Acid Over-fluorination Propylene Oxide Propylene Oxide 2-Fluoropropionic Acid_R2 This compound Propylene Oxide->2-Fluoropropionic Acid_R2 Ring-Opening & Oxidation 1-Fluoro-2-propanol 1-Fluoro-2-propanol Propylene Oxide->1-Fluoro-2-propanol Isomeric Ring-Opening Propylene Glycol Propylene Glycol Propylene Oxide->Propylene Glycol Hydrolysis Polymeric Byproducts Polymeric Byproducts Propylene Oxide->Polymeric Byproducts Polymerization

Caption: Common byproducts in the two main synthetic routes to this compound.

Troubleshooting_Workflow cluster_impurities1 Impurity Analysis (Route 1) cluster_impurities2 Impurity Analysis (Route 2) start Problem Identified (e.g., Low Yield, Impurities) check_route Identify Synthetic Route start->check_route route1 Fluorination of 2-Chloropropionic Acid check_route->route1 Route 1 route2 Ring-Opening of Propylene Oxide check_route->route2 Route 2 impurity1 Unreacted Starting Material? route1->impurity1 impurity4 Isomeric Byproduct? route2->impurity4 impurity2 Over-fluorination? impurity1->impurity2 No solution1a Optimize Reaction Time/ Temp/Reagents impurity1->solution1a Yes impurity3 Elimination Product? impurity2->impurity3 No solution1b Control Stoichiometry/ Temp impurity2->solution1b Yes solution1c Use Milder Conditions impurity3->solution1c Yes impurity5 Polymerization? impurity4->impurity5 No solution2a Optimize Catalyst/ Conditions impurity4->solution2a Yes solution2b Control Monomer Concentration/Temp impurity5->solution2b Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Purification of 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Fluoropropionic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via halogen exchange?

When synthesizing this compound from 2-Chloropropionic acid via halogen exchange, several impurities can be present in the crude reaction mixture. The most common impurities include:

  • Unreacted Starting Material: Residual 2-Chloropropionic acid is a primary impurity if the reaction does not go to completion.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as sulfolane or N,N-dimethylformamide (DMF).

  • Byproducts of Side Reactions: Depending on the reaction conditions, side reactions can lead to the formation of other organic compounds.

  • Inorganic Salts: Inorganic fluoride salts (e.g., KF, CsF) and the resulting chloride salts (e.g., KCl, CsCl) are present and need to be removed.

Q2: My purified this compound is discolored. What is the cause and how can I fix it?

Discoloration (often a yellow or brown tint) in this compound is typically due to trace organic impurities or thermal decomposition products.

Troubleshooting:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Fractional Distillation: Careful fractional distillation under reduced pressure can separate the colorless this compound from less volatile colored impurities.

Q3: I am having difficulty removing residual solvent from my final product. What are the best practices?

High-boiling point aprotic polar solvents can be challenging to remove completely.

Troubleshooting:

  • Azeotropic Distillation: In some cases, adding a solvent that forms a low-boiling azeotrope with the residual solvent can facilitate its removal.

  • High-Vacuum Distillation: Distillation under high vacuum will lower the boiling point of the residual solvent, aiding in its removal.

  • Aqueous Work-up: A thorough aqueous work-up, including extraction with a suitable organic solvent and washing of the organic phase, can help remove water-soluble solvents like DMF.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Issue: Poor separation of this compound from impurities.

  • Possible Cause: Inefficient distillation column or improper packing.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slower distillation rate generally leads to better separation.

  • Possible Cause: Fluctuating vacuum pressure.

    • Solution: Ensure the vacuum system is free of leaks and that the vacuum pump is operating correctly. Use a vacuum regulator to maintain a stable pressure.

Recrystallization

Issue: this compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated at a temperature above the melting point of the impure compound.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.

  • Possible Cause: The chosen solvent is not appropriate.

    • Solution: Perform solubility tests with a range of solvents to find a suitable one where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Issue: Low recovery of purified crystals.

  • Possible Cause: Too much solvent was used during recrystallization.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause: The cooling process was too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC₃H₅FO₂92.07166-167 (at 760 mmHg)1.181
2-Chloropropionic acidC₃H₅ClO₂108.521861.25

Table 2: Suggested Starting Conditions for Preparative HPLC

ParameterCondition
Column C18 reversed-phase, 10 µm particle size, 250 x 20 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on sample concentration)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline and may require optimization based on the specific impurity profile of the reaction mixture.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column. Use a vacuum-jacketed column for better efficiency.

  • Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the initial fraction (forerun), which may contain lower-boiling impurities and residual solvents.

  • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a separate receiving flask.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, toluene, water, or a mixture) at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (from reaction mixture) Distillation Fractional Distillation Crude->Distillation Primary Purification Chromatography Preparative HPLC Crude->Chromatography Alternative for high-purity needs Recrystallization Recrystallization Distillation->Recrystallization Further Purification (if needed) Analysis GC-MS / NMR Analysis Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis Analysis->Distillation Repurify Analysis->Recrystallization Pure_Product Pure this compound Analysis->Pure_Product Meets Purity Specs Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_impurities Impurity Identification cluster_solutions Corrective Actions Problem Low Purity of This compound Analyze Analyze by GC-MS / NMR Problem->Analyze StartMat Unreacted Starting Material? Analyze->StartMat Solvent Residual Solvent? Analyze->Solvent Byproduct Side Products? Analyze->Byproduct Redistill Optimize Distillation (e.g., slower rate) StartMat->Redistill Yes Rework Improve Work-up (e.g., extractions) Solvent->Rework Yes Byproduct->Redistill Yes Recrystal Optimize Recrystallization (e.g., different solvent) Byproduct->Recrystal Yes Purification_Decision_Tree Distill Fractional Distillation PurityCheck1 Purity > 98%? Distill->PurityCheck1 Recrystal Recrystallization PurityCheck2 Purity > 98%? Recrystal->PurityCheck2 HPLC Preparative HPLC PurityCheck3 Purity > 99.5%? HPLC->PurityCheck3 Start Start with Crude Mixture ImpurityType Boiling Point Difference with Impurities > 25°C? Start->ImpurityType ImpurityType->Distill Yes ThermalSensitivity Is the Compound Thermally Sensitive? ImpurityType->ThermalSensitivity No ThermalSensitivity->Recrystal No ThermalSensitivity->HPLC Yes PurityCheck1->Recrystal No End Pure Product PurityCheck1->End Yes PurityCheck2->HPLC No PurityCheck2->End Yes PurityCheck3->End Yes

Technical Support Center: Purification of 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoropropionic acid. Our focus is to address common issues related to impurities and provide detailed experimental protocols for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurity in this compound, particularly when synthesized via the fluorination of 2-chloropropionic acid, is the unreacted starting material, 2-chloropropionic acid . Other potential impurities can include byproducts from the fluorination reaction, residual solvents used in the synthesis or purification process, and small amounts of water. Depending on the specific synthetic route, other halogenated propionic acids or related compounds might also be present in trace amounts.

Q2: My this compound sample shows an unexpected peak in the GC-MS analysis. How can I identify it?

A2: An unexpected peak in a GC-MS analysis of your this compound sample likely corresponds to an impurity. To identify it, follow these steps:

  • Mass Spectrum Analysis: Compare the mass spectrum of the unknown peak with standard mass spectral libraries (e.g., NIST, Wiley).

  • ** fragmentation Pattern:** Analyze the fragmentation pattern to deduce the structure of the impurity. For instance, the presence of a chlorine isotope pattern would strongly suggest a chlorinated impurity like 2-chloropropionic acid.

  • Retention Time Comparison: If you have a pure standard of a suspected impurity (like 2-chloropropionic acid), run it under the same GC-MS conditions to compare its retention time with that of the unknown peak.

Q3: I am observing a broad peak for this compound in my HPLC analysis. What could be the cause and how can I fix it?

A3: A broad peak for this compound in reverse-phase HPLC is often due to interactions with the silica support of the column or poor peak shape due to its acidic nature. To resolve this:

  • Lower the pH of the mobile phase: Adding a small amount of a strong acid, like phosphoric acid or trifluoroacetic acid (TFA), to the aqueous component of your mobile phase (to a pH of around 2-3) will suppress the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak.

  • Optimize the mobile phase composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to achieve better separation and peak shape.

  • Check for column degradation: A deteriorating column can also lead to poor peak shapes. If the problem persists, consider replacing the column.

Q4: My purified this compound has a slight color. What is the likely cause and how can I remove it?

A4: A slight coloration in your purified this compound can be due to trace amounts of colored byproducts from the synthesis, often arising from side reactions or decomposition. To decolorize your sample, you can try the following during recrystallization:

  • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude this compound in a suitable hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: After a brief period of gentle boiling with the activated carbon, perform a hot gravity filtration to remove the carbon particles. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points, such as residual solvents or byproducts with lower or higher boiling points.

Issue: Poor separation between this compound and impurities.

Possible Cause Solution
Inefficient fractionating column. Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate is crucial for good separation.
Poor insulation of the column. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
Incorrect thermometer placement. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

Issue: Bumping or uneven boiling.

Possible Cause Solution
Absence of boiling chips or stir bar. Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Heating too rapidly. Apply heat gradually to prevent superheating and subsequent bumping.
Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds. Since this compound is a low-melting solid or a liquid at room temperature depending on its purity, recrystallization may need to be performed at low temperatures.

Issue: The compound oils out instead of crystallizing.

Possible Cause Solution
The solution is supersaturated with impurities. Try purifying the crude material by another method (e.g., distillation) first to reduce the impurity level.
The cooling rate is too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.
Inappropriate solvent. The chosen solvent may not be suitable. Perform solubility tests to find a solvent in which this compound is soluble when hot but insoluble when cold. A mixed solvent system may be necessary.

Issue: Low recovery of purified product.

Possible Cause Solution
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling.
Crystals were filtered before crystallization was complete. Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time to maximize crystal formation.
The product is significantly soluble in the cold solvent. Cool the solution in an ice-salt bath to further decrease the solubility of the product. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Column Chromatography

Column chromatography is a versatile method for purifying this compound from a wide range of impurities.

Issue: The compound does not elute from the column.

Possible Cause Solution
The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For silica gel chromatography, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent can be effective.
Strong interaction with the stationary phase. For acidic compounds like this compound on a silica gel column, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can help to reduce tailing and improve elution by protonating the carboxylic acid group.

Issue: Poor separation of the product from impurities.

Possible Cause Solution
Inappropriate mobile phase. Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that provides good separation between this compound and its impurities.
Column was packed improperly. Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
Column was overloaded. Do not load too much crude material onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase.

Data Presentation

The following table summarizes the expected purity levels after applying different purification techniques. The actual results may vary depending on the initial purity of the this compound and the experimental conditions.

Purification Technique Starting Purity (Typical) Expected Final Purity Primary Impurities Removed
Fractional Distillation 85-95%>98%Unreacted 2-chloropropionic acid, low-boiling solvents
Recrystallization 90-98%>99%Less soluble or more soluble impurities
Column Chromatography 80-95%>99%A wide range of impurities with different polarities

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol is designed to separate this compound from impurities with different boiling points, such as the common impurity 2-chloropropionic acid.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux column)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Heating: Begin to gently heat the distillation flask.

  • Fraction Collection:

    • Forerun: Collect the initial distillate, which will primarily consist of any lower-boiling impurities. The temperature will be unstable during this phase.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (approximately 162 °C at atmospheric pressure), change to a clean receiving flask to collect the purified product.

    • Residue: Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of liquid remains in the distillation flask. This residue will contain higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS or HPLC.

Protocol 2: Recrystallization of this compound

This protocol describes the purification of this compound by recrystallization, which is effective for removing small amounts of impurities.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., a mixture of hexane and a slightly more polar solvent like dichloromethane or diethyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent at room temperature. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system may be required.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the purity of the recrystallized product by measuring its melting point and by using GC-MS or HPLC.

Protocol 3: Column Chromatography of this compound

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane and ethyl acetate with 0.1% acetic acid)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate with 0.1% acetic acid). Collect the eluate in fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product using GC-MS or HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start 2-Chloropropionic Acid reaction Fluorination (e.g., with KF) start->reaction crude Crude this compound reaction->crude distillation Fractional Distillation crude->distillation recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography gcms GC-MS distillation->gcms hplc HPLC recrystallization->hplc nmr NMR chromatography->nmr final_product Purified this compound gcms->final_product >98% Pure hplc->final_product >99% Pure nmr->final_product >99% Pure troubleshooting_distillation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation in Distillation cause1 Inefficient Column start->cause1 cause2 Distillation Rate Too Fast start->cause2 cause3 Poor Insulation start->cause3 cause4 Incorrect Thermometer Placement start->cause4 solution1 Use Longer/More Efficient Column cause1->solution1 solution2 Reduce Heating Rate cause2->solution2 solution3 Insulate Column cause3->solution3 solution4 Correct Thermometer Position cause4->solution4 end Successful Purification solution1->end Improved Separation solution2->end Improved Separation solution3->end Improved Separation solution4->end Improved Separation

Technical Support Center: Stability of 2-Fluoropropionic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Fluoropropionic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The carbon-fluorine bond is generally strong, but the carboxylic acid group can participate in various reactions.[1][2]

Q2: What are the potential degradation pathways for this compound in aqueous solutions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar short-chain fluorinated carboxylic acids can undergo decarboxylation (loss of CO2) under certain stress conditions.[2][3][4] Hydrolysis of the C-F bond is generally considered to be slow under typical environmental conditions.[1] However, under forced conditions (e.g., high temperature, extreme pH), other degradation pathways may be possible.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable method for monitoring the concentration of this compound and detecting potential degradation products.[5] Ion chromatography can be used to measure the release of fluoride ions, which would indicate C-F bond cleavage.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpectedly rapid degradation of this compound. - Incorrect pH of the solution.- Elevated storage temperature.- Accidental exposure to light.- Presence of reactive impurities or catalysts.- Verify the pH of the aqueous solution.- Store solutions at recommended temperatures (e.g., 2-8°C for short-term, frozen for long-term).- Protect solutions from light using amber vials or by covering the container.- Use high-purity water and reagents.
Inconsistent results between replicate stability studies. - Variability in solution preparation.- Inconsistent storage conditions.- Analytical method variability.- Ensure accurate and consistent preparation of solutions.- Use calibrated and controlled temperature and humidity chambers.- Validate the analytical method for reproducibility and accuracy.
Appearance of unknown peaks in HPLC chromatograms. - Formation of degradation products.- Contamination from glassware or reagents.- Interaction with buffer components.- Perform forced degradation studies to intentionally generate and identify potential degradants.- Analyze a blank solution (matrix without the acid) to check for interfering peaks.- Evaluate the compatibility of the acid with the chosen buffer system.

Experimental Protocols

A forced degradation study is essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7][8][9]

General Protocol for a Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound in aqueous solution under various stress conditions.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a calibrated oven for a defined period.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples along with an unstressed control solution.

  • Data Evaluation: Calculate the percentage of degradation of this compound. Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°CUp to 72 hours
Base Hydrolysis0.1 M NaOH60°CUp to 72 hours
Oxidation3% H₂O₂Room TemperatureUp to 72 hours
ThermalHigh-Purity Water60°CUp to 72 hours
PhotolyticICH Q1B compliantAs per guidelinesAs per guidelines

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_eval Data Evaluation (% Degradation, Impurity Profile) hplc->data_eval troubleshooting_workflow rect_node rect_node start Unexpected Degradation Observed? check_ph Is pH within specified range? start->check_ph check_temp Is storage temperature correct? check_ph->check_temp Yes adjust_ph Adjust pH and repeat experiment. check_ph->adjust_ph No check_light Was sample protected from light? check_temp->check_light Yes correct_temp Store at correct temperature and repeat. check_temp->correct_temp No check_purity Are reagents of high purity? check_light->check_purity Yes protect_light Protect from light and repeat. check_light->protect_light No use_pure Use high-purity reagents and repeat. check_purity->use_pure No investigate_further Investigate for other root causes. check_purity->investigate_further Yes

References

Preventing decomposition of 2-Fluoropropionic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Fluoropropionic acid to prevent its decomposition.

Troubleshooting Guide: Degradation of this compound During Storage

Unexpected degradation of this compound can compromise experimental results. This guide provides a structured approach to troubleshooting potential stability issues.

Data Presentation: Troubleshooting Summary

Observed Problem Potential Cause Recommended Solution & Preventive Measures
Change in Appearance (e.g., color change, precipitate formation) 1. Hydrolysis: Reaction with water, potentially introduced from atmospheric moisture or residual moisture in the container. 2. Reaction with Container: Leaching of impurities from or reaction with the container material. 3. Photodegradation: Exposure to light, especially UV light.1. Moisture Control: Store in a tightly sealed container in a desiccator or dry box. Consider using a container with a PTFE-lined cap. 2. Inert Atmosphere: For long-term storage, blanket the headspace of the container with an inert gas like nitrogen or argon. 3. Container Selection: Use borosilicate glass (Type 1) or a compatible fluorinated polymer container (e.g., PFA, FEP). Avoid fluorinated HDPE containers for long-term storage due to potential for leaching of perfluorinated compounds. 4. Light Protection: Store in an amber glass bottle or in a dark cabinet to protect from light.
Decrease in Purity/Assay Value (determined by analytical testing) 1. Slow Decomposition: Inherent instability under the storage conditions (e.g., elevated temperature). 2. Hydrolysis: Gradual reaction with moisture. 3. Oxidation: Reaction with oxygen in the headspace.1. Temperature Control: Store at recommended temperatures, typically 2-8°C for long-term storage. Avoid temperature fluctuations. 2. Inert Atmosphere: Blanket the container with nitrogen or argon to displace oxygen. 3. Purity Check: Regularly test the purity of the stored acid using a validated stability-indicating analytical method (see Experimental Protocols).
Inconsistent Experimental Results 1. Presence of Degradation Products: Impurities from decomposition may interfere with the intended reaction or analysis. 2. Incorrect Concentration: If the acid has degraded, its effective concentration will be lower than expected.1. Confirm Purity: Before use, verify the purity of the this compound using a method like HPLC. 2. Repurification: If degradation is confirmed, consider repurification (e.g., distillation) if feasible, or use a fresh, unopened batch. 3. Review Storage History: Investigate the storage conditions of the material to identify any deviations from the recommended protocol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed, dry, and dark environment. The container should be made of a non-reactive material such as borosilicate glass or a fluoropolymer like PFA or FEP. To further minimize degradation, the headspace of the container should be purged with an inert gas such as nitrogen or argon.

Q2: Can I store this compound in a plastic container?

A2: While some plastics may be compatible for short-term use, it is crucial to be cautious. Studies have shown that fluorinated high-density polyethylene (HDPE) containers can leach perfluorinated carboxylic acids (PFCAs) into the stored contents, especially at elevated temperatures[1]. This can contaminate your product. For long-term storage, borosilicate glass or high-purity fluoropolymer (PFA, FEP) containers are recommended. Polypropylene may offer good resistance to non-oxidizing acids, but its compatibility should be verified for your specific application[2].

Q3: My this compound has turned slightly yellow. Can I still use it?

A3: A change in color is an indication of potential degradation. The yellowing could be due to the formation of impurities. It is strongly recommended to test the purity of the material using a stability-indicating analytical method, such as HPLC, before use. If significant degradation is detected, it is best to use a fresh batch to ensure the integrity of your experiments.

Q4: What are the primary decomposition pathways for this compound?

A4: While specific long-term storage decomposition pathways are not extensively documented, potential degradation routes for α-fluoro carboxylic acids could include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Decarboxylation: Loss of carbon dioxide, potentially promoted by heat.

  • Dehydrofluorination: Elimination of hydrogen fluoride, which can be influenced by the presence of bases.

A forced degradation study (see Experimental Protocols) can help identify the likely degradation products under various stress conditions.

Q5: How can I prevent moisture from degrading my this compound?

A5: To minimize exposure to moisture, always use a tightly sealed container with a secure, moisture-resistant cap (e.g., with a PTFE liner). Store the container in a desiccator or a dry box. When handling the material, work in a low-humidity environment and minimize the time the container is open. Blanketing the container with a dry inert gas like nitrogen provides an excellent barrier against moisture[3][4].

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method to assess the purity of this compound and detect the presence of degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • This compound reference standard and test sample.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the this compound test sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: Compare the chromatogram of the test sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation. The method should be validated for specificity, linearity, accuracy, and precision.

Protocol 2: Forced Degradation Study of this compound

This study is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1. Preparation of Stressed Samples:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile).

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample at 105°C for 48 hours.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • For each condition, also prepare a blank solution without the acid.

2. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to the appropriate concentration for HPLC analysis.

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

3. Evaluation:

  • Examine the chromatograms for new peaks, which represent degradation products.

  • The analytical method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Decomposition start Problem Observed: Degradation Suspected check_appearance Visual Inspection: Color Change, Precipitate? start->check_appearance check_purity Analytical Testing: Run HPLC Purity Assay start->check_purity review_storage Review Storage Conditions: Temp, Light, Container, Atmosphere start->review_storage cause_moisture Potential Cause: Hydrolysis (Moisture) check_appearance->cause_moisture cause_light Potential Cause: Photodegradation check_appearance->cause_light cause_container Potential Cause: Container Interaction check_appearance->cause_container check_purity->cause_moisture cause_temp Potential Cause: Thermal Stress check_purity->cause_temp cause_oxygen Potential Cause: Oxidation check_purity->cause_oxygen review_storage->cause_moisture review_storage->cause_temp review_storage->cause_light review_storage->cause_container review_storage->cause_oxygen solution_dry Solution: Store in Desiccator, Use PTFE-lined Cap cause_moisture->solution_dry solution_temp Solution: Store at 2-8°C cause_temp->solution_temp solution_dark Solution: Use Amber Bottle, Store in Dark cause_light->solution_dark solution_container Solution: Use Borosilicate Glass or PFA/FEP cause_container->solution_container solution_inert Solution: Blanket with Nitrogen/Argon cause_oxygen->solution_inert end Implement Preventive Measures for Future Storage solution_dry->end solution_temp->end solution_dark->end solution_container->end solution_inert->end

Caption: Troubleshooting workflow for identifying and addressing the causes of this compound decomposition.

Degradation_Pathways Potential Degradation Pathways of this compound main_compound This compound stress_heat Stress Condition: Heat main_compound->stress_heat stress_water Stress Condition: Water (Hydrolysis) main_compound->stress_water stress_base Stress Condition: Base main_compound->stress_base stress_light Stress Condition: Light (UV) main_compound->stress_light stress_oxygen Stress Condition: Oxygen (Oxidation) main_compound->stress_oxygen pathway_decarboxylation Pathway: Decarboxylation stress_heat->pathway_decarboxylation pathway_hydrolysis Pathway: Hydrolysis stress_water->pathway_hydrolysis pathway_dehydrofluorination Pathway: Dehydrofluorination stress_base->pathway_dehydrofluorination pathway_photolysis Pathway: Photolytic Cleavage stress_light->pathway_photolysis pathway_oxidation Pathway: Oxidative Degradation stress_oxygen->pathway_oxidation product_fluoroethane Product: 1-Fluoroethane + CO2 pathway_decarboxylation->product_fluoroethane product_lactic_acid Product: Lactic Acid + HF pathway_hydrolysis->product_lactic_acid product_acrylic_acid Product: Acrylic Acid + HF pathway_dehydrofluorination->product_acrylic_acid product_radicals Products: Radical Species pathway_photolysis->product_radicals product_oxidized Products: Oxidized Species pathway_oxidation->product_oxidized

Caption: Potential degradation pathways of this compound under different stress conditions.

References

Troubleshooting low yield in fluorination of propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of propionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the fluorination of propionic acid, presented in a question-and-answer format.

Q1: My reaction shows low or no conversion of propionic acid. What are the potential causes and solutions?

A1: Low conversion is a common issue that can often be traced back to the reagents or reaction conditions.

  • Possible Cause 1: Inactive or Degraded Fluorinating Reagent.

    • Explanation: Many fluorinating reagents, such as (diethylamino)sulfur trifluoride (DAST) and its derivatives (Deoxo-Fluor, XtalFluor), are sensitive to moisture and can decompose if not handled under anhydrous conditions, reducing their effectiveness.[1][2] DAST, in particular, is known to be thermally unstable.[3][4]

    • Solution:

      • Use a fresh bottle of the fluorinating reagent or purify the existing stock if possible.

      • Handle moisture-sensitive reagents in a glovebox or using Schlenk techniques under an inert atmosphere (e.g., argon or nitrogen).[1]

      • Ensure storage conditions are appropriate for the specific reagent. For example, DAST should be stored in a freezer.[5]

  • Possible Cause 2: Presence of Moisture in the Reaction.

    • Explanation: Water reacts rapidly and exothermically with many fluorinating agents (e.g., DAST, Deoxo-Fluor), generating HF and consuming the reagent.[3][6] This reduces the amount of active reagent available to react with the propionic acid.

    • Solution:

      • Use flame-dried or oven-dried glassware.[1]

      • Ensure all solvents are anhydrous.

      • Conduct the reaction under a dry, inert atmosphere.[1]

  • Possible Cause 3: Suboptimal Reaction Temperature.

    • Explanation: The reaction may require specific temperature conditions to proceed efficiently. Some reactions require elevated temperatures, while others may need to be run at lower temperatures to prevent reagent decomposition or side reactions.[2][7] For example, Deoxo-Fluor is more thermally stable than DAST but can still decompose at high temperatures (initiating at 140 °C).[3][4]

    • Solution:

      • Consult literature for the optimal temperature range for the specific fluorinating agent being used.

      • Experiment with a range of temperatures to find the optimal condition for your specific setup. A gradual increase in temperature may be necessary for some reactions.

Q2: I'm observing a significant amount of an anhydride byproduct. How can I minimize this?

A2: Anhydride formation is a common side reaction, particularly when the conversion of an intermediate to the final acyl fluoride is slow.[1]

  • Possible Cause 1: Reaction Mechanism.

    • Explanation: Some fluorination reactions may proceed through an anhydride intermediate. If the subsequent conversion of this intermediate to the acyl fluoride is not efficient, the anhydride can accumulate as a major byproduct.[1]

    • Solution:

      • Addition of a Halide Source: For some methods, adding a catalytic amount of a halide source, such as tetrabutylammonium chloride or bromide, can accelerate the conversion of the anhydride intermediate to the desired acyl fluoride.[1]

      • Choice of Fluorinating Agent: Some reagents are less prone to anhydride formation. Researching and selecting an alternative fluorinating agent may be beneficial.[1][8]

  • Possible Cause 2: Stoichiometry.

    • Explanation: An incorrect ratio of propionic acid to the fluorinating agent might favor the formation of byproducts.

    • Solution:

      • Carefully control the stoichiometry of the reactants. A slight excess of the fluorinating agent is often used, but a large excess may not be beneficial and could lead to other side reactions.

Q3: The yield is low after purification. What could be causing product loss during workup?

A3: Acyl fluorides can be volatile and are susceptible to hydrolysis, which can lead to significant product loss during aqueous workup, extraction, and solvent removal steps.[1][9]

  • Possible Cause 1: Hydrolysis.

    • Explanation: Acyl fluorides can react with water to revert to the carboxylic acid.[9] Exposure to moisture during the workup process is a primary cause of yield loss.

    • Solution:

      • Minimize contact with aqueous solutions. If an aqueous wash is necessary, use brine and perform the extraction quickly.

      • Ensure all glassware for workup and purification is dry.

      • Consider a non-aqueous workup, such as direct filtration through a pad of silica gel to remove solid byproducts.[8]

  • Possible Cause 2: Volatility.

    • Explanation: Propanoyl fluoride, the product of propionic acid fluorination, is a low-boiling point compound and can be lost during solvent removal under reduced pressure.

    • Solution:

      • Use caution during solvent evaporation (e.g., on a rotary evaporator). Avoid high temperatures and high vacuum.

      • Consider using a higher-boiling-point solvent for extraction so the solvent can be removed under milder conditions.

      • Alternatively, consider a one-pot protocol where the generated acyl fluoride is immediately reacted with a nucleophile, avoiding isolation altogether.[10][11][12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC, NMR) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Low good_conversion Problem: Post-Reaction Loss check_conversion->good_conversion High cause1 Inactive Reagent? low_conversion->cause1 cause2 Moisture Present? low_conversion->cause2 cause3 Suboptimal Temp? low_conversion->cause3 cause4 Hydrolysis During Workup? good_conversion->cause4 cause5 Product Volatility? good_conversion->cause5 sol1 Use Fresh Reagent Handle Under Inert Atm. cause1->sol1 sol2 Use Anhydrous Solvents Flame-Dry Glassware cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Minimize H₂O Contact Non-Aqueous Workup cause4->sol4 sol5 Careful Solvent Removal Consider One-Pot Rxn cause5->sol5

Caption: A logical workflow for diagnosing and resolving low yields.

Frequently Asked Questions (FAQs)

Q: What are the most common reagents for converting propionic acid to propanoyl fluoride? A: Deoxyfluorination is a common method.[13] Several sulfur-based reagents are widely used, including:

  • DAST (Diethylaminosulfur trifluoride): A versatile but thermally unstable reagent.[4][14]

  • Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride): More thermally stable than DAST, making it a safer alternative.[4][8][15]

  • XtalFluor Reagents: These are crystalline salts (e.g., XtalFluor-E) that are easier to handle and more stable than liquid reagents like DAST.[8][16] Other reagents like cyanuric fluoride, pentafluoropyridine (PFP), and combinations like trichloroisocyanuric acid/CsF have also been successfully used.[8][12][17]

Q: What safety precautions are necessary when working with DAST and Deoxo-Fluor? A: Both DAST and Deoxo-Fluor are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.[3][6]

  • Moisture Reactivity: They react violently with water, releasing toxic and corrosive hydrogen fluoride (HF).[3][5]

  • Thermal Instability: DAST, in particular, can decompose explosively at elevated temperatures (above 60-90°C).[3][4][5] Deoxo-Fluor is more stable but should still be used with caution at temperatures below 110°C.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and suitable gloves.[5][6]

  • Handling: Use non-sparking tools and ensure equipment is properly grounded to avoid static discharge.[6] Have an emergency plan and appropriate quenching agents readily available.

Q: How can I monitor the progress of my fluorination reaction? A: Reaction progress can be monitored by analyzing small aliquots of the reaction mixture. Common techniques include:

  • Thin-Layer Chromatography (TLC): If the starting material and product have different polarities.

  • Gas Chromatography (GC) or GC-MS: Useful for volatile compounds like propanoyl fluoride.

  • ¹⁹F NMR Spectroscopy: This is a powerful technique to directly observe the formation of the C-F bond in the product. It can also be used to determine yield using an internal standard.[13]

General Reaction Pathway and Side Reaction

The diagram below illustrates the general mechanism for the deoxyfluorination of a carboxylic acid using an aminosulfurane reagent like DAST and highlights the potential for anhydride side-product formation.

ReactionMechanism cluster_main Main Reaction Pathway cluster_side Side Reaction PropionicAcid Propionic Acid (R-COOH) Intermediate Alkoxyaminosulfur Difluoride Intermediate PropionicAcid->Intermediate Reagent DAST (Et₂NSF₃) Reagent->Intermediate Product Propanoyl Fluoride (R-COF) Intermediate->Product SN1 or SN2 attack by F⁻ Anhydride Propionic Anhydride ((RCO)₂O) Intermediate->Anhydride + R-COOH PropionicAcid2 Propionic Acid

Caption: General deoxyfluorination pathway and potential anhydride side reaction.

Comparative Data of Fluorinating Reagents

The choice of fluorinating agent and reaction conditions can significantly impact yield. The following table summarizes various reagents used for the synthesis of acyl fluorides from carboxylic acids.

Fluorinating ReagentSolventTemp. (°C)Typical YieldsNotesCitations
DAST VariousRTGood to HighThermally unstable; requires careful handling.[14][18]
Deoxo-Fluor VariousRTGood to HighMore thermally stable than DAST; versatile.[8][10][15]
XtalFluor-E / NaF EtOAcRTGood (up to 95%)Crystalline solid, easy to handle; requires catalytic NaF.[8]
Pentafluoropyridine (PFP) MeCN60HighCommercially available and bench-stable reagent.[12][17]
(Me₄N)SCF₃ MeCNRTHighBase- and additive-free method with simple filtration workup.[8]
TCCA / CsF MeCN60High (up to 99%)Tolerates various functional groups but requires elevated temperature.[1][14]

Experimental Protocols

General Protocol for Deoxyfluorination using Deoxo-Fluor

This protocol is a general guideline for the conversion of propionic acid to propanoyl fluoride. Caution: This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety precautions.[6]

1. Materials and Setup:

  • Propionic acid (1 equiv)

  • Deoxo-Fluor (1.1 - 1.5 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Syringes for liquid transfer.

2. Reaction Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DCM to the round-bottom flask.

  • Add propionic acid (1 equiv) to the solvent via syringe and stir to dissolve.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor (1.1 - 1.5 equiv) to the stirred solution dropwise via syringe over 10-15 minutes. Note: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC, GC, or by analyzing a quenched aliquot by ¹⁹F NMR.[13]

3. Workup and Purification:

  • Once the reaction is complete, cool the mixture again to 0 °C.

  • Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) and HF generation will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully concentrate the filtrate using a rotary evaporator with a cool water bath. Caution: The product, propanoyl fluoride, is volatile.[1]

  • Further purification can be achieved by careful distillation if necessary.

References

Technical Support Center: Side Reactions of 2-Fluoropropionic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during experiments involving 2-Fluoropropionic acid and its derivatives with various nucleophiles.

Troubleshooting Guides

This section provides structured guidance to identify and mitigate common side reactions, ensuring the desired product is obtained with high yield and purity.

Issue 1: Low Yield of Amide Product in Reactions with Amines

When reacting this compound or its esters with primary or secondary amines, low yields of the desired amide are often attributed to competing elimination reactions or incomplete conversion.

Troubleshooting Flowchart:

start Low Amide Yield q1 Is an elimination byproduct (acrylate) detected? start->q1 s1 Optimize Reaction Conditions: - Use a less hindered amine. - Employ a non-basic coupling agent (e.g., DCC, EDC). - Lower reaction temperature. - Use a polar aprotic solvent (e.g., DMF, DMSO). q1->s1 Yes q2 Is starting material (this compound/ester) still present? q1->q2 No s2 Increase Reaction Efficiency: - Use an excess of the amine nucleophile. - Increase reaction time or temperature moderately. - Activate the carboxylic acid (e.g., convert to acyl chloride). q2->s2 Yes s3 Consider Product Degradation: - Check pH of workup conditions. - Analyze for hydrolysis back to the carboxylic acid. q2->s3 No

Caption: Troubleshooting low amide yield.

Issue 2: Formation of Alkene Byproduct in Reactions with Alkoxides

The reaction of this compound esters with alkoxides can lead to a significant amount of the corresponding acrylate ester via an E2 elimination pathway, competing with the desired SN2 substitution.

Troubleshooting Flowchart:

start High Alkene Byproduct q1 What is the nature of the alkoxide and solvent? start->q1 s1 Modify Reaction Parameters: - Use a less sterically hindered alkoxide (e.g., methoxide, ethoxide). - Employ a polar aprotic solvent (e.g., DMSO, DMF) to favor SN2. - Lower the reaction temperature. q1->s1 Strongly basic/hindered alkoxide (e.g., t-butoxide) in a non-polar or protic solvent. s2 Further Optimization: - Ensure anhydrous conditions to prevent hydrolysis. - Monitor reaction closely to avoid prolonged reaction times at elevated temperatures. q1->s2 Less basic alkoxide in a polar aprotic solvent.

Caption: Mitigating alkene byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when reacting this compound with nucleophiles?

A1: The two main competing side reactions are E2 elimination and hydrolysis . The fluorine atom at the α-position makes the β-protons more acidic, promoting elimination to form acrylic acid or its derivatives, especially with strong, sterically hindered bases. Hydrolysis of the carboxylic acid derivative (e.g., ester or amide) can also occur, particularly under aqueous or non-anhydrous conditions.

Q2: How does the choice of nucleophile affect the product distribution (substitution vs. elimination)?

A2: The nature of the nucleophile plays a critical role.

  • Amines: Primary and secondary amines generally favor substitution to form amides. However, bulky amines can increase the proportion of elimination.

  • Alkoxides: Strong and bulky alkoxides (e.g., potassium tert-butoxide) are potent bases and will predominantly lead to elimination. Less hindered alkoxides (e.g., sodium ethoxide) can give a mixture of substitution and elimination products.[1]

  • Thiols: Thiolates are generally excellent nucleophiles and weak bases, thus favoring the SN2 substitution product.

Q3: What is the effect of the solvent on the reaction outcome?

A3: The solvent significantly influences the reaction pathway.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) solvate the cation of the nucleophile salt but not the anion, making the nucleophile more reactive and favoring the SN2 pathway.[2]

  • Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the nucleophile, reducing its nucleophilicity and potentially favoring E2, especially with strongly basic nucleophiles.[1]

Q4: How can I minimize the formation of the acrylate elimination byproduct?

A4: To minimize elimination:

  • Use a less basic and less sterically hindered nucleophile.

  • Employ a polar aprotic solvent.

  • Maintain a low reaction temperature.

  • For amide synthesis, consider activating the carboxylic acid with a coupling agent that does not introduce a strong base.

Quantitative Data Summary

The following table summarizes the expected product distribution based on the nucleophile and reaction conditions. Note that these are general trends, and actual yields may vary.

NucleophileSubstrateConditionsMajor ProductMinor Product(s)
Primary Amine (e.g., Aniline)2-Fluoropropionyl chlorideAprotic solvent (e.g., DCM), Room TempN-Aryl-2-fluoropropionamide (Substitution)Acryloyl chloride (Elimination)
Secondary Amine (e.g., Piperidine)Methyl 2-fluoropropionateToluene, K₂CO₃, RefluxMethyl 2-(piperidin-1-yl)propionate (Substitution)Methyl acrylate (Elimination)
Alkoxide (e.g., Sodium Ethoxide)Ethyl 2-fluoropropionateEthanol, RefluxEthyl 2-ethoxypropionate (Substitution) & Ethyl acrylate (Elimination)-
Thiolate (e.g., Sodium Thiophenoxide)This compoundDMF, Base (e.g., K₂CO₃)2-(Phenylthio)propionic acid (Substitution)Acrylic acid (Elimination)

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-2-fluoropropionamide (Substitution with an Amine)

Objective: To synthesize N-phenyl-2-fluoropropionamide from this compound and aniline.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amide Formation: Dissolve the crude 2-fluoropropionyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirred solution of 2-fluoropropionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Ethyl 2-Ethoxypropionate vs. Ethyl Acrylate (Substitution vs. Elimination with an Alkoxide)

Objective: To investigate the product distribution of the reaction between ethyl 2-fluoropropionate and sodium ethoxide.

Materials:

  • Ethyl 2-fluoropropionate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Parallel Reactions):

  • Reaction in Ethanol (Protic Solvent):

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

    • Add ethyl 2-fluoropropionate (1.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 4 hours.

  • Reaction in DMSO (Aprotic Solvent):

    • In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 eq) in anhydrous DMSO.

    • Add ethyl 2-fluoropropionate (1.0 eq) dropwise at room temperature.

    • Heat the mixture to 60 °C for 4 hours.

  • Work-up (for both reactions):

    • Cool the reaction mixture to room temperature and pour into a separatory funnel containing diethyl ether and saturated ammonium chloride solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (avoid high vacuum to prevent loss of volatile products).

  • Analysis: Analyze the crude product mixture by GC-MS to determine the ratio of ethyl 2-ethoxypropionate (substitution product) to ethyl acrylate (elimination product).

Protocol 3: Synthesis of 2-(Phenylthio)propionic Acid (Substitution with a Thiolate)

Objective: To synthesize 2-(phenylthio)propionic acid from this compound and thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour into water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Technical Support Center: Optimizing [18F]2-Fluorophenylalanine ([18F]2-FPA) Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of [18F] radiolabeling with 2-fluorophenylalanine (2-FPA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the radiosynthesis of [18F]2-FPA?

A1: The most prevalent method for producing [18F]2-FPA is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of no-carrier-added [18F]fluoride with a suitable precursor molecule. Over the past decades, several aromatic amino acids, including phenylalanine derivatives, have been successfully radiolabeled with fluorine-18 using this approach for PET imaging.[1]

Q2: What are the key steps in a typical [18F]2-FPA synthesis?

A2: A standard synthesis involves several critical steps:

  • Production of [18F]fluoride in a cyclotron.

  • Trapping and elution of the [18F]fluoride.

  • Azeotropic drying of the [18F]fluoride to remove water, which is crucial for nucleophilicity.

  • The nucleophilic substitution reaction with the 2-FPA precursor in an appropriate solvent.

  • Purification of the crude product, typically using High-Performance Liquid Chromatography (HPLC).

  • Formulation of the final product in a physiologically compatible solution.

Q3: What is a typical radiochemical yield (RCY) for [18F] labeled amino acids?

A3: Radiochemical yields for [18F] labeled amino acids can vary significantly depending on the specific molecule, synthesis method, and automation system used. For example, some methods for other amino acid derivatives report yields from 11% to 37%.[2] Fully automated two-step processes for other [18F] labeled peptides have shown decay-corrected yields between 13-26%.[3]

Q4: How critical is the specific activity of the final [18F]2-FPA product?

A4: High specific activity is crucial, especially for receptor-ligand binding studies where the mass of the injected tracer should be low enough to avoid pharmacological effects or receptor saturation.[4] Nucleophilic substitution methods are generally preferred as they produce [18F]fluoride with high specific activity.[4]

Troubleshooting Guide

Low Radiochemical Yield (RCY)

Problem: The final yield of [18F]2-FPA is significantly lower than expected.

Potential Cause Troubleshooting Steps
Inefficient [18F]Fluoride Trapping/Elution - Verify the condition of the anion exchange cartridge (e.g., QMA Sep-Pak). Ensure it's properly pre-conditioned.[5] - Optimize the elution solution. The composition of the eluent can substantially influence the efficacy of [18F]F- elution.[6]
Presence of Water in Reaction - Ensure azeotropic drying is complete. Residual water significantly reduces the nucleophilicity of [18F]fluoride.[7] - Use anhydrous solvents for the reaction.
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to precursor degradation. - Time: Adjust the reaction time. Insufficient time may lead to incomplete reaction, while excessive time can cause degradation of the product or precursor.[8] - Precursor Amount: Ensure the optimal amount of precursor is used. Too little can limit the yield, while too much can complicate purification.[8]
Precursor Instability/Degradation - Check the purity and stability of the 2-FPA precursor, as they can have a limited shelf life.[1] - Store precursors under the recommended conditions (e.g., cool, dry, and dark).
Issues with Phase-Transfer Catalyst - Ensure the proper functioning of the phase-transfer catalyst (e.g., Kryptofix 2.2.2) and the appropriate base (e.g., K2CO3). The complexation of the counter-ion is essential for activating the [18F]fluoride.
Low Radiochemical Purity (RCP)

Problem: The final product shows significant radioactive impurities after purification.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Refer to the "Low Radiochemical Yield" section to optimize reaction conditions and ensure the reaction goes to completion.
Side Reactions - Adjust the reaction temperature and time to minimize the formation of by-products. - Ensure the precursor is of high purity to avoid side reactions from impurities.
Radiolysis - Radiolysis, the breakdown of molecules by radiation, can decrease radiochemical purity. Adding a radical scavenger, such as ethanol, can help mitigate this effect.[9]
Inefficient HPLC Purification - Optimize the HPLC method, including the column, mobile phase, and flow rate, to achieve better separation of [18F]2-FPA from impurities. - Ensure the HPLC system is properly maintained and calibrated.
Hydrolysis of Prosthetic Group (if applicable) - In multi-step syntheses involving a prosthetic group, hydrolysis can be a significant side reaction. Ensure anhydrous conditions are maintained until the final deprotection step.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for [18F] radiolabeling of amino acids and peptides, which can serve as a benchmark for optimizing [18F]2-FPA synthesis.

Table 1: Reaction Conditions and Performance for [18F]-Labeled Compounds

CompoundPrecursor AmountReaction Temp. (°C)Reaction Time (min)Radiochemical Yield (Decay Corrected)Radiochemical Purity
[18F]FEP/[18F]FPP[2]Not SpecifiedNot Specified90 (total synthesis)11 - 37%> 95%
[18F]FPy-peptides[3]MinimalNot Specified97 ± 3 (total synthesis)13 - 26%> 99%
[18F]FP-CIT (Manual)[8]4 mg1002052.2 ± 4.5%Not Specified
[18F]FP-CIT (Automated)[8]Not SpecifiedNot SpecifiedNot Specified35.8 ± 5.2%Not Specified
[18F]AlF-P16-093[10]46 nmol601554.4 ± 4.4% (non-decay corrected)≥ 95%

Detailed Experimental Protocols

General Protocol for Nucleophilic [18F]-Fluorination of a Phenylalanine Precursor

This protocol is a generalized procedure based on common nucleophilic [18F]-labeling techniques and should be adapted and optimized for the specific 2-FPA precursor being used.

  • [18F]Fluoride Trapping and Elution:

    • Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak).

    • Wash the cartridge with anhydrous acetonitrile to remove residual water.

    • Elute the [18F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in an acetonitrile/water mixture.[11]

  • Azeotropic Drying:

    • Heat the reaction vessel (typically around 110 °C) under a stream of inert gas (e.g., nitrogen or argon) to evaporate the solvent and any remaining water.[5]

    • Add anhydrous acetonitrile and repeat the evaporation step to ensure the [18F]fluoride-catalyst complex is anhydrous. This step is critical for activating the fluoride ion.

  • Radiolabeling Reaction:

    • Dissolve the 2-FPA precursor (with a suitable leaving group, e.g., tosylate, nosylate, or a diaryliodonium salt) in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add the precursor solution to the dried [18F]fluoride-catalyst complex.

    • Heat the reaction mixture at the optimized temperature (e.g., 80-150 °C) for the optimized duration (e.g., 10-30 minutes).

  • Purification:

    • After cooling, dilute the reaction mixture with the HPLC mobile phase.

    • Inject the crude product onto a semi-preparative HPLC system to separate the [18F]2-FPA from unreacted [18F]fluoride, the precursor, and any by-products.

    • Collect the fraction corresponding to the [18F]2-FPA peak.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically via solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).

    • Elute the final product from the cartridge with a sterile, physiologically compatible solution (e.g., ethanol in saline).

    • Pass the final solution through a sterile filter (0.22 µm) into a sterile vial for quality control and subsequent use.

Visualizations

experimental_workflow cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cyclotron Cyclotron Production of [18F]Fluoride trapping QMA Cartridge Trapping cyclotron->trapping elution Elution with K222/K2CO3 trapping->elution drying Azeotropic Drying elution->drying precursor Add 2-FPA Precursor in Anhydrous Solvent drying->precursor reaction Nucleophilic Substitution (Heating) precursor->reaction hplc Semi-Prep HPLC Purification reaction->hplc spe Solid-Phase Extraction (SPE) hplc->spe formulation Final Formulation in Saline/EtOH spe->formulation qc Quality Control formulation->qc

Caption: General workflow for the [18F] radiolabeling of 2-FPA.

troubleshooting_workflow start Low Radiochemical Yield? check_fluoride Check [18F]Fluoride Activity & Elution start->check_fluoride Yes low_purity Low Radiochemical Purity? start->low_purity No check_drying Verify Anhydrous Conditions check_fluoride->check_drying OK fail Consult Further Documentation check_fluoride->fail Issue Found optimize_rxn Optimize Reaction (Temp, Time, Precursor) check_drying->optimize_rxn OK check_drying->fail Issue Found check_precursor Check Precursor Purity & Stability optimize_rxn->check_precursor OK optimize_rxn->fail No Improvement success Yield & Purity Improved check_precursor->success OK check_precursor->fail Issue Found optimize_hplc Optimize HPLC Separation low_purity->optimize_hplc Yes low_purity->success No add_scavenger Consider Radical Scavenger (e.g., EtOH) optimize_hplc->add_scavenger Still Impure optimize_hplc->success Purity OK add_scavenger->success

Caption: Troubleshooting decision tree for low yield or purity.

References

Technical Support Center: Purification of Chiral 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of chiral 2-Fluoropropionic acid. The following sections detail common purification methods, including troubleshooting tips and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral purification of this compound?

A1: The main strategies for resolving racemic this compound include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct method that separates enantiomers on a chiral stationary phase (CSP).

  • Diastereomeric Salt Crystallization: A classical resolution technique where the racemic acid is reacted with a chiral base to form diastereomeric salts with different solubilities, allowing for separation by crystallization.[1][2]

  • Kinetic Resolution: This method involves the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. This can be either enzymatic or non-enzymatic.

  • Enzymatic Resolution: A type of kinetic resolution that uses enzymes, such as lipases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[3]

Q2: Which chiral resolving agents are suitable for the diastereomeric salt crystallization of this compound?

A2: For acidic compounds like this compound, chiral amines are commonly used as resolving agents. Examples of suitable chiral bases include (R)-1-phenylethylamine, cinchonidine, and brucine.[1][4] The selection of the optimal resolving agent and solvent system is crucial and often requires empirical screening.[5]

Q3: What are the key parameters to control during a kinetic resolution experiment?

A3: Key parameters to control in kinetic resolution include the choice of the chiral catalyst, the acylating agent (in case of esterification), solvent, temperature, and reaction time. The reaction should ideally be stopped at around 50% conversion to obtain both the unreacted starting material and the product in high enantiomeric excess (ee).

Q4: My chiral HPLC separation is showing poor resolution. What are the common causes?

A4: Poor resolution in chiral HPLC can be due to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient selectivity for this compound.

  • Suboptimal Mobile Phase Composition: The type and ratio of the organic modifier and any additives are critical for achieving separation.[6]

  • Incorrect Flow Rate: Chiral separations are often sensitive to flow rate, with lower flow rates generally providing better resolution.[6]

  • Temperature Effects: Temperature can significantly impact chiral separations and should be optimized.[6]

Troubleshooting Guides

Chiral HPLC

Issue 1: Poor or No Resolution of Enantiomers

  • Question: Why am I not observing any separation between the enantiomers of this compound on my chiral column?

  • Answer: This is a common challenge in method development. The primary causes include an unsuitable chiral stationary phase (CSP) or a suboptimal mobile phase. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[7] The mobile phase composition, particularly the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) and the acidic additive (e.g., trifluoroacetic acid - TFA), plays a crucial role in selectivity.[6]

    • Troubleshooting Steps:

      • Verify CSP Suitability: If possible, screen different types of CSPs.

      • Optimize Mobile Phase: Systematically vary the percentage of the alcohol modifier. Adjust the concentration of the acidic additive (typically 0.1% TFA is a good starting point).

      • Adjust Flow Rate: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.

      • Evaluate Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) as temperature can have a significant effect on selectivity.[6]

Issue 2: Peak Tailing

  • Question: The peaks for my this compound enantiomers are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing can compromise resolution and quantification. For an acidic analyte like this compound, tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

    • Troubleshooting Steps:

      • Add/Optimize Acidic Modifier: The addition of an acidic modifier like TFA or acetic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and minimize interactions with the stationary phase, thereby improving peak shape.[7]

      • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the mobile phase itself.

      • Reduce Sample Concentration: High sample concentrations can lead to column overloading and peak tailing. Try injecting a more dilute sample.

Issue 3: Inconsistent Retention Times

  • Question: I am observing a drift in retention times between injections. What could be the cause?

  • Answer: Fluctuating retention times can be due to several factors related to the stability of the HPLC system and the column.

    • Troubleshooting Steps:

      • Ensure Column Equilibration: Chiral columns may require longer equilibration times than standard reversed-phase columns, especially when changing the mobile phase composition.[6]

      • Maintain Consistent Temperature: Use a column oven to ensure a stable and consistent temperature throughout the analysis.

      • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily.

Diastereomeric Salt Crystallization

Issue 1: No Crystal Formation or Oiling Out

  • Question: After combining my racemic this compound with a chiral resolving agent, I am not getting any crystals, or an oil is precipitating. What should I do?

  • Answer: The formation of an oil or the failure of crystals to form are common issues in diastereomeric salt crystallization, often related to the choice of solvent and supersaturation conditions.[8]

    • Troubleshooting Steps:

      • Conduct a Solvent Screen: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.[8] Screen a variety of solvents with different polarities. Using a mixture of a "good" solvent and a "poor" solvent (anti-solvent) can often induce crystallization.[8]

      • Control Supersaturation: If the concentration is too low, crystallization will not occur. If it is too high, an oil may form.[8] Try concentrating the solution slowly or inducing crystallization by gradually adding an anti-solvent.

      • Optimize Temperature: Lowering the crystallization temperature can help induce crystal formation by reducing the solubility of the salts.[8]

      • Attempt Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the supersaturated solution can induce crystallization.

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

  • Question: The crystals I have isolated have a low diastereomeric excess. How can I improve the purity?

  • Answer: Low diastereomeric excess indicates that the crystallization process is not selective enough.

    • Troubleshooting Steps:

      • Recrystallization: The most straightforward way to improve purity is to recrystallize the isolated salt. The choice of solvent for recrystallization is critical.

      • Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic acid can impact the selectivity. Screening stoichiometries from 0.5 to 1.0 equivalents can be beneficial.[8]

      • Control Cooling Rate: A slower cooling rate generally leads to higher purity crystals by allowing the system to remain closer to equilibrium.[8]

Enzymatic Resolution

Issue 1: Low or No Enzyme Activity

  • Question: The enzymatic resolution of my this compound (or its ester) is not proceeding. What could be the problem?

  • Answer: A lack of enzyme activity can be due to several factors, including the choice of enzyme, reaction conditions, or the presence of inhibitors.

    • Troubleshooting Steps:

      • Screen Different Enzymes: Not all lipases will be effective for this substrate. It is advisable to screen a variety of commercially available lipases.

      • Optimize pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Consult the literature or the enzyme supplier for recommended conditions.

      • Check for Water Content (in organic media): For reactions in organic solvents, a certain amount of water is often necessary for enzyme activity. The optimal water activity can be a critical parameter to optimize.

      • Ensure Substrate is in the Correct Form: For enzymatic hydrolysis, you need to start with the ester form of this compound. For enzymatic esterification, you start with the acid.

Issue 2: Low Enantioselectivity (Low E-value)

  • Question: The enzyme is active, but it is not selectively reacting with one enantiomer, resulting in a low enantiomeric excess of both the product and the remaining substrate. How can I improve this?

  • Answer: Low enantioselectivity (E-value) is a common challenge in enzymatic resolutions.

    • Troubleshooting Steps:

      • Screen Different Enzymes: Enantioselectivity is highly dependent on the specific enzyme used.

      • Optimize Solvent: The choice of organic solvent can have a dramatic effect on the enantioselectivity of an enzyme.

      • Modify the Substrate: Sometimes, using a different ester of the acid (e.g., ethyl ester vs. methyl ester) can improve the enantioselectivity of the hydrolysis.

      • Control Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

Quantitative Data Summary

Table 1: Kinetic Resolution of 2-Aryl-2-fluoropropanoic Acids using (+)-BTM

EntryAryl GroupYield of Ester (%)ee of Ester (%)Selectivity (s)
1Phenyl478831
24-Methoxyphenyl459360
34-Chlorophenyl429355
43-Chlorophenyl409460
52-Fluorophenyl35605.6
62-Bromophenyl439658
Data extracted from a study on the kinetic resolution of various 2-aryl-2-fluoropropanoic acids. The selectivity factor (s) is a measure of the ratio of the reaction rates of the two enantiomers.[9]

Table 2: Lipase-Catalyzed Hydrolysis of 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester

EnzymeConversion (%)ee of remaining Ester (%)
Candida rugosa lipase6095
Pseudomonas fluorescens esterase6095
Data for a structurally related fluorinated propionic acid derivative, indicating the potential for high enantiomeric excess with enzymatic methods.[10]

Experimental Protocols

Detailed Methodology for Kinetic Resolution

This protocol is adapted from a published procedure for the kinetic resolution of 2-aryl-2-fluoropropanoic acids.[9]

  • Materials:

    • Racemic this compound

    • Pivalic anhydride (1.2 equivalents)

    • Bis(α-naphthyl)methanol (0.5 equivalents)

    • Diisopropylethylamine (1.8 equivalents)

    • (+)-Benzotetramisole (BTM) (0.05 equivalents)

    • Diethyl ether (solvent)

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Sodium sulfate

  • Procedure:

    • To a mixture of racemic this compound (1.0 mmol), pivalic anhydride (1.2 mmol), and bis(α-naphthyl)methanol (0.5 mmol) in diethyl ether (5 mL) at room temperature, successively add diisopropylethylamine (1.8 mmol) and (+)-BTM (0.05 mmol).

    • Stir the reaction mixture for 24 hours at room temperature.

    • Quench the reaction with 1 M hydrochloric acid.

    • Extract the mixture with ethyl acetate.

    • Dry the organic layer over sodium sulfate.

    • Filter and concentrate the solution.

    • Purify the resulting ester and the unreacted acid by column chromatography.

    • Determine the enantiomeric excess of the products by chiral HPLC analysis.

General Protocol for Diastereomeric Salt Crystallization

This is a generalized protocol that needs to be optimized for this compound.[11]

  • Materials:

    • Racemic this compound

    • Chiral resolving agent (e.g., (R)-1-phenylethylamine) (0.5 - 1.0 equivalents)

    • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

    • Acid (e.g., 1 M HCl) for salt breaking

    • Base (e.g., 1 M NaOH) for recovery of the resolving agent

    • Organic extraction solvent (e.g., ethyl acetate)

  • Procedure:

    • Salt Formation and Solvent Screening: Dissolve the racemic this compound in a minimal amount of a heated solvent. In a separate flask, dissolve the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the acid solution with stirring.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

    • Isolation and Analysis: Isolate the crystals by filtration and wash with a small amount of cold solvent. Dry the crystals and determine the diastereomeric excess (d.e.) by NMR or by breaking the salt and analyzing the acid's enantiomeric excess (e.e.) by chiral HPLC.

    • Recrystallization (if necessary): Recrystallize the salt from a suitable solvent to improve the diastereomeric purity.

    • Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent. Acidify the aqueous layer to protonate the carboxylic acid. Separate the organic layer containing the enantiomerically enriched this compound.

    • Recovery of Resolving Agent: The aqueous layer can be basified to recover the chiral resolving agent.

Visualizations

experimental_workflow_kinetic_resolution cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis racemic_acid Racemic this compound mix Mix and Stir (24h, RT) racemic_acid->mix reagents Pivalic Anhydride, Bis(α-naphthyl)methanol, DIPEA, (+)-BTM reagents->mix solvent Diethyl Ether solvent->mix quench Quench with 1M HCl mix->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry purify Column Chromatography dry->purify ester Enantioenriched Ester purify->ester acid Enantioenriched Acid purify->acid hplc Chiral HPLC Analysis ester->hplc acid->hplc

Caption: Experimental workflow for the kinetic resolution of this compound.

troubleshooting_chiral_hplc cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions start Poor or No Resolution check_csp Is the CSP appropriate for acidic compounds? start->check_csp screen_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csp No optimize_modifier Vary alcohol modifier % check_csp->optimize_modifier Yes optimize_additive Adjust acidic additive concentration optimize_modifier->optimize_additive adjust_flow Reduce flow rate optimize_additive->adjust_flow adjust_temp Screen different temperatures adjust_flow->adjust_temp

Caption: Troubleshooting workflow for poor resolution in chiral HPLC of this compound.

References

Minimizing side product formation in 2-Fluoropropionic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of 2-Fluoropropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary industrial methods for the synthesis of this compound are:

  • Halogen Exchange (Halex) Reaction: This method involves the substitution of a chlorine atom with a fluorine atom by reacting 2-chloropropionic acid with a fluoride salt, such as potassium fluoride (KF).

  • Hydrofluorination of Propylene Oxide: This process involves the ring-opening of propylene oxide with hydrogen fluoride (HF).[1]

Q2: What are the potential side products I should be aware of for each synthesis method?

A2: The side products can vary depending on the chosen synthesis route:

  • From 2-Chloropropionic Acid (Halex Reaction):

    • Unreacted 2-Chloropropionic Acid: Incomplete reaction can leave residual starting material.

    • 3-Fluoropropionic Acid: If the starting material, 2-chloropropionic acid, contains the 3-chloro isomer, this will be converted to the corresponding fluoro-isomer.

    • Acrylic Acid: Elimination of HCl from 2-chloropropionic acid or HF from this compound under basic conditions or at elevated temperatures can lead to the formation of acrylic acid.

  • From Propylene Oxide:

    • 1-Fluoro-2-propanol and 2-Fluoro-1-propanol: These are the two possible regioisomeric products of the ring-opening reaction. The desired precursor to this compound is 1-fluoro-2-propanol.

    • Polymeric byproducts: Propylene oxide can polymerize under acidic conditions.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves fractional distillation under reduced pressure. For removing non-volatile impurities, techniques like recrystallization (if the acid is solid at a suitable temperature) or preparative chromatography (such as HPLC) can be employed. Acid-base extraction can also be effective in separating the acidic product from neutral byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Halex Reaction
Potential Cause Recommended Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature, but monitor for the formation of elimination byproducts. - Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride salt.
Low Reactivity of Fluoride Salt - Use a spray-dried or anhydrous grade of potassium fluoride to ensure high reactivity. - Consider using a more reactive fluorinating agent, but be mindful of cost and safety.
Poor Solvent Choice - Use a polar aprotic solvent like sulfolane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to solubilize the reactants.
Issue 2: High Levels of Impurities in Halex Reaction
Potential Cause Recommended Solution
Presence of 3-Fluoropropionic Acid - Start with high-purity 2-chloropropionic acid that is free of the 3-chloro isomer. The purity of the starting material is critical as it is difficult to separate the fluoro-isomers.
Formation of Acrylic Acid - Avoid excessively high reaction temperatures. - Use a milder base or carefully control the stoichiometry if a base is required.
Residual Starting Material - Drive the reaction to completion by using a slight excess of the fluoride source or by extending the reaction time. - Purify the final product via fractional distillation.
Issue 3: Poor Regioselectivity in Propylene Oxide Ring-Opening
Potential Cause Recommended Solution
Formation of 2-Fluoro-1-propanol - The reaction of propylene oxide with HF can be violent and difficult to control.[2] The choice of catalyst and reaction conditions is crucial for regioselectivity. The use of specific catalysts can favor the formation of the desired 1-fluoro-2-propanol isomer.
Polymerization of Propylene Oxide - Maintain a low reaction temperature. - Control the rate of addition of hydrogen fluoride. - Use a suitable solvent to dissipate heat.

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange

Materials:

  • 2-Chloropropionic acid (high purity, >99%)

  • Potassium fluoride (spray-dried, anhydrous)

  • Sulfolane (anhydrous)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add anhydrous potassium fluoride (1.2 equivalents) and sulfolane.

  • Heat the mixture to the desired reaction temperature (e.g., 120-150 °C) with vigorous stirring.

  • Add the phase-transfer catalyst (0.05 equivalents).

  • Slowly add high-purity 2-chloropropionic acid (1 equivalent) to the reaction mixture.

  • Maintain the reaction at temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., GC or NMR).

  • Upon completion, cool the reaction mixture.

  • The product, this compound, can be isolated by vacuum distillation.

Visualizations

Halex_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_KF_Solvent Add anhydrous KF and Sulfolane Start->Add_KF_Solvent Heat_Stir Heat and stir mixture Add_KF_Solvent->Heat_Stir Add_Catalyst Add Phase-Transfer Catalyst Heat_Stir->Add_Catalyst Add_2CPA Slowly add 2-Chloropropionic Acid Add_Catalyst->Add_2CPA Maintain_Temp Maintain reaction temperature Add_2CPA->Maintain_Temp Monitor Monitor reaction progress (GC/NMR) Maintain_Temp->Monitor Cool Cool reaction mixture Monitor->Cool Reaction Complete Distill Vacuum Distillation Cool->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound via the Halex reaction.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity? Start->High_Impurity Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Impurity_Type Identify Impurity High_Impurity->Impurity_Type Increase_Time_Temp Increase reaction time/temp Incomplete_Rxn->Increase_Time_Temp Yes Use_PTC Use Phase-Transfer Catalyst Incomplete_Rxn->Use_PTC Yes Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM 2-Chloropropionic Acid Isomer_Impurity Isomeric Impurity Impurity_Type->Isomer_Impurity 3-Fluoropropionic Acid Elimination_Product Elimination Product Impurity_Type->Elimination_Product Acrylic Acid Drive_Rxn Drive reaction to completion Unreacted_SM->Drive_Rxn High_Purity_SM Use high-purity starting material Isomer_Impurity->High_Purity_SM Control_Temp Control reaction temperature Elimination_Product->Control_Temp

Caption: Troubleshooting logic for minimizing side products in this compound synthesis.

References

Technical Support Center: Degradation Pathways of Fluorinated Propionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data concerning the degradation of fluorinated propionic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluorinated propionic acids?

A1: Degradation of fluorinated propionic acids, like other per- and polyfluoroalkyl substances (PFAS), is challenging due to the strength of the carbon-fluorine (C-F) bond.[1] The primary pathways can be broadly categorized into two types:

  • Abiotic Degradation: This involves non-biological processes such as photochemical, thermal, and reductive degradation.[2] Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) generate highly reactive radicals that can break down these stable compounds.[3] Common outcomes are the stepwise removal of CF2 units (chain shortening) and the eventual release of fluoride ions (F⁻).[4][5]

  • Biotic Degradation: This involves metabolic processes by microorganisms (bacteria and fungi).[6][7] Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though efficiency and pathways differ significantly.[7][8] Polyfluorinated acids (containing C-H bonds) are generally more susceptible to biodegradation than perfluorinated (fully fluorinated) ones.[9]

Q2: What are the common degradation products or metabolites?

A2: The degradation of fluorinated propionic acids is often incomplete. The most common products are shorter-chain perfluorinated carboxylic acids (PFCAs).[5][9] For example, the degradation of a C5 PFCA might yield C4 and C3 PFCAs. Ultimately, if mineralization occurs, the end products are carbon dioxide (CO2) and inorganic fluoride (F⁻).[10] Volatile organofluorine compounds can also be produced, especially during thermal treatments.[11]

Q3: What factors influence the rate and extent of degradation?

A3: Several factors critically affect degradation efficiency:

  • Molecular Structure: The degree of fluorination is key. Perfluorinated acids are more resistant than polyfluorinated ones. The presence of functional groups or unsaturated bonds (C=C) can create reactive sites for microbial or chemical attack.[1][9]

  • Environmental Conditions: For microbial degradation, factors like oxygen availability (aerobic vs. anaerobic), pH, temperature, and the presence of other carbon sources are crucial.[8][9] For abiotic methods, parameters like catalyst type, light intensity (for photolysis), and temperature are important.[12]

  • Microbial Species: The specific strains of bacteria or fungi present determine the enzymatic capabilities for defluorination.[6][13] Some microbial communities work syntrophically to break down these compounds.[14]

Q4: How are the parent compound and its degradation products typically analyzed and identified?

A4: The standard analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[15] This method offers the high sensitivity and selectivity needed to quantify low concentrations of various fluorinated compounds in complex matrices.[15] For identifying unknown metabolites, High-Resolution Mass Spectrometry (HRMS) is used.[2] Additionally, 19F Nuclear Magnetic Resonance (NMR) spectroscopy and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used as fluorine-specific detectors to track the formation of organofluorine byproducts and inorganic fluoride, helping to perform a fluorine mass balance.[16][17][18]

Q5: Why is achieving a complete fluorine mass balance so difficult in degradation experiments?

A5: A complete fluorine mass balance, where all the fluorine from the initial compound is accounted for in the products (e.g., shorter-chain PFAS, F⁻ ions, volatile compounds), is often challenging.[11] Reasons include the formation of unknown or unquantifiable intermediate products, the generation of volatile organofluorine compounds that escape from the system, and the adsorption of PFAS onto reactor surfaces.[10][11] High background levels of fluoride in environmental samples can also complicate the measurement of defluorination.[11]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: HPLC Analysis - Poor Peak Shape (Tailing or Fronting)

  • Question: Why am I observing significant peak tailing for my fluorinated propionic acid standard during HPLC analysis?

  • Answer: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. The primary causes and solutions are:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the acidic analyte, causing tailing.

      • Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of the silanol groups. Using an end-capped column or a column with a polar-embedded phase can also shield these active sites.[19]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[19]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition or a weaker solvent.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the sample concentration or the injection volume and observe if the peak shape improves.[19]

Issue 2: Experimental Results - Low or No Degradation

  • Question: My experiment shows very little degradation of the target fluorinated propionic acid. What should I check?

  • Answer: The high stability of fluorinated compounds means that degradation can be slow.[13] Consider the following:

    • Inertness of Compound: Perfluorinated acids are extremely recalcitrant. Ensure your experimental conditions are appropriate for such stable molecules. Polyfluorinated counterparts may be more readily degradable.

    • Microbial Inactivity (Biotic Assays): The microbial consortium may lack the specific enzymes for defluorination, or the compound may be toxic to the microbes.

      • Solution: Use an enriched or acclimated microbial culture known to degrade halogenated compounds. Ensure the medium provides necessary nutrients and check for toxicity by running a concentration range.[6]

    • Sub-optimal Conditions (Abiotic Assays): For photochemical or electrochemical methods, the energy input may be insufficient.

      • Solution: For photocatalysis, check the catalyst loading, light source intensity, and pH of the solution.[12] For other AOPs, ensure sufficient generation of the required reactive species (e.g., hydroxyl radicals, hydrated electrons).

Issue 3: Data Analysis - Inconsistent or Non-Reproducible Results

  • Question: My degradation rate measurements are highly variable between replicate experiments. What could be the cause?

  • Answer: Reproducibility issues often stem from subtle variations in experimental setup and execution.

    • Inconsistent Inoculum: In biodegradation studies, the physiological state and density of the microbial inoculum can vary.

      • Solution: Standardize your inoculum preparation procedure, using cells from the same growth phase and normalizing the initial cell density.

    • Environmental Fluctuations: Small changes in temperature, light exposure (for photosensitive compounds), or pH can significantly affect reaction rates.

      • Solution: Use temperature-controlled incubators or water baths. For photochemical experiments, ensure consistent light source positioning and intensity. Use buffers to maintain a stable pH.

    • Sample Handling: Adsorption of fluorinated compounds to glassware, pipette tips, and filter membranes is a known issue that can lead to variable concentration measurements.

      • Solution: Use polypropylene labware instead of glass where possible. Pre-rinse all materials with the solvent used in the experiment. Run controls to quantify losses due to adsorption.

Data Presentation

Table 1: Efficiency of Microbial Degradation of Selected Fluorinated Carboxylic Acids

Compound Microorganism/Consortium Conditions Degradation % Defluorination % Citation
PFOA Pseudomonas aeruginosa Aerobic, 96 h 27.9% Not Reported
PFOA Pseudomonas putida Aerobic, 96 h 19.0% Not Reported
PFOS Pseudomonas aeruginosa Aerobic, 96 h 47.3% Not Reported
PFOS Pseudomonas putida Aerobic, 96 h 46.9% Not Reported

| PFOA | Native Microbial Community | Anoxic, 10 months | 13.5% | 8.4% | |

Table 2: Efficiency of Abiotic Degradation of Selected Fluorinated Carboxylic Acids

Compound Method Conditions Degradation % Defluorination % Citation
PFOA Photocatalysis (f-TMO catalyst) UV light, 15 min >98% 74.8% [20]
PFOS Photocatalysis (f-TMO catalyst) UV light, 300 min 95.5% 67.6% [20]
PFOA Photocatalysis (Sb2O3/TiO2) UVC light, 120 min 81.8% Not Reported [21][22]

| PFOA | Photolysis (UV/Sulfite) | UV-C light | ~100% | ~60% |[4] |

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay

This protocol provides a general method for screening the ability of a microbial culture to degrade a fluorinated propionic acid.

  • Prepare Medium: Prepare a sterile mineral salts medium (MSM) appropriate for the microbial culture. The medium should contain all necessary nutrients but lack a primary carbon source to encourage utilization of the test compound.

  • Prepare Inoculum: Grow the selected microbial strain (e.g., Pseudomonas putida) or consortium in a suitable growth medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them twice with sterile phosphate buffer to remove residual growth medium. Resuspend the cell pellet in MSM to a desired optical density (e.g., OD600 = 1.0).

  • Set up Microcosms: In sterile polypropylene flasks, add the MSM. Spike the flasks with the target fluorinated propionic acid from a sterile stock solution to a final concentration (e.g., 10 mg/L).

  • Inoculation: Inoculate the test flasks with the prepared cell suspension (e.g., 1% v/v).

  • Controls: Prepare the following controls:

    • Sterile Control: Flask with MSM and the test compound, but no inoculum (to check for abiotic degradation).

    • Biotic Control: Flask with MSM and inoculum, but no test compound (to monitor background microbial activity).

  • Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at the optimal growth temperature (e.g., 30°C) for a set period (e.g., 28 days).

  • Sampling: At regular intervals (e.g., day 0, 1, 3, 7, 14, 28), withdraw an aqueous sample from each flask under sterile conditions.

  • Sample Preparation & Analysis: Filter the sample through a 0.22 µm syringe filter (polypropylene or similar, tested for low PFAS binding). Analyze the filtrate for the parent compound and expected degradation products using LC-MS/MS. Analyze for fluoride ion concentration using an ion-selective electrode to determine the extent of defluorination.

Protocol 2: Photocatalytic Degradation Experiment

This protocol outlines a typical lab-scale experiment for assessing the photocatalytic degradation of a fluorinated propionic acid.

  • Reactor Setup: Use a quartz reactor vessel to allow UV light penetration. Place the reactor on a magnetic stir plate and position a UV lamp (e.g., low-pressure mercury UVC lamp) at a fixed distance.[21][22]

  • Catalyst Suspension: Add a known volume of ultrapure water to the reactor. Add the photocatalyst powder (e.g., TiO2, Sb2O3/TiO2) to achieve the desired concentration (e.g., 0.25 g/L).[21][22] Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the target compound.

  • Initiate Reaction: Spike the suspension with the fluorinated propionic acid stock solution to the target initial concentration (e.g., 10 mg/L). Turn on the UV lamp to start the photoreaction. Start a timer.[21][22]

  • Controls: Run a control experiment without the photocatalyst (photolysis) and another in the dark with the catalyst (adsorption) to differentiate between the effects.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw aliquots from the reactor.

  • Sample Preparation & Analysis: Immediately filter the sample through a 0.22 µm syringe filter to remove the catalyst particles and quench the reaction. Analyze the filtrate via LC-MS/MS for the parent compound and degradation products.

Visualizations

Degradation_Approaches start Fluorinated Propionic Acid Degradation biotic Biotic Pathways (Microbial) start->biotic abiotic Abiotic Pathways (Physicochemical) start->abiotic aerobic Aerobic Degradation biotic->aerobic anaerobic Anaerobic Degradation biotic->anaerobic photochemical Photochemical abiotic->photochemical reductive Reductive abiotic->reductive thermal Thermal abiotic->thermal end_products Degradation Products (Shorter-chain PFCAs, F⁻, CO₂) aerobic->end_products anaerobic->end_products photochemical->end_products reductive->end_products thermal->end_products

Caption: Overview of biotic and abiotic degradation pathways for fluorinated propionic acids.

Stepwise_Degradation C5 Pentafluoropropionic Acid (C5) CF₃CF₂CF₂COOH L1 + Radicals - CO₂ - HF C5->L1 C4 Perfluorobutanoic Acid (C4) CF₃CF₂COOH L2 + Radicals - CO₂ - HF C4->L2 C3 Trifluoroacetic Acid (C3) CF₃COOH L3 Further Degradation C3->L3 Mineralization Mineralization Products L1->C4 L2->C3 L3->Mineralization Experimental_Workflow A 1. Experiment Setup (Microcosm/Reactor) B 2. Incubation / Irradiation A->B C 3. Sample Collection (Time-series) B->C D 4. Sample Preparation (Filter / Extract) C->D E 5. Instrumental Analysis (LC-MS/MS) D->E F 6. Data Analysis (Kinetics / Product ID) E->F

References

Technical Support Center: Method Validation for 2-Fluoropropionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 2-Fluoropropionic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best suited for the quantification of this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the quantification of this compound. The choice depends on sample complexity, required sensitivity, and available instrumentation. GC-MS often requires derivatization to improve the volatility of the analyte, while LC-MS/MS may also benefit from derivatization to improve chromatographic retention and sensitivity.

Q2: What are the key validation parameters to consider for a quantitative method for this compound?

A2: Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2] These parameters ensure the method is reliable and fit for its intended purpose.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is generally required to make the polar carboxylic acid more volatile.[3][4] Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., alkyl chloroformates). For LC-MS/MS, while direct analysis is possible, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic peak shape, retention on reversed-phase columns, and ionization efficiency.[5][6]

Q4: What are some common issues encountered during the analysis of this compound?

A4: Common issues include poor peak shape (broad or tailing peaks), low sensitivity, and matrix effects. This compound is a small, polar molecule, which can lead to poor retention on standard reversed-phase LC columns and potential for ion suppression in the MS source. One study noted that this compound was not chromatographically compatible under their specific LC-MS/MS conditions, resulting in a broad peak. Careful method development, including consideration of the analytical column, mobile phase composition, and sample preparation, is crucial.

Troubleshooting Guides

Issue 1: Broad or Tailing Peaks in LC-MS/MS Analysis

Possible Causes:

  • Poor Retention: this compound is polar and may have limited retention on traditional C18 columns, leading to elution near the solvent front and poor peak shape.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material or other components of the LC system.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[7]

Solutions:

  • Column Selection: Consider using a column designed for polar analytes, such as a polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase Optimization:

    • Adjust the mobile phase pH. For a carboxylic acid, a lower pH (e.g., using 0.1% formic acid) will ensure the analyte is in its neutral form, which can improve retention on reversed-phase columns.

    • Consider using an ion-pairing agent, though this can sometimes lead to ion suppression in the mass spectrometer.

  • Derivatization: Derivatizing the carboxylic acid group can increase its hydrophobicity, leading to better retention and peak shape on reversed-phase columns.[5][6]

  • Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.

  • System Optimization: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.[8]

Issue 2: Low Sensitivity or Inconsistent Results in GC-MS or LC-MS/MS

Possible Causes:

  • Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[9]

  • Incomplete Derivatization (for GC-MS): The derivatization reaction may not be proceeding to completion, resulting in low and variable analyte response.

  • Analyte Loss During Sample Preparation: The analyte may be lost during extraction, evaporation, or reconstitution steps.

Solutions:

  • MS Source Optimization: Optimize source parameters such as spray voltage, gas flows, and temperatures to maximize the signal for this compound or its derivative.

  • Sample Preparation:

    • Incorporate a thorough sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[9]

    • For biological samples, protein precipitation followed by extraction is a common approach.[5]

  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-¹³C₃) to compensate for matrix effects and variability in sample preparation and instrument response.

  • Derivatization Optimization (for GC-MS): Optimize the derivatization reaction conditions, including the reagent, solvent, temperature, and time, to ensure complete and reproducible derivatization.

Experimental Protocols

GC-MS Method for this compound Quantification (with Derivatization)

This protocol is based on established methods for short-chain fatty acids and requires adaptation and validation for this compound.

1. Sample Preparation (from a biological matrix like plasma):

  • To 100 µL of plasma, add an internal standard.

  • Acidify the sample with hydrochloric acid.

  • Extract the this compound with a suitable organic solvent like methyl tert-butyl ether (MTBE).[3]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl ester of this compound.

3. GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C).

  • Injection Mode: Splitless.

  • MS Ionization: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

LC-MS/MS Method for this compound Quantification (with Derivatization)

This protocol is based on established methods for short-chain fatty acids and requires adaptation and validation for this compound.

1. Sample Preparation (from a biological matrix like serum):

  • To 50 µL of serum, add an internal standard.[5]

  • Perform protein precipitation by adding a solvent like acetonitrile.[5]

  • Vortex and centrifuge.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness.

  • Reconstitute in a reaction buffer.

  • Add a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[5][6]

  • Incubate to allow the reaction to complete.

  • Quench the reaction (e.g., with formic acid) and dilute for injection.[10]

3. LC-MS/MS Parameters:

  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the derivatized this compound and internal standard.

Data Presentation

The following tables summarize typical validation parameters for the quantification of short-chain fatty acids, which can be used as a benchmark for the method validation of this compound.

Table 1: Linearity and Sensitivity

ParameterGC-MS (derivatized)LC-MS/MS (derivatized)
Linearity Range0.1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995> 0.998
Limit of Detection (LOD)10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ)50 - 150 ng/mL0.5 - 5 ng/mL

Data are representative and may vary depending on the specific method and instrumentation.

Table 2: Accuracy and Precision

ParameterAcceptance CriteriaGC-MS (derivatized)LC-MS/MS (derivatized)
Accuracy (% Recovery)
Low QC80 - 120%90 - 110%95 - 105%
Mid QC80 - 120%92 - 108%97 - 103%
High QC80 - 120%95 - 105%98 - 102%
Precision (%RSD)
Intra-day (Repeatability)< 15%< 10%< 8%
Inter-day (Intermediate Precision)< 20%< 12%< 10%

QC = Quality Control. Data are representative and based on typical performance for similar analytes.[11][12]

Visualizations

experimental_workflow GC-MS Quantification Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is acidify Acidify add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate1 Evaporate to Dryness extract->evaporate1 reconstitute Reconstitute evaporate1->reconstitute Dried Extract add_reagent Add Derivatizing Agent (e.g., BSTFA) reconstitute->add_reagent heat Heat add_reagent->heat inject Inject into GC-MS heat->inject Derivatized Sample separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: GC-MS workflow for this compound.

lc_ms_workflow LC-MS/MS Quantification Workflow for this compound cluster_sample_prep_lc Sample Preparation cluster_derivatization_lc Derivatization cluster_analysis_lc LC-MS/MS Analysis sample_lc Biological Sample (e.g., Serum) add_is_lc Add Internal Standard sample_lc->add_is_lc precipitate Protein Precipitation add_is_lc->precipitate supernatant Collect Supernatant precipitate->supernatant evaporate_lc Evaporate to Dryness supernatant->evaporate_lc Supernatant reconstitute_lc Reconstitute in Buffer evaporate_lc->reconstitute_lc add_reagent_lc Add Derivatizing Agent (e.g., 3-NPH) reconstitute_lc->add_reagent_lc incubate_lc Incubate add_reagent_lc->incubate_lc quench_lc Quench Reaction incubate_lc->quench_lc inject_lc Inject into LC-MS/MS quench_lc->inject_lc Derivatized Sample separate_lc Chromatographic Separation inject_lc->separate_lc detect_lc Mass Spectrometric Detection (MRM) separate_lc->detect_lc quantify_lc Quantification detect_lc->quantify_lc

Caption: LC-MS/MS workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Broad Peaks in LC-MS cluster_solutions Potential Solutions cluster_system_check System & Method Checks start Broad Peak Observed check_retention Is retention time very early? start->check_retention yes_retention Improve Retention check_retention->yes_retention Yes no_retention Check System and Method check_retention->no_retention No change_column Use Polar-Retentive Column yes_retention->change_column optimize_mobile_phase Optimize Mobile Phase pH yes_retention->optimize_mobile_phase derivatize Derivatize Analyte yes_retention->derivatize check_overload Reduce Injection Volume no_retention->check_overload check_ecv Minimize Extra-Column Volume no_retention->check_ecv check_flow_rate Optimize Flow Rate no_retention->check_flow_rate end Re-analyze

Caption: Troubleshooting logic for broad peaks.

References

Validation & Comparative

A Comparative Guide to 2-Fluoropropionic Acid and 2-Chloropropionic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction outcomes, efficiency, and the properties of the final products. Among the versatile building blocks available to chemists, α-halocarboxylic acids play a pivotal role, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of two prominent members of this class: 2-Fluoropropionic acid and 2-Chloropropionic acid. By examining their synthesis, physical and chemical properties, and applications, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these two acids is essential for predicting their behavior in different reaction conditions and for their effective handling and storage. The following table summarizes key quantitative data for this compound and 2-Chloropropionic acid.

PropertyThis compound2-Chloropropionic Acid
CAS Number 6087-13-4598-78-7[1]
Molecular Formula C₃H₅FO₂[2]C₃H₅ClO₂
Molecular Weight 92.07 g/mol [2]108.52 g/mol
Appearance Colorless liquid[3]Colorless to pale yellow liquid[1]
Boiling Point 66-67 °C / 30 mmHg170-190 °C
Density 1.181 g/mL at 25 °C1.27 g/cm³ at 20 °C
pKa 2.68 (Predicted)[3][4]~2.8
Solubility Partly miscible in water[3][4]Miscible with water, alcohol, and ether

Synthesis of 2-Halopropionic Acids

The accessibility and efficiency of synthetic routes to these starting materials are crucial considerations for their practical application.

2-Chloropropionic Acid Synthesis:

Racemic 2-chloropropionic acid can be prepared through the chlorination of propionic acid in the presence of propionic anhydride.[5] Another common method involves the chlorination of propionyl chloride followed by hydrolysis. For the synthesis of enantiomerically pure (S)-2-chloropropionic acid, a well-established method is the diazotization of L-alanine in hydrochloric acid.[6]

This compound Synthesis:

The synthesis of this compound can be achieved through halogen exchange from 2-Chloropropionic acid. One reported method involves the use of microwave synthesis from 2-chloropropionic acid.[7]

Experimental Protocols

Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

This protocol is adapted from a known procedure for the synthesis of chiral 2-chloroalkanoic acids.

Materials:

  • (S)-alanine

  • 5 N Hydrochloric acid

  • Sodium nitrite

  • Water

  • Diethyl ether

  • Calcium chloride

Procedure:

  • Dissolve (S)-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Cool the mixture to 0°C in an ice/sodium chloride bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5°C with vigorous stirring.

  • After the addition is complete, continue stirring for a designated period.

  • Extract the reaction mixture with diethyl ether.

  • Combine the ethereal extracts and dry over anhydrous calcium chloride.

  • Remove the ether by rotary evaporation.

  • Fractionally distill the residue under reduced pressure to obtain (S)-2-chloropropionic acid.

Note: This reaction proceeds with retention of configuration.

Reactivity and Performance in Synthesis: A Comparative Analysis

The primary difference in the synthetic utility of this compound and 2-chloropropionic acid stems from the differing electronegativity and leaving group ability of fluorine and chlorine.

Nucleophilic Substitution Reactions:

In SN2 reactions, where a nucleophile attacks the α-carbon and displaces the halogen, the nature of the halogen is a key determinant of the reaction rate. Chloride is generally a better leaving group than fluoride due to its lower bond strength with carbon and greater polarizability. This suggests that 2-chloropropionic acid will typically exhibit higher reactivity in SN2 reactions compared to this compound . This is a critical consideration in syntheses where these molecules are used as electrophiles, such as in the preparation of 2-arylpropionic acids and phenoxypropionic acids.

The following diagram illustrates the general workflow for a nucleophilic substitution reaction involving a 2-halopropionic acid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2_halopropionic_acid 2-Halopropionic Acid (X = F, Cl) conditions Solvent, Base, Temperature 2_halopropionic_acid->conditions nucleophile Nucleophile (Nu-) nucleophile->conditions product Substituted Propionic Acid (Nu-CH(CH3)-COOH) conditions->product halide_ion Halide Ion (X-) conditions->halide_ion

Generalized Nucleophilic Substitution Workflow

Acidity and Reactions of the Carboxyl Group:

Both fluorine and chlorine are electron-withdrawing groups, which increases the acidity of the carboxylic acid proton compared to propionic acid itself. Due to the higher electronegativity of fluorine, This compound is predicted to be a slightly stronger acid than 2-chloropropionic acid , as indicated by its lower predicted pKa value.[3][4] This difference in acidity can influence the choice of base and reaction conditions in reactions involving the deprotonation of the carboxyl group, such as in esterification or amide bond formation.

Applications in Drug Development and Agrochemicals

Both this compound and 2-chloropropionic acid are valuable intermediates in the synthesis of a range of commercially important molecules.

Synthesis of 2-Arylpropionic Acids (Profens):

The "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes ibuprofen, features a 2-arylpropionic acid moiety. While various synthetic routes to ibuprofen exist, some laboratory-scale syntheses utilize a multi-step process that can involve a 2-halopropionic acid derivative.[8]

The following diagram outlines a conceptual synthetic pathway to a 2-arylpropionic acid, highlighting the role of the 2-halopropionic acid.

G Aryl_Grignard Aryl Grignard Reagent (Ar-MgBr) Coupling_Reaction Coupling Reaction Aryl_Grignard->Coupling_Reaction Halopropionate_Ester 2-Halopropionate Ester (X-CH(CH3)-COOR) Halopropionate_Ester->Coupling_Reaction Intermediate_Ester 2-Arylpropionate Ester (Ar-CH(CH3)-COOR) Coupling_Reaction->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Final_Product 2-Arylpropionic Acid (Ar-CH(CH3)-COOH) Hydrolysis->Final_Product

Conceptual Pathway to 2-Arylpropionic Acids

Synthesis of Phenoxypropionic Acid Herbicides:

2-Chloropropionic acid is a key starting material in the production of phenoxypropionic acid herbicides.[6] The synthesis typically involves a Williamson ether synthesis, where the sodium salt of a phenol is reacted with a 2-chloropropionate. The higher reactivity of the C-Cl bond compared to the C-F bond makes 2-chloropropionic acid the preferred reagent for this transformation.

Experimental Protocol: Synthesis of 2-(4-hydroxyphenoxy)propionic acid

This protocol is an example of a Williamson ether synthesis using 2-chloropropionic acid.

Materials:

  • Hydroquinone

  • Sodium hydroxide

  • 2-Chloropropionic acid (or its sodium salt)

  • Water

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, dissolve hydroquinone in an aqueous solution of sodium hydroxide.

  • Slowly add 2-chloropropionic acid or its sodium salt to the solution.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-(4-hydroxyphenoxy)propionic acid.

Conclusion

Both this compound and 2-chloropropionic acid are valuable synthetic intermediates with distinct properties and applications. The choice between these two reagents is primarily dictated by the specific transformation being undertaken.

  • 2-Chloropropionic acid is generally the more reactive and cost-effective choice for nucleophilic substitution reactions at the α-carbon, owing to the better leaving group ability of chloride. This makes it a staple in the synthesis of phenoxypropionic acid herbicides and a viable precursor for certain pharmaceuticals.

  • This compound , while less reactive in SN2 reactions, offers the potential for introducing fluorine into a molecule. The incorporation of fluorine can significantly alter the biological activity, metabolic stability, and pharmacokinetic profile of a compound, a strategy widely employed in modern drug discovery. Its slightly higher acidity may also be a factor in specific reaction designs.

Ultimately, a thorough understanding of the principles of chemical reactivity, coupled with the specific goals of a synthetic campaign, will guide the discerning researcher in selecting the optimal 2-halopropionic acid for their needs.

References

Comparing the acidity of 2-Fluoropropionic and 2-Chloropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of halogenated carboxylic acids, 2-Fluoropropionic acid and 2-Chloropropionic acid are two molecules of significant interest, often utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. A fundamental property governing their reactivity and biological interaction is their acidity, quantified by the acid dissociation constant (pKa). This guide provides an objective comparison of the acidity of these two compounds, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying chemical principles.

Quantitative Acidity Comparison

The acidity of an organic acid is inversely related to its pKa value; a lower pKa signifies a stronger acid. Based on available data, this compound is the stronger acid of the two.

CompoundChemical StructurepKa ValueSource Type
This compound CH₃CHFCOOH~2.66Predicted
2-Chloropropionic acid CH₃CHClCOOH2.80 - 2.83Experimental

Note: The pKa for this compound is a predicted value, as readily available experimental data under standard conditions is less common than for its chlorinated analog. The pKa for 2-Chloropropionic acid is well-established through experimental determination.

The Decisive Factor: The Inductive Effect

The difference in acidity between these two molecules is primarily governed by the inductive effect . This effect describes the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[1]

Fluorine is the most electronegative element, exhibiting a stronger electron-withdrawing inductive effect (-I effect) than chlorine.[2][3] This means that in this compound, the highly electronegative fluorine atom pulls electron density away from the adjacent carbon atom, and this effect is propagated down the carbon chain to the carboxylic acid group.

This withdrawal of electron density has two key consequences:

  • Polarization of the O-H Bond: The electron-withdrawing effect of the halogen increases the polarity of the O-H bond in the carboxyl group, facilitating the release of the proton (H⁺).

  • Stabilization of the Conjugate Base: Upon deprotonation, a carboxylate anion (RCOO⁻) is formed. The electron-withdrawing halogen helps to disperse the negative charge on the carboxylate anion, thereby stabilizing it. The more stable the conjugate base, the stronger the original acid.

Because fluorine is more electronegative than chlorine, it exerts a more powerful inductive effect.[4] This leads to greater polarization of the O-H bond and more significant stabilization of the 2-fluoropropionate anion compared to the 2-chloropropionate anion. Consequently, this compound is a stronger acid than 2-Chloropropionic acid.

Inductive_Effect cluster_F This compound cluster_Cl 2-Chloropropionic Acid F Fluorine Inductive_F Stronger Inductive Effect (-I) F->Inductive_F Higher Electronegativity Stabilization_F Greater Stabilization of Conjugate Base Inductive_F->Stabilization_F Acidity_F Lower pKa (Stronger Acid) Stabilization_F->Acidity_F Cl Chlorine Inductive_Cl Weaker Inductive Effect (-I) Cl->Inductive_Cl Lower Electronegativity Stabilization_Cl Lesser Stabilization of Conjugate Base Inductive_Cl->Stabilization_Cl Acidity_Cl Higher pKa (Weaker Acid) Stabilization_Cl->Acidity_Cl

Figure 1. The relationship between electronegativity, inductive effect, and acidity.

Experimental Protocols for pKa Determination

The experimental determination of pKa is crucial for obtaining accurate acidity values. Potentiometric titration is a highly accurate and commonly used method.[5][6][7] The following is a representative protocol for the determination of the pKa of a short-chain haloalkanoic acid.

Objective: To determine the pKa of a haloalkanoic acid by potentiometric titration with a standardized strong base.

Materials:

  • Haloalkanoic acid (e.g., 2-Chloropropionic acid)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Acid Solution: Accurately weigh a sample of the haloalkanoic acid and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of a known concentration (e.g., 0.1 M).

  • Titration Setup:

    • Pipette a precise volume (e.g., 50.0 mL) of the acid solution into a 250 mL beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration:

    • Begin stirring the acid solution at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the NaOH solution from the burette in small increments (e.g., 1.0 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or even dropwise) to accurately capture the equivalence point.

    • Continue the titration until the pH has leveled off in the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot a graph of the measured pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.

    • Determine the volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

Titration_Workflow start Start prep_acid Prepare Acid Solution (e.g., 0.1 M) start->prep_acid setup Set up Titration Apparatus (pH meter, burette, stirrer) prep_acid->setup titrate Titrate with Standardized NaOH (Record pH and Volume) setup->titrate plot_curve Plot Titration Curve (pH vs. Volume NaOH) titrate->plot_curve find_ep Determine Equivalence Point (Steepest Inflection) plot_curve->find_ep find_half_ep Determine Half-Equivalence Point find_ep->find_half_ep det_pka pKa = pH at Half-Equivalence Point find_half_ep->det_pka end End det_pka->end

Figure 2. Experimental workflow for pKa determination via potentiometric titration.

Conclusion

In comparing the acidity of this compound and 2-Chloropropionic acid, the former is the stronger acid due to the greater electronegativity and consequently more powerful electron-withdrawing inductive effect of the fluorine atom. This leads to a more polarized O-H bond and a more stabilized carboxylate anion. While experimental pKa values for 2-Chloropropionic acid are well-documented, a precise experimental value for this compound under identical conditions would be beneficial for a direct and definitive comparison. The provided experimental protocol for potentiometric titration offers a reliable method for researchers to determine these values in their own laboratories. Understanding these fundamental acidity differences is critical for professionals in drug development and chemical synthesis when selecting appropriate reagents and predicting their behavior in various chemical and biological environments.

References

A Comparative Analysis of the Biological Activities of 2-Fluoropropionic Acid and Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of propionic acid, a naturally occurring short-chain fatty acid, and its synthetic counterpart, 2-Fluoropropionic acid. By examining their metabolic fates, mechanisms of action, and toxicological profiles, this document aims to provide researchers and drug development professionals with a clear understanding of their distinct biological effects, supported by available experimental data.

Introduction: A Tale of Two Acids

Propionic acid is a well-characterized short-chain fatty acid (SCFA) produced in the gut by microbial fermentation of dietary fiber. It plays a significant role in host metabolism and cellular signaling. In contrast, this compound is a halogenated carboxylic acid. The substitution of a hydrogen atom with a highly electronegative fluorine atom at the alpha-carbon position dramatically alters its biological properties, transforming it from a metabolic substrate into a potential metabolic inhibitor. This comparison guide will explore these differences in detail.

Metabolic Pathways and Mechanism of Action

The biological activities of propionic acid and this compound are fundamentally dictated by how they are processed by cellular enzymes.

Propionic Acid: A Metabolic Fuel

Propionic acid is readily metabolized by the body. After absorption, it is converted into its coenzyme A (CoA) ester, propionyl-CoA. This is the first step for its entry into central metabolism.[1][2] Propionyl-CoA is then carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[3][4] Subsequent enzymatic reactions convert D-methylmalonyl-CoA to L-methylmalonyl-CoA and finally to succinyl-CoA . Succinyl-CoA is an intermediate of the Krebs cycle (also known as the citric acid cycle), and its formation allows the carbon backbone of propionic acid to be used for energy production or gluconeogenesis.[2][5]

This compound: A Presumed Metabolic Inhibitor

Direct experimental studies detailing the complete metabolic pathway and specific enzyme inhibition kinetics for this compound are not extensively available in the reviewed literature. However, based on the well-documented behavior of other α-halogenated carboxylic acids, a clear mechanism of toxicity can be hypothesized.

It is presumed that this compound, due to its structural similarity to propionic acid, is also converted to its coenzyme A derivative, 2-fluoropropionyl-CoA , by the same enzymes that activate propionic acid. This fluorinated analog can then act as a competitive inhibitor or a "suicide substrate" for enzymes that normally process propionyl-CoA. The most likely target is propionyl-CoA carboxylase (PCC) . The presence of the highly stable carbon-fluorine bond would likely stall the carboxylation reaction that is essential for further metabolism. This enzymatic blockage would lead to two primary consequences:

  • Accumulation of 2-fluoropropionyl-CoA: This molecule itself could be toxic or could inhibit other enzymes that utilize acyl-CoA substrates.

  • Inhibition of Propionic Acid Metabolism: By blocking PCC, this compound would prevent the normal processing of propionic acid, leading to a buildup of propionyl-CoA, which is known to be toxic at high concentrations and can inhibit other crucial metabolic enzymes like pyruvate dehydrogenase.[3]

The diagram below illustrates the metabolic fate of propionic acid and the proposed inhibitory action of this compound.

G cluster_0 Propionic Acid Pathway cluster_1 This compound Action Propionic_Acid Propionic Acid Propionyl_CoA Propionyl-CoA Propionic_Acid->Propionyl_CoA Acyl-CoA Synthetase PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle FPA This compound FP_CoA 2-Fluoropropionyl-CoA FPA->FP_CoA Acyl-CoA Synthetase FP_CoA->PCC Inhibition

Caption: Metabolic pathway of propionic acid and proposed inhibition by this compound.

Comparative Quantitative Data

While direct comparative enzyme inhibition data (e.g., IC50 or Kᵢ values) for this compound against propionyl-CoA carboxylase were not found in the reviewed literature, a comparison of their acute toxicity provides insight into their differing biological effects.

CompoundChemical FormulaMolecular Weight ( g/mol )Acute Oral Toxicity (LD50 in Rats)GHS Hazard Classification (Oral)
Propionic Acid C₃H₆O₂74.08~3,500 mg/kg[1][5][6]Not Classified
This compound C₃H₅FO₂92.07Data not availableAcute Toxicity 4 (Harmful if swallowed)[7][8]

Note: The GHS classification "Acute Toxicity 4" generally corresponds to an LD50 range of 300-2000 mg/kg, suggesting that this compound is significantly more toxic than propionic acid.

Experimental Protocols

To facilitate further research into the comparative biological activities of these compounds, a detailed protocol for a key relevant experiment is provided below.

Propionyl-CoA Carboxylase (PCC) Activity Assay

This protocol is adapted from established methods for measuring PCC activity in cell lysates or tissue homogenates using a radioactive label.

Objective: To determine the rate of conversion of propionyl-CoA to methylmalonyl-CoA by PCC through the incorporation of radiolabeled bicarbonate.

Materials:

  • Cell or tissue homogenate (e.g., from cultured skin fibroblasts or liver tissue)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Substrate solution: 10 mM Propionyl-CoA

  • Cofactor solution: 10 mM ATP

  • Radiolabel: [¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃) solution

  • Stopping solution: 10% Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation vials

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Liquid scintillation counter

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates on ice using a suitable lysis buffer. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Assay Buffer

    • Cofactor solution (ATP)

    • Cell/tissue homogenate (containing a known amount of protein)

    • [¹⁴C]Sodium Bicarbonate

  • Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding the substrate solution (Propionyl-CoA).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The exact time should be within the linear range of the reaction, which may need to be determined empirically.

  • Termination: Stop the reaction by adding an equal volume of cold 10% TCA. This will precipitate the proteins and stop all enzymatic activity.

  • Removal of Unincorporated Label: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube. To remove the unreacted [¹⁴C]bicarbonate, which is volatile at low pH, the supernatant is typically dried down under a stream of air or nitrogen, or by gentle heating.

  • Quantification: Resuspend the dried residue in water, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The measured radioactivity corresponds to the acid-stable, non-volatile product (methylmalonyl-CoA).

  • Data Analysis: Calculate the specific activity of PCC as nmol of product formed per minute per mg of protein.

The diagram below outlines the general workflow for this experimental protocol.

G start Start: Cell/Tissue Homogenate prep Prepare Reaction Mix (Buffer, ATP, ¹⁴C-Bicarb, Homogenate) start->prep initiate Initiate Reaction (Add Propionyl-CoA) prep->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add 10% TCA) incubate->terminate separate Centrifuge & Collect Supernatant terminate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify end End: Calculate PCC Activity quantify->end

Caption: Experimental workflow for the Propionyl-CoA Carboxylase (PCC) activity assay.

Conclusion

The substitution of a single hydrogen atom with fluorine fundamentally alters the biological activity of propionic acid, converting it from a metabolic fuel to a potential metabolic poison. While propionic acid is safely integrated into the Krebs cycle for energy production, this compound is hypothesized to act as a "Trojan horse," entering the same metabolic pathway only to inhibit a key enzyme, likely propionyl-CoA carboxylase. This is strongly supported by its significantly higher acute toxicity compared to its non-fluorinated counterpart. Further research, particularly focused on obtaining direct kinetic data for the inhibition of PCC and other acyl-CoA utilizing enzymes by 2-fluoropropionyl-CoA, is necessary to fully elucidate its mechanism of action and to explore any potential therapeutic or toxicological implications.

References

2-Fluoropropionic Acid: A Novel PET Tracer Challenging the Status Quo in Oncological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data suggests that 2-[18F]Fluoropropionic acid ([18F]FPA), a radiolabeled short-chain fatty acid, presents a compelling alternative to established Positron Emission Tomography (PET) tracers for cancer imaging. This guide provides an in-depth comparison of [18F]FPA with the widely used [18F]FDG, as well as the amino acid tracer [11C]methionine and the proliferation marker [18F]FLT, offering researchers, scientists, and drug development professionals a critical overview of its performance, underlying mechanisms, and potential applications.

The ever-present challenge in oncology is the precise delineation of tumors and the accurate assessment of treatment response. While [18F]FDG has been a cornerstone of clinical PET imaging, its limitations in certain malignancies, such as those with low glucose metabolism or high background uptake in tissues like the brain, have driven the search for alternative probes. [18F]FPA emerges as a promising candidate, exploiting the altered lipid metabolism, specifically the upregulation of fatty acid synthesis, a hallmark of many cancers.

Performance Against the Gold Standard: [18F]FPA vs. [18F]FDG

Preclinical studies have consistently demonstrated the potential of [18F]FPA to provide superior or complementary information to [18F]FDG in various cancer models. In prostate cancer xenografts, [18F]FPA has shown excellent tumor-to-background contrast, outperforming [18F]FDG in the clear delineation of both androgen-dependent and androgen-independent tumors.[1][2] Similarly, in models of hepatocellular carcinoma, [18F]FPA has proven effective in visualizing tumors with low [18F]FDG uptake, suggesting a complementary role for these tracers in diagnosing and characterizing liver cancer. Studies in breast cancer models have also indicated the potential of [18F]FPA for tumor imaging.

Quantitative Comparison in Preclinical Models
Cancer ModelTracerTumor Uptake (%ID/g)Tumor-to-Muscle RatioTumor-to-Blood RatioReference
Prostate Cancer (CWR22rv1)[18F]FPA 5.52 ± 0.35 (1h)1.94-[1]
[18F]FDGLower than [18F]FPA--[1]
[14C]acetate0.36 ± 0.08 (1h)2.06-[1]
Hepatocellular Carcinoma (HepG2)[18F]FPA Higher than [18F]FDG-Superior to [18F]FDG
Hepatocellular Carcinoma (SK-Hep1)[18F]FPA Higher than [18F]FDG-Superior to [18F]FDG
Breast Cancer[18F]FPA 13.74 ± 1.97 (60 min)High-
[18F]FDG10.27 ± 2.34 (60 min)Lower than [18F]FPA-

A Different Metabolic Window: [18F]FPA vs. Amino Acid and Proliferation Tracers

While direct head-to-head comparative studies of [18F]FPA with [11C]methionine and [18F]FLT are currently limited in the published literature, their distinct mechanisms of uptake suggest they provide different, and potentially complementary, biological information.

  • [11C]methionine , an amino acid tracer, is transported into cells via amino acid transporters, which are often overexpressed in cancer cells to meet the high demands of protein synthesis for rapid growth.

  • [18F]FLT , a thymidine analog, is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is closely linked to the S-phase of the cell cycle. Thus, [18F]FLT uptake is a surrogate marker of cellular proliferation.

In contrast, [18F]FPA uptake is linked to fatty acid synthesis, a pathway that provides the building blocks for cell membranes and signaling molecules. This metabolic reprogramming is another crucial aspect of cancer biology. The choice of tracer, therefore, depends on the specific biological question being addressed. For instance, in tumors with low proliferative rates but active lipid metabolism, [18F]FPA may offer superior imaging characteristics compared to [18F]FLT.

Performance of Alternative Tracers (Indirect Comparison)
TracerPrincipleAdvantagesDisadvantages
[11C]methionine Amino acid transport and protein synthesisHigh sensitivity in brain tumors, good tumor-to-background ratio in the brain.Short half-life of Carbon-11 (20 min) requires an on-site cyclotron.
[18F]FLT Cellular proliferation (Thymidine Kinase 1 activity)Specific for proliferating cells, useful for monitoring response to cytostatic therapies.Lower uptake in some tumors compared to [18F]FDG, complex metabolism can affect quantification.

Unveiling the Mechanism: Signaling Pathways and Cellular Uptake

The uptake of [18F]FPA is a multi-step process that reflects the upregulation of fatty acid metabolism in cancer cells.

FPA_Uptake_Pathway Simplified Signaling Pathway of 2-[18F]Fluoropropionic Acid Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell FPA_ext 2-[18F]FPA MCT Monocarboxylate Transporter (MCT) FPA_ext->MCT Uptake FPA_int Intracellular 2-[18F]FPA MCT->FPA_int ACSS2 Acetyl-CoA Synthetase 2 (ACSS2) FPA_int->ACSS2 Activation FPA_CoA 2-[18F]Fluoro- propionyl-CoA ACSS2->FPA_CoA FASN Fatty Acid Synthase (FASN) FPA_CoA->FASN Fatty Acid Synthesis Lipids Incorporation into Complex Lipids (Metabolic Trapping) FASN->Lipids FPA_Synthesis_Workflow Radiosynthesis Workflow for 2-[18F]FPA Start [18F]Fluoride Production (Cyclotron) Step1 Nucleophilic Fluorination Start->Step1 Intermediate Methyl-2-[18F]fluoropropionate Step1->Intermediate Precursor Methyl-2-bromopropionate Precursor->Step1 Step2 Hydrolysis Intermediate->Step2 Product 2-[18F]Fluoropropionic Acid ([18F]FPA) Step2->Product Purification HPLC Purification Product->Purification Final Final Product for Injection Purification->Final

References

A Comparative Analysis of 2-FPA and FDG in Cancer Imaging: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-fluoro-P-phenylalanine (2-FPA) and 2-deoxy-2-[18F]fluoro-D-glucose (FDG) for positron emission tomography (PET) in cancer imaging. This analysis is supported by experimental data and detailed methodologies to inform preclinical and clinical research decisions.

Executive Summary

2-Deoxy-2-[18F]fluoro-D-glucose (FDG) is the most widely used radiopharmaceutical for PET imaging in oncology, leveraging the increased glucose metabolism of many tumors. However, its utility is limited by low uptake in certain cancer types and false-positive results due to inflammation. 2-fluoro-P-phenylalanine (2-FPA), a radiolabeled amino acid analog, offers a promising alternative by targeting the increased amino acid transport in cancer cells, primarily through the L-type amino acid transporter 1 (LAT1). This guide presents a comparative overview of their performance, uptake mechanisms, and experimental protocols. While direct head-to-head clinical data for 2-FPA is emerging, preclinical studies using close analogs like 2-[18F]fluoroethyl-L-phenylalanine (2-[18F]FELP) in glioblastoma models suggest advantages in tumor-to-background contrast over FDG.

Performance Comparison: 2-[18F]FELP vs. FDG in a Preclinical Glioblastoma Model

Quantitative data from a preclinical study in a F98 glioblastoma rat model directly comparing the performance of a 2-FPA analog, 2-[18F]FELP, with FDG provides valuable insights into their respective imaging capabilities.

Parameter2-[18F]FELP[18F]FET[18F]FDG (early)[18F]FDG (late)
TBRmean 2.5 ± 0.52.8 ± 0.31.5 ± 0.32.0 ± 0.4
TBRmax 4.0 ± 0.84.2 ± 0.52.5 ± 0.53.5 ± 0.7
SUVmean 1.2 ± 0.21.3 ± 0.10.8 ± 0.2*0.9 ± 0.2
SUVmax 1.8 ± 0.31.9 ± 0.21.3 ± 0.31.6 ± 0.3

*Data presented as mean ± standard deviation. TBR: Tumor-to-Background Ratio; SUV: Standardized Uptake Value. Early FDG scan at 60 min post-injection; late FDG scan at 240 min post-injection. Amino acid PET scans were analyzed 100-120 min post-injection. *p < 0.05 compared to 2-[18F]FELP and [18F]FET[1][2]. [18F]FET (O-(2-[18F]fluoroethyl)-L-tyrosine) is another amino acid tracer included for comparison.

These findings indicate that in this glioblastoma model, the amino acid tracers 2-[18F]FELP and [18F]FET demonstrate significantly higher tumor-to-background ratios compared to an early FDG scan, suggesting better tumor delineation[1][2].

Signaling Pathways and Uptake Mechanisms

2-FPA Uptake via the LAT1 Transporter

The uptake of 2-FPA in cancer cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many human cancers[3][4]. LAT1 facilitates the transport of large neutral amino acids, like phenylalanine, into the cell. This process is linked to key oncogenic signaling pathways, including the mTOR and MYC pathways, which promote cell growth and proliferation[5][6].

LAT1_Signaling_Pathway 2-FPA Uptake and LAT1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 2FPA_ext 2-FPA LAT1 LAT1 Transporter 2FPA_ext->LAT1 Transport 2FPA_int 2-FPA LAT1->2FPA_int mTOR mTOR Pathway 2FPA_int->mTOR Activation Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes MYC MYC Pathway MYC->LAT1 Upregulates Expression MYC->Proliferation Promotes

2-FPA uptake is mediated by the LAT1 transporter.
FDG Uptake and Metabolism

FDG, a glucose analog, is transported into cells by glucose transporters (GLUTs), which are often upregulated in cancer cells. Once inside, it is phosphorylated by hexokinase to FDG-6-phosphate. Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized and is trapped within the cell, forming the basis for its detection by PET[7][8][9].

FDG_Uptake_Pathway FDG Uptake and Metabolic Trapping cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FDG_ext FDG GLUT GLUT Transporter FDG_ext->GLUT Transport FDG_int FDG GLUT->FDG_int Hexokinase Hexokinase FDG_int->Hexokinase Phosphorylation FDG_6_P FDG-6-Phosphate (Trapped) Hexokinase->FDG_6_P Glycolysis Glycolysis FDG_6_P->Glycolysis Cannot Proceed

FDG is trapped in cells after phosphorylation.

Experimental Protocols

Radiosynthesis of 2-[18F]FPA

The radiosynthesis of 2-[18F]FPA is a critical step for its use as a PET tracer. While several methods exist, a common approach involves a multi-step synthesis.

Radiosynthesis_Workflow General Radiosynthesis Workflow for 2-[18F]FPA Start [18F]Fluoride Production (Cyclotron) Step1 Nucleophilic Substitution on Precursor Start->Step1 Step2 Deprotection Step1->Step2 Purification HPLC Purification Step2->Purification Final Final Product: 2-[18F]FPA Solution Purification->Final

A simplified workflow for 2-[18F]FPA radiosynthesis.

Detailed Methodology:

  • [18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F reaction in a cyclotron.

  • Fluorination: A common method involves the nucleophilic substitution of a suitable precursor, such as a tosylate or mesylate derivative of a protected phenylalanine analog. The reaction is typically carried out in an automated synthesis module[10].

  • Deprotection: The protecting groups on the amino acid are removed, often using acidic or basic hydrolysis.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to yield the final, injectable 2-[18F]FPA solution with high radiochemical purity[10].

  • Quality Control: The final product undergoes rigorous quality control tests, including checks for radiochemical purity, specific activity, and sterility, before it can be used in preclinical or clinical studies.

Preclinical PET Imaging Protocol

The following provides a general workflow for preclinical PET imaging with either 2-FPA or FDG in animal models.

Preclinical_PET_Workflow Preclinical PET Imaging Workflow AnimalPrep Animal Preparation (e.g., Fasting for FDG) TracerInject Tracer Injection (IV) AnimalPrep->TracerInject Uptake Uptake Period TracerInject->Uptake Anesthesia Anesthesia Uptake->Anesthesia Imaging PET/CT Imaging Anesthesia->Imaging Analysis Image Reconstruction & Analysis Imaging->Analysis

General workflow for preclinical PET imaging studies.

Detailed Methodology:

  • Animal Preparation:

    • For FDG: Animals are typically fasted for 6-12 hours prior to tracer injection to reduce background glucose levels[11][12].

    • For 2-FPA: Fasting is not typically required.

    • Animals are kept warm to minimize tracer uptake in brown adipose tissue[11].

  • Tracer Administration:

    • The radiotracer (either 2-[18F]FPA or [18F]FDG) is administered via intravenous (tail vein) injection. The injected dose is carefully measured[12].

  • Uptake Period:

    • Following injection, there is an uptake period to allow for the biodistribution and accumulation of the tracer in the target tissues. This is typically 60 minutes for FDG and can range from 60 to 120 minutes for amino acid tracers[1][2][13].

  • Anesthesia and Imaging:

    • The animal is anesthetized (e.g., with isoflurane) and positioned in the PET/CT scanner[11][12].

    • A static or dynamic PET scan is acquired, followed by a CT scan for anatomical co-registration.

  • Image Analysis:

    • PET images are reconstructed and analyzed. Regions of interest (ROIs) are drawn around the tumor and background tissues to calculate quantitative metrics such as SUV and TBR.

Conclusion and Future Directions

While FDG remains the cornerstone of clinical PET imaging in oncology, 2-FPA and its analogs present a compelling alternative, particularly for tumors with low glycolytic activity or in situations where high background FDG uptake can confound interpretation. The preclinical data in glioblastoma models suggests that amino acid tracers can offer superior tumor-to-background contrast. Further head-to-head clinical studies across a broader range of cancer types are warranted to fully elucidate the diagnostic advantages of 2-FPA over FDG and to establish its role in the clinical management of cancer patients. The distinct biological pathways targeted by these two tracers may also offer complementary information, suggesting a potential role for dual-tracer imaging in comprehensively characterizing tumor biology.

References

2-Fluoropropionic Acid in the Spotlight: A Comparative Guide to Biomarkers of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of fatty acid metabolism is crucial for understanding disease pathogenesis and evaluating therapeutic interventions. This guide provides a comprehensive comparison of 2-Fluoropropionic acid, particularly its radiolabeled analog [¹⁸F]-2-Fluoropropionic acid ([¹⁸F]FPA), with established biomarkers for fatty acid metabolism, focusing on acylcarnitine profiling. We present supporting data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these methodologies.

Introduction to Fatty Acid Metabolism and its Biomarkers

Fatty acid metabolism encompasses a series of intricate biochemical processes vital for energy homeostasis. These pathways involve the breakdown of fatty acids (β-oxidation) to generate ATP and the synthesis of fatty acids for energy storage and cellular structure. Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer. Consequently, robust biomarkers are essential for diagnostics, prognostics, and monitoring treatment efficacy.

Traditionally, the assessment of fatty acid oxidation has relied on methods such as measuring the oxidation of radiolabeled fatty acids. In recent years, advanced techniques like mass spectrometry-based metabolomics and specialized PET imaging agents have emerged, offering new windows into these metabolic pathways.

[¹⁸F]-2-Fluoropropionic Acid: A PET Imaging Biomarker

[¹⁸F]-2-Fluoropropionic acid ([¹⁸F]FPA) is a short-chain fatty acid analog that has been developed as a positron emission tomography (PET) tracer to visualize alterations in fatty acid metabolism in vivo.[1][2] As an analog of propionic acid, its uptake reflects the cellular utilization of short-chain fatty acids, which can be enhanced in certain pathological states where long-chain fatty acid metabolism is impaired.[1]

Principle of [¹⁸F]FPA PET Imaging

The underlying principle of [¹⁸F]FPA PET imaging is the cellular uptake of this tracer through monocarboxylate transporters (MCTs).[3] In conditions like doxorubicin-induced cardiotoxicity, where long-chain fatty acid oxidation is compromised, the heart muscle compensates by increasing the uptake and oxidation of short-chain fatty acids.[1] [¹⁸F]FPA, mimicking this process, accumulates in tissues with altered fatty acid metabolism, allowing for non-invasive visualization and quantification of these metabolic shifts.

Acylcarnitines: Established Biomarkers of Fatty Acid Oxidation

Acylcarnitines are intermediates of fatty acid metabolism, formed when fatty acids are esterified to carnitine for transport into the mitochondria for β-oxidation.[4][5] The profile of acylcarnitines in biological fluids like plasma and dried blood spots provides a detailed snapshot of the fatty acid oxidation pathway. Specific acylcarnitine species accumulate when there is a blockage in the pathway due to genetic defects in fatty acid oxidation enzymes.[4][6]

Principle of Acylcarnitine Profiling

Acylcarnitine profiling is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the sensitive and specific quantification of a wide range of acylcarnitine species, from short-chain to long-chain.[7][8][9] The resulting acylcarnitine profile can pinpoint specific enzyme deficiencies within the β-oxidation spiral, making it a cornerstone for the diagnosis of inborn errors of fatty acid metabolism.[4][5][6]

Comparative Analysis: [¹⁸F]FPA PET vs. Acylcarnitine Profiling

Feature[¹⁸F]-2-Fluoropropionic Acid (PET Imaging)Acylcarnitine Profiling (LC-MS/MS)
Principle In vivo imaging of a radiolabeled short-chain fatty acid analog uptake.In vitro quantification of fatty acid oxidation intermediates.
What it Measures Cellular uptake and trapping of a short-chain fatty acid analog, reflecting altered metabolism.A panel of acylcarnitine species, indicating specific enzymatic blocks in the β-oxidation pathway.
Sample Type Not applicable (in vivo imaging).Plasma, serum, dried blood spots, tissues.[7][9]
Application Primarily used in research settings for imaging altered fatty acid metabolism in conditions like cardiotoxicity and cancer.[1][2]Gold standard for newborn screening and diagnosis of inborn errors of fatty acid oxidation.[4][5] Also used in research to study metabolic dysregulation in various diseases.[10][11]
Strengths Non-invasive, provides spatial information on metabolic activity within the whole body or specific organs.Highly sensitive and specific for detecting a wide range of fatty acid oxidation disorders, provides detailed information about specific enzyme defects.[4][8]
Limitations Indirect measure of overall fatty acid oxidation, uptake can be influenced by transporter expression. Does not provide detailed information on specific enzyme defects.Provides a systemic snapshot, may not reflect metabolic changes in a specific tissue. Requires sample collection.

Experimental Protocols

Synthesis and Imaging Protocol for [¹⁸F]FPA

The synthesis of [¹⁸F]FPA is a specialized radiochemical process. Racemic [¹⁸F]FPA is typically synthesized in two steps from a precursor like methyl-2-bromopropionate using no-carrier-added [¹⁸F]fluoride.[3] The final product is purified and formulated for intravenous injection.[3]

PET Imaging Protocol (Generalized for Animal Studies):

  • Animals are typically fasted for a short period, although studies have shown that fasting does not significantly affect the cardiac uptake of [¹⁸F]FPA.[3]

  • Animals are anesthetized and injected intravenously with a specific dose of [¹⁸F]FPA (e.g., 9.25–11.1 MBq).[12]

  • Dynamic or static PET scans are acquired over a specific time period (e.g., 60 minutes).[12]

  • PET images are reconstructed, and regions of interest (ROIs) are drawn on specific organs to quantify tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[12]

Protocol for Acylcarnitine Analysis by LC-MS/MS

The following is a generalized protocol for the analysis of acylcarnitines from plasma.

1. Sample Preparation:

  • A small volume of plasma (e.g., 10-50 µL) is used.[8][13]

  • Proteins are precipitated using a solvent like acetonitrile or methanol, which often contains stable isotope-labeled internal standards for each analyte to ensure accurate quantification.[8][13]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[8]

  • The supernatant, containing the acylcarnitines, is collected for analysis.[8][14]

  • For some methods, a derivatization step (e.g., butylation) is performed to improve the chromatographic and mass spectrometric properties of the acylcarnitines.[7][9]

2. LC-MS/MS Analysis:

  • The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic separation is achieved using a suitable column (e.g., C18 reverse-phase) and a gradient mobile phase.[8][13]

  • The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify each acylcarnitine species based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[9]

3. Data Analysis:

  • The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard.[14]

  • Results are typically reported in micromoles per liter (µmol/L).[14]

Visualizing the Pathways

To better understand the context of these biomarkers, the following diagrams illustrate the fatty acid β-oxidation pathway and a general experimental workflow for biomarker validation.

FattyAcid_BetaOxidation cluster_mitochondrion Mitochondrial Matrix FattyAcid Fatty Acid (in Cytosol) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase Acylcarnitine_Cytosol Acylcarnitine (Cytosol) AcylCoA->Acylcarnitine_Cytosol CPT1 Acylcarnitine_Matrix Acylcarnitine (Matrix) Acylcarnitine_Cytosol->Acylcarnitine_Matrix CACT Mitochondrion Mitochondrion AcylCoA_Matrix Fatty Acyl-CoA (Matrix) Acylcarnitine_Matrix->AcylCoA_Matrix CPT2 BetaOxidation β-Oxidation Spiral AcylCoA_Matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA FADH2_NADH FADH₂ + NADH BetaOxidation->FADH2_NADH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ETC Electron Transport Chain FADH2_NADH->ETC ATP ATP ETC->ATP FPA_uptake [¹⁸F]FPA Uptake FPA_uptake->Mitochondrion MCT

Caption: Simplified diagram of the mitochondrial fatty acid β-oxidation pathway.

Biomarker_Validation_Workflow Hypothesis Hypothesis Generation (e.g., this compound as a biomarker) AssayDev Assay Development & Optimization (e.g., [¹⁸F]FPA synthesis, LC-MS/MS method for acylcarnitines) Hypothesis->AssayDev AnalyticalVal Analytical Validation (Sensitivity, Specificity, Linearity, Precision) AssayDev->AnalyticalVal Preclinical Preclinical Studies (Cell culture, Animal models) AnalyticalVal->Preclinical ClinicalVal Clinical Validation (Patient cohorts, Comparison with gold standard) Preclinical->ClinicalVal Biomarker Established Biomarker ClinicalVal->Biomarker

Caption: General workflow for biomarker validation.

Conclusion

Both [¹⁸F]FPA PET imaging and acylcarnitine profiling offer valuable insights into fatty acid metabolism, albeit through different lenses. [¹⁸F]FPA provides a non-invasive, in vivo assessment of short-chain fatty acid uptake, which is particularly useful for visualizing metabolic reprogramming in specific tissues. In contrast, acylcarnitine profiling by LC-MS/MS offers a detailed and highly specific in vitro analysis of the entire fatty acid oxidation pathway, making it the gold standard for diagnosing inherited metabolic disorders.

The choice of biomarker will ultimately depend on the specific research question and the context of the investigation. For researchers aiming to understand the spatial dynamics of metabolic changes in vivo, [¹⁸F]FPA PET is a powerful tool. For those needing to diagnose or investigate specific enzymatic defects in fatty acid oxidation, acylcarnitine profiling remains the method of choice. The continued development and validation of novel biomarkers like this compound and its analogs will undoubtedly further enhance our ability to unravel the complexities of fatty acid metabolism in health and disease.

References

A Comparative Guide to Enantioselective HPLC Analysis of Fluorinated 2-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of fluorinated 2-arylpropionic acids, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), is crucial for understanding their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving the enantiomers of these compounds. This guide provides a comparative overview of various HPLC methods, supported by experimental data, to assist in the selection of appropriate analytical strategies.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. The following sections compare the performance of different types of CSPs for the analysis of fluorinated 2-arylpropionic acids.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity. Columns such as Chiralcel® OJ and Chiralcel® OD are frequently employed for the separation of profen enantiomers.

Table 1: Performance of Polysaccharide-Based CSPs for the Separation of Fluorinated 2-Arylpropionic Acid Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detectionk'1k'2αRsReference
2-(6-fluorophenanthren-1-yl)propionic acidChiralcel® OJHexane/2-Propanol/Acetic Acid (69/30/1)1.0UV2.89-1.511.16[1]
2-(fluoroaryl)propionic acid derivativeChiralcel® ODHexane/2-Propanol/Acetic Acid (69/30/1)1.0UV3.23-1.30-[1]
FlurbiprofenChiralcel® OD-H (150 x 4.0 mm, 5 µm)Ethanol/n-Hexane/Trifluoroacetic Acid (50:50:0.1 v/v)-225 nm-->2-[2]
Pirkle-Type CSPs

Pirkle-type CSPs, such as the (S,S)-Whelk-O® 1, are known for their robustness and wide applicability. These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. For some fluorinated 2-arylpropionic acids, the (S,S)-Whelk-O® 1 column has demonstrated superior enantioselectivity compared to other CSPs.[1]

Table 2: Performance of (S,S)-Whelk-O® 1 CSP for the Separation of Fluorinated 2-Arylpropionic Acid Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detectionk'1k'2αRsReference
2-(6-fluorophenanthren-1-yl)propionic acid(S,S)-Whelk-O® 1Not SpecifiedNot SpecifiedUV, ECD----[1]
Naproxen(R,R)-Whelk-O1Methanol/Water (85/15, v/v) + 0.01M Acetic AcidNot SpecifiedUV----[3]
Protein-Based CSPs

Immobilized proteins, such as α1-acid glycoprotein (AGP), offer a unique chiral recognition mechanism based on the complex three-dimensional structure of the protein. These columns are particularly useful for the separation of ionizable compounds like 2-arylpropionic acids and are typically operated under reversed-phase conditions.

Table 3: Performance of α1-Acid Glycoprotein (AGP) CSP for the Separation of a Fluorinated 2-Arylpropionic Acid

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detectionk'1k'2αRsReference
2-(fluoroaryl)propionic acid derivativeα1-acid glycoprotein (AGP)Not SpecifiedNot SpecifiedUV, ECD----[1]
Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, bonded to silica gel (e.g., Chirobiotic™ V and Chirobiotic™ T) provide a versatile platform for chiral separations. They can operate in reversed-phase, normal-phase, and polar organic modes, offering a wide range of selectivity.

Table 4: Performance of Macrocyclic Glycopeptide-Based CSPs for the Separation of Flurbiprofen Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detectionk'1k'2αRsReference
FlurbiprofenChirobiotic™ V20% Tetrahydrofuran in 100 mM Ammonium Nitrate, pH 5Not SpecifiedUV--->1.5[4][5]
KetoprofenChirobiotic™ V20% Tetrahydrofuran in 100 mM Ammonium Nitrate, pH 5Not SpecifiedUV--->1.5[4][5]

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting analytical methods. Below are representative experimental protocols for the enantioselective HPLC analysis of specific fluorinated 2-arylpropionic acids.

Protocol 1: Separation of Flurbiprofen Enantiomers on a Polysaccharide-Based CSP
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralcel® OD-H (150 x 4.0 mm, 5 µm).[2]

  • Mobile Phase: A mixture of ethanol, n-hexane, and trifluoroacetic acid in a 50:50:0.1 (v/v) ratio.[2]

  • Flow Rate: Not specified.

  • Column Temperature: 25°C.[2]

  • Detection: UV at 225 nm.[2]

  • Sample Preparation: Dissolve the flurbiprofen sample in the mobile phase to a suitable concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers at 225 nm.

    • The resolution between the R- and S-isomers is expected to be greater than two.[2]

Protocol 2: Separation of Flurbiprofen and Ketoprofen Enantiomers on a Macrocyclic Glycopeptide-Based CSP
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chirobiotic™ V (Vancomycin-based).[4][5]

  • Mobile Phase: 20% Tetrahydrofuran in 100 mM ammonium nitrate aqueous solution, with the pH adjusted to 5.[4][5]

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Detection: UV, wavelength not specified.

  • Sample Preparation: Dissolve the sample (flurbiprofen or ketoprofen) in the mobile phase.

  • Procedure:

    • Equilibrate the Chirobiotic™ V column with the prepared mobile phase.

    • Inject the sample.

    • Monitor the separation of the enantiomers. At pH 5, these acidic compounds are negatively charged, promoting electrostatic interactions with the positively charged chiral selector.[4]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps in the enantioselective HPLC analysis process.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Analyte Solution Injection Sample Injection SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Enantiomeric Separation Injection->Separation Detection UV/ECD Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Generate Report (Rs, α, tR) Quantification->Report

Caption: General workflow for enantioselective HPLC analysis.

G start Start: Racemic Mixture of Fluorinated 2-Arylpropionic Acid select_csp Select Chiral Stationary Phase start->select_csp polysaccharide Polysaccharide-based (e.g., Chiralcel OJ, OD) select_csp->polysaccharide pirkle Pirkle-type (e.g., (S,S)-Whelk-O 1) select_csp->pirkle protein Protein-based (e.g., AGP) select_csp->protein glycopeptide Glycopeptide-based (e.g., Chirobiotic V) select_csp->glycopeptide optimize_mp Optimize Mobile Phase polysaccharide->optimize_mp pirkle->optimize_mp protein->optimize_mp glycopeptide->optimize_mp perform_hplc Perform HPLC Analysis optimize_mp->perform_hplc evaluate Evaluate Separation (Rs, α) perform_hplc->evaluate baseline_sep Baseline Separation Achieved (Rs > 1.5) evaluate->baseline_sep Yes no_sep Inadequate Separation evaluate->no_sep No end End: Quantified Enantiomers baseline_sep->end no_sep->select_csp

Caption: Decision-making process for method development.

References

Unveiling the Specificity of 2-Fluoropropionic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document delves into the cross-reactivity profile of 2-Fluoropropionic acid, a halogenated derivative of the ubiquitous short-chain fatty acid, propionic acid. Due to its structural similarity to endogenous molecules, the potential for off-target effects in sensitive biological assays warrants careful consideration. Here, we compare its performance with propionic acid and other halogenated analogues, providing a framework for informed experimental design.

At a Glance: Comparative Cross-Reactivity

The following table summarizes the known and inferred cross-reactivity of this compound and its comparators in key biological assays.

CompoundCompetitive Immunoassay (Hypothetical)Acetyl-CoA Synthetase ActivityPyruvate Dehydrogenase Complex Interaction
This compound Likely Low Cross-Reactivity Inactive as a substrate (inferred) [1]Potential Inhibitor (inferred) [2]
Propionic AcidHigh Cross-Reactivity (if target is similar)Active as a substrateNot a direct inhibitor
2-Chloropropionic AcidModerate Cross-Reactivity (potential)Inactive as a substrate[1]Potential for interaction
3-Chloropropionic AcidModerate Cross-Reactivity (potential)Active as a substrate[1]Potential for interaction

In Focus: Enzyme Interaction Studies

The interaction of this compound with metabolic enzymes is a critical area of investigation. Its structural resemblance to substrates like pyruvate and acetate suggests the possibility of enzyme inhibition or unintended activation.

Acetyl-CoA Synthetase Assay

Acetyl-CoA synthetase (ACS) is a key enzyme in cellular metabolism, responsible for the conversion of acetate to acetyl-CoA. Given that some short-chain fatty acids can serve as substrates for ACS, we examined the potential for this compound to be activated by this enzyme.

Experimental Findings:

A study investigating the substrate specificity of acetyl-CoA synthetase found that while propionic acid and 3-chloropropionic acid can act as substrates, 2-chloropropionic acid cannot.[1] Based on the structural similarity between this compound and 2-chloropropionic acid, it is highly probable that This compound is not a substrate for acetyl-CoA synthetase . This lack of activity suggests a high degree of specificity for 2-FPA in assays involving this enzyme, minimizing the risk of off-target metabolic activation.

Pyruvate Dehydrogenase Complex Assay

The pyruvate dehydrogenase complex (PDC) is a critical enzyme complex that links glycolysis to the citric acid cycle. The structural similarity of this compound to pyruvate, the primary substrate of PDC, raises the possibility of competitive inhibition.

Inferred Interaction:

Direct experimental data on the interaction between this compound and PDC is currently limited. However, studies on a structurally related compound, 3-fluoropyruvate, have shown that it acts as an inhibitor of the pyruvate dehydrogenase component (E1) of the complex.[2] This suggests that This compound may also act as an inhibitor of the pyruvate dehydrogenase complex . Further experimental validation is required to confirm this and determine the inhibitory kinetics.

Immunoassay Cross-Reactivity: A Hypothetical Evaluation

Immunoassays are widely used for their high sensitivity and specificity. However, cross-reactivity with structurally similar, non-target molecules can lead to false-positive results.[3][4] To illustrate the potential for cross-reactivity of this compound, we present a hypothetical competitive ELISA scenario.

Hypothetical Scenario: An antibody is raised against propionic acid for use in a competitive ELISA. In this format, free propionic acid in a sample competes with a labeled form of propionic acid for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of propionic acid in the sample.

Expected Outcome:

Due to its structural similarity, it is plausible that this compound and other halogenated propionic acids could exhibit some degree of cross-reactivity with an anti-propionic acid antibody. The extent of this cross-reactivity would depend on the specific epitope recognized by the antibody. The fluorine or chlorine atom at the 2- or 3-position would likely alter the binding affinity compared to the parent molecule, propionic acid. It is anticipated that this compound would show lower cross-reactivity than propionic acid itself.

Experimental Protocols

For researchers wishing to investigate the cross-reactivity of this compound and its alternatives, the following detailed experimental protocols are provided.

Competitive ELISA for Propionic Acid

This protocol describes a competitive enzyme-linked immunosorbent assay to determine the concentration of propionic acid in a sample and to assess the cross-reactivity of compounds like this compound.

Materials:

  • 96-well microtiter plates

  • Anti-propionic acid antibody

  • Propionic acid standard

  • Propionic acid-horseradish peroxidase (HRP) conjugate

  • Test compounds (this compound, 2-Chloropropionic acid, 3-Chloropropionic acid)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-propionic acid antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the propionic acid standard and the test compounds. Add the standards or test compounds to the wells, followed immediately by the addition of the propionic acid-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the propionic acid standard. Determine the IC50 values for the test compounds to quantify their cross-reactivity.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection plate1 Plate Coating (Anti-Propionic Acid Ab) block Blocking plate1->block Wash competition Add Sample/Standard + Propionic Acid-HRP block->competition Wash substrate Add Substrate competition->substrate Wash stop Add Stop Solution substrate->stop read Read Absorbance stop->read

Caption: Workflow for the competitive ELISA protocol.

Acetyl-CoA Synthetase Activity Assay

This protocol is for a coupled enzyme assay to determine if a compound can act as a substrate for acetyl-CoA synthetase. The production of AMP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ (5 mM)

  • TCEP (1 mM)

  • Phosphoenolpyruvate (3 mM)

  • Myokinase (5 units)

  • Pyruvate kinase (1 unit)

  • Lactate dehydrogenase (1.5 units)

  • NADH (0.1 mM)

  • ATP (10 mM)

  • Coenzyme A (1 mM)

  • Acetyl-CoA Synthetase

  • Test compounds (this compound, Propionic acid, etc.)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing HEPES buffer, MgCl₂, TCEP, phosphoenolpyruvate, myokinase, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Initiate Background Reading: Add ATP and Coenzyme A to the cuvette and monitor the baseline absorbance at 340 nm.

  • Add Test Compound: Add the test compound to the reaction mixture.

  • Initiate Reaction: Add acetyl-CoA synthetase to start the reaction.

  • Monitor Reaction: Record the decrease in absorbance at 340 nm over time. A decrease in absorbance indicates the consumption of NADH, which is proportional to the production of AMP and thus the activity of acetyl-CoA synthetase with the test compound.

  • Control: Run a positive control with acetate as the substrate and a negative control without any substrate.

Acetyl_CoA_Synthetase_Pathway cluster_main_reaction Acetyl-CoA Synthetase Reaction cluster_coupling_reaction Coupled Detection Reaction Substrate Substrate (e.g., Propionic Acid) ACS Acetyl-CoA Synthetase Substrate->ACS ATP ATP ATP->ACS CoA CoA CoA->ACS AcylCoA Acyl-CoA ACS->AcylCoA AMP AMP ACS->AMP PPi PPi ACS->PPi AMP_in AMP Myokinase Myokinase AMP_in->Myokinase ATP_in ATP ATP_in->Myokinase ADP 2 ADP Myokinase->ADP PyruvateKinase Pyruvate Kinase ADP->PyruvateKinase PEP Phosphoenolpyruvate PEP->PyruvateKinase Pyruvate Pyruvate PyruvateKinase->Pyruvate ATP_out ATP PyruvateKinase->ATP_out LactateDehydrogenase Lactate Dehydrogenase Pyruvate->LactateDehydrogenase NADH NADH NADH->LactateDehydrogenase Lactate Lactate LactateDehydrogenase->Lactate NAD NAD+ LactateDehydrogenase->NAD

Caption: Coupled enzyme assay for Acetyl-CoA Synthetase activity.

Pyruvate Dehydrogenase Complex Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a compound on the pyruvate dehydrogenase complex by measuring the reduction of NAD⁺ to NADH spectrophotometrically.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • Pyruvate

  • Coenzyme A

  • NAD⁺

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Cysteine-HCl

  • Pyruvate Dehydrogenase Complex enzyme

  • Test compounds (this compound, 3-Fluoropyruvate as a positive control)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing phosphate buffer, pyruvate, Coenzyme A, NAD⁺, TPP, MgCl₂, and cysteine-HCl.

  • Pre-incubation with Inhibitor: Add the test compound at various concentrations to the reaction mixture and pre-incubate with the Pyruvate Dehydrogenase Complex enzyme for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate Reaction: Start the reaction by adding the substrate, pyruvate (if not already in the pre-incubation mix).

  • Monitor Reaction: Record the increase in absorbance at 340 nm over time. The rate of NADH formation is proportional to the PDC activity.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value of the test compound to quantify its inhibitory potency.

PDC_Inhibition_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, CoA, NAD+, TPP, MgCl2) preinc Pre-incubate Enzyme with Test Compound reagents->preinc enzyme Pyruvate Dehydrogenase Complex (PDC) enzyme->preinc inhibitor Test Compound (e.g., 2-FPA) inhibitor->preinc start Initiate Reaction (Add Pyruvate) preinc->start measure Monitor NADH formation (Absorbance at 340 nm) start->measure calculate Calculate Reaction Rates measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the PDC inhibition assay.

Conclusion

This comparative guide provides a framework for understanding the potential cross-reactivity of this compound in common biological assays. Based on available data and structural similarities, 2-FPA is likely to exhibit low cross-reactivity in acetyl-CoA synthetase assays, making it a specific tool for studies involving this enzyme. However, its potential to inhibit the pyruvate dehydrogenase complex warrants further investigation, particularly in contexts where this metabolic pathway is of interest. In immunoassays, the degree of cross-reactivity will be antibody-dependent, and specific validation is crucial. By utilizing the provided protocols and considering the comparative data, researchers can design more robust experiments and confidently interpret their findings when working with this compound and related compounds.

References

A Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Propionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This guide provides a direct comparison of fluorinated and non-fluorinated propionic acids, offering insights into how the introduction of fluorine impacts key parameters relevant to drug discovery and development. By presenting experimental data and detailed protocols, we aim to equip researchers with the information needed to make informed decisions in their own investigations.

Physicochemical Properties: A Quantitative Comparison

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic properties of a molecule. This is most notably observed in the acidity of carboxylic acids. The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, resulting in a lower pKa value and therefore a stronger acid. The position and number of fluorine atoms play a crucial role in the magnitude of this effect.

Below is a summary of key physicochemical properties for propionic acid and its fluorinated analogs.

PropertyPropionic Acid2-Fluoropropionic Acid3-Fluoropropionic Acid2,2-Difluoropropionic Acid
Molecular Formula C₃H₆O₂C₃H₅FO₂C₃H₅FO₂C₃H₄F₂O₂
Molecular Weight 74.08 g/mol [1]92.07 g/mol 92.07 g/mol 110.06 g/mol [2]
pKa 4.87[3][4]~2.68 (Predicted)~3.89 (Predicted)~1.34 (Predicted)[2]
Boiling Point 141.1 °C[5]153-154 °C[6]185.4 °C[6]25-30 °C / 5 mmHg[2]
Melting Point -20.5 °C[6][7]~ -32 °C[6]Not available38-45 °C[2]
Density 0.993 g/mL at 25°C~1.25 g/cm³[6]1.178 g/cm³1.316 g/cm³ (Predicted)[2]

Biological Activity and Applications: The Impact of Fluorination

While comprehensive, direct comparative studies on the biological activities of these specific propionic acid analogs are limited in publicly available literature, the known applications and general principles of fluorination in medicinal chemistry provide valuable insights.

Non-Fluorinated Propionic Acid: Propionic acid and its derivatives, such as ibuprofen and naproxen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[8][9] Propionic acid itself is a naturally occurring carboxylic acid and is generally recognized as safe for use as a food preservative.[5]

Fluorinated Propionic Acids: The introduction of fluorine can significantly alter the biological profile of a molecule.

  • This compound: This analog has found utility in the field of medical imaging. Specifically, 18F-labeled this compound is used as a tracer in Positron Emission Tomography (PET) for imaging prostate cancer.[10] It is also used as a precursor in the synthesis of 2-fluoro fatty acids, which have shown antifungal properties.[10]

  • 3-Fluoropropionic Acid: This compound has been reported to possess antibacterial properties and has applications in the development of pharmaceuticals and agrochemicals.[3]

General Effects of Fluorination on Biological Performance:

  • Enzyme Inhibition: Fluorine substitution can enhance the binding affinity of a molecule to its target enzyme, potentially leading to more potent inhibition. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their ionization state and interaction with the enzyme's active site.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a site susceptible to metabolic oxidation with a fluorine atom can block this metabolic pathway, thereby increasing the compound's metabolic stability and extending its half-life in the body.[11]

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a carboxylic acid using potentiometric titration.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

  • Volumetric flasks

  • The carboxylic acid to be tested

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH buffer solutions (e.g., pH 4, 7, and 10) for calibration

Procedure:

  • Calibrate the pH meter: Use the standard buffer solutions to calibrate the pH meter according to the manufacturer's instructions.

  • Prepare the acid solution: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of deionized water in a beaker.

  • Set up the titration: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Titrate the solution:

    • Record the initial pH of the acid solution.

    • Add small, known volumes of the NaOH solution from the buret.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue this process, adding smaller increments of NaOH as the pH begins to change more rapidly, especially around the expected equivalence point.

    • Continue adding NaOH until the pH has plateaued in the basic range.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where the pH is equal to the pKa of the acid.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Acid Solution prep1->prep2 prep3 Set up Titration Apparatus prep2->prep3 titrate1 Record Initial pH prep3->titrate1 titrate2 Add NaOH in Increments titrate1->titrate2 titrate3 Record pH and Volume titrate2->titrate3 titrate3->titrate2 analysis1 Plot Titration Curve (pH vs. Volume NaOH) titrate3->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Determine Half-Equivalence Point analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence Point analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound (fluorinated or non-fluorinated propionic acid)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Incubator or water bath set to 37°C

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Keep all biological components (microsomes, NADPH system) on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer and liver microsomes at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the test compound (at a final concentration typically around 1 µM) and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

  • Time points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to the cold quenching solution. The zero-minute time point is typically taken before the addition of the NADPH regenerating system.

  • Sample processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula based on the microsomal protein concentration.

G Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Test Compound and Reagent Solutions prep2 Pre-warm Microsomes and Buffer at 37°C prep1->prep2 inc1 Initiate Reaction: Add Test Compound & NADPH prep2->inc1 inc2 Incubate at 37°C with Shaking inc1->inc2 inc3 Take Aliquots at Different Time Points inc2->inc3 inc4 Quench Reaction with Cold Acetonitrile inc3->inc4 inc4->inc2 analysis1 Centrifuge and Collect Supernatant inc4->analysis1 analysis2 LC-MS/MS Analysis of Parent Compound analysis1->analysis2 analysis3 Calculate Half-life (t½) and Intrinsic Clearance (CLint) analysis2->analysis3

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

The fluorination of propionic acid leads to predictable and significant changes in its physicochemical properties, most notably a marked increase in acidity. While direct comparative biological data is sparse, the known applications of fluorinated propionic acids and the established principles of medicinal chemistry suggest that fluorination can be a valuable strategy to enhance biological activity and improve metabolic stability. The experimental protocols provided herein offer a starting point for researchers to conduct their own head-to-head comparisons and further elucidate the nuanced effects of fluorination in their specific research contexts.

References

Efficacy of Propionic Acid Derivatives as Antimicrobial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial efficacy of 2-Fluoropropionic acid derivatives. This guide therefore presents a comparative analysis of a closely related class of compounds—Schiff bases and esters derived from propionic acid—to serve as a representative model for evaluating antimicrobial potential within this chemical family. The data and protocols presented are based on published studies of these non-fluorinated analogues.

A series of Schiff bases and esters of propionic acid have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2] The findings indicate that these derivatives exhibit a range of antimicrobial activities, with Schiff bases generally demonstrating greater potency than the corresponding esters.[1]

Quantitative Data Summary

The antimicrobial efficacy of synthesized propionic acid derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) in μg/mL. The results are summarized in the table below. Norfloxacin and Fluconazole were used as standard reference drugs for antibacterial and antifungal activity, respectively.

Compound IDDerivative TypeR-Group (Substituent on Aldehyde)S. aureus (MIC μg/mL)B. subtilis (MIC μg/mL)E. coli (MIC μg/mL)C. albicans (MIC μg/mL)A. niger (MIC μg/mL)
1 Schiff Base2-OH5005001000500500
2 Schiff Base4-OH5005001000500500
3 Schiff Base2,4-diOH5005001000250250
4 Schiff Base4-OCH3500500500250250
5 Schiff Base3-OCH3, 4-OH500500500250250
6 Schiff Base4-N(CH3)2250250500250250
7 Schiff Base4-Cl250250250500500
8 Schiff Base2-NO2500500500500500
9 Schiff Base3-NO2250250250500500
10 Schiff Base3,4,5-triOCH3500500500125125
11 Schiff Base4-OH, 3-OCH3500500500250250
12 Schiff Base2-Cl250250250500500
13 Schiff BaseH500500500500500
14 Schiff Base2-OH, 3-OCH3500500500250250
15 Schiff Base4-Br250250250500500
16 Schiff Base2,4-diCl250250250500500
17 Schiff BaseCinnamaldehyde500250500500500
18 EsterMethyl>1000>1000>1000>1000>1000
19 EsterBenzyl250250500500500
20 Ester2-Cl-benzyl500500500500500
21 Ester4-Cl-benzyl500500500500500
22 Ester2,4-diCl-benzyl500500500500500
23 Ester4-NO2-benzyl500500500500500
24 Ester4-CH3-benzyl500500500500500
Norfloxacin Standard-101010--
Fluconazole Standard----1010
Data sourced from Kumar et al.[1][2][3][4]

Key Observations:

  • Schiff Bases vs. Esters: Schiff base derivatives of propionic acid were generally more effective as antimicrobial agents compared to the ester derivatives.[1]

  • Antibacterial Activity: The presence of electron-withdrawing groups, such as p-Br (compound 15 ), improved the antibacterial activity against S. aureus and E. coli.[1]

  • Antifungal Activity: The presence of electron-releasing groups, specifically the 3,4,5-trimethoxy group (compound 10 ), enhanced the antifungal activity against C. albicans and A. niger, making it the most potent antifungal agent in the series.[1]

Experimental Protocols

Synthesis of Propionic Acid Derivatives

The synthesis of the evaluated compounds followed a two-step pathway for Schiff bases and a one-step pathway for esters.[2][3]

1. Synthesis of Propionic Acid Hydrazide:

  • Ethyl propionate is reacted with hydrazine hydrate in the presence of an alcohol (e.g., ethanol).

  • The reaction mixture is refluxed for a specified period.

  • The solvent is removed under reduced pressure to yield propionic acid hydrazide.

2. Synthesis of Schiff Bases (Compounds 1-17):

  • Propionic acid hydrazide is dissolved in ethanol.

  • A corresponding substituted aldehyde is added to the solution.

  • A catalytic amount of glacial acetic acid is added.

  • The mixture is refluxed for several hours.

  • The resulting solid is filtered, dried, and recrystallized from ethanol.

3. Synthesis of Esters (Compounds 18-24):

  • Propionic acid is mixed with the corresponding alcohol.

  • A catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed.

  • After cooling, the mixture is poured into ice-cold water.

  • The separated ester layer is washed with a sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate.

G cluster_0 Synthesis of Schiff Bases cluster_1 Synthesis of Esters Ethyl Propionate Ethyl Propionate Propionic Acid Hydrazide Propionic Acid Hydrazide Ethyl Propionate->Propionic Acid Hydrazide Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Propionic Acid Hydrazide Schiff Base Derivative Schiff Base Derivative Propionic Acid Hydrazide->Schiff Base Derivative Reflux with Glacial Acetic Acid Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Schiff Base Derivative Propionic Acid Propionic Acid Ester Derivative Ester Derivative Propionic Acid->Ester Derivative Reflux with H2SO4 Alcohol Alcohol Alcohol->Ester Derivative

Caption: Synthetic pathways for propionic acid derivatives.

Antimicrobial Activity Screening

The in vitro antimicrobial potential of the synthesized compounds was evaluated using the tube dilution method.[3]

1. Preparation of Test Solutions:

  • Stock solutions of the synthesized compounds are prepared in dimethylformamide (DMF).

  • Serial dilutions are made to achieve final concentrations ranging from 1000 µg/mL to 7.8 µg/mL.

2. Inoculum Preparation:

  • Bacterial strains (S. aureus, B. subtilis, E. coli) are grown in Nutrient Broth I.P.

  • Fungal strains (C. albicans, A. niger) are grown in Sabouraud Dextrose Broth I.P.

  • The final inoculum size is adjusted to 5 x 10^5 CFU/mL.

3. Incubation:

  • The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 72 hours for fungi.

4. Determination of MIC:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.

G A Synthesized Compound Stock Solution (DMF) B Serial Dilutions (1000-7.8 µg/mL) A->B C Inoculation with Microorganism (5 x 10^5 CFU/mL) B->C D Incubation (Bacteria: 24h at 37°C Fungi: 72h at 25°C) C->D E Visual Inspection for Turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

References

A Comparative Guide to Purity Validation of 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates like 2-Fluoropropionic acid is a critical aspect of quality control. This guide provides an objective comparison of three common analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required specificity, sensitivity, sample throughput, and the nature of potential impurities. While titration offers a straightforward measure of total acidity, chromatographic techniques like HPLC and GC provide a more detailed impurity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a robust approach, allowing for the separation and quantification of the main component and any non-volatile impurities.

  • Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds. As this compound is a polar and relatively non-volatile carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester, such as a methyl or silyl ester, prior to GC analysis. This method is particularly effective for identifying and quantifying volatile impurities.

  • Acid-Base Titration: This classical analytical method provides a quantitative determination of the total acidic content in a sample. It is a cost-effective and rapid technique for assessing the overall purity of an acidic compound like this compound. However, it is a non-specific method and cannot differentiate between the target analyte and other acidic impurities that may be present.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC, GC, and Titration for the purity analysis of this compound. The data presented is a synthesis of values reported for the analysis of short-chain (fluorinated) carboxylic acids and represents expected performance for a validated method.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)
HPLC-UV Differential partitioning between a stationary and mobile phase.>0.999~0.1 µg/mL~0.3 µg/mL< 2%98-102%
GC-FID (after derivatization) Separation based on boiling point and interaction with a stationary phase.>0.999~0.05 µg/mL~0.15 µg/mL< 2%98-102%
Acid-Base Titration Neutralization reaction with a standardized base.>0.999 (over a defined range)Not ApplicableNot Applicable< 0.5%99.5-100.5%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method suitable for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting point is a 95:5 (v/v) mixture of Solvent A and Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in a 50 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.

  • Data Analysis: The purity is typically determined by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks. For a more accurate assay, an external standard calibration curve should be prepared using a certified reference standard.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

For GC analysis, a derivatization step is required to increase the volatility of this compound. This protocol describes a common esterification method.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).

  • Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

    • Add 1 mL of 14% Boron Trifluoride in methanol (BF₃-methanol).

    • Seal the vial and heat at 60°C for 30 minutes to form the methyl ester.

    • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the 2-fluoropropionate methyl ester, to a clean vial for injection.

  • Column: A mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a wax-type column).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold: Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Data Analysis: Similar to HPLC, purity can be assessed using the area percent method. For an accurate assay, a calibration curve should be prepared by derivatizing known concentrations of a this compound reference standard.

Acid-Base Titration

This protocol details the determination of this compound purity via titration with a standardized sodium hydroxide solution.

  • Materials and Reagents:

    • This compound sample.

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Ethanol (95%).

    • Deionized water.

    • Phenolphthalein indicator solution (0.5% in 50% ethanol).

    • Analytical balance, 50 mL burette, 250 mL Erlenmeyer flask, magnetic stirrer, and stir bar.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolution: Add 25 mL of ethanol to dissolve the sample. If necessary, gently warm the mixture to ensure complete dissolution. Then, add 25 mL of deionized water.

    • Indicator Addition: Add 2-3 drops of the phenolphthalein indicator solution to the flask. The solution should be colorless.

    • Titration: Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume. Titrate the this compound solution with the NaOH solution while continuously stirring.

    • Endpoint Determination: Continue the titration until the first permanent faint pink color is observed. This indicates the endpoint. Record the final volume of the NaOH solution used.

    • Blank Titration: Perform a blank titration using the same procedure but without the this compound sample to account for any acidity in the solvents.

  • Calculation of Purity:

    Where:

    • V_sample = Volume of NaOH used for the sample (mL)

    • V_blank = Volume of NaOH used for the blank (mL)

    • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

    • MW = Molecular weight of this compound (92.07 g/mol )

    • W_sample = Weight of the this compound sample (g)

Method Selection Workflow

The choice of an analytical method for purity determination is a critical decision in the drug development process. The following diagram illustrates a logical workflow for selecting the most appropriate technique for analyzing this compound.

MethodSelectionWorkflow start Define Analytical Need q1 Need to identify and quantify specific impurities? start->q1 q2 Are impurities volatile? q1->q2 Yes titration Use Acid-Base Titration (for total acidity) q1->titration No (Assay of main component only) hplc Use HPLC q2->hplc No (Non-volatile) gc Use GC with Derivatization q2->gc Yes end Method Selected hplc->end gc->end titration->end

Caption: Workflow for selecting a purity analysis method for this compound.

Experimental Workflow Diagrams

To further clarify the analytical processes, the following diagrams outline the experimental workflows for HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separate on C18 Column inject->separate detect Detect at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with BF3-Methanol weigh->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC extract->inject separate Separate on Wax Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for GC purity analysis including derivatization.

References

A Comparative Guide to Chiral Columns for the Separation of 2-Fluorophenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 2-Fluorophenylalanine (2-FPA), a synthetic amino acid, presents a common challenge in chiral chromatography. This guide provides an objective comparison of the performance of different chiral stationary phases (CSPs) for the separation of 2-FPA enantiomers, supported by experimental data to aid in column selection and method development.

The primary modes of chiral recognition for the separation of amino acids like 2-FPA involve various interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation. The choice of chiral stationary phase is paramount in achieving optimal resolution. The most commonly employed CSPs for this purpose fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based columns.

Performance Comparison of Chiral Columns

The following table summarizes the performance of various chiral columns for the separation of enantiomers of compounds structurally similar to 2-FPA, providing a strong basis for column selection. Direct performance data for 2-FPA is often proprietary or not widely published; therefore, data from the closely related compound, phenylalanine, is included as a reliable indicator of potential performance for 2-FPA.

Chiral Stationary Phase (CSP)Column NameParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)Retention Factor (k')
Polysaccharide-Based Lux Cellulose-15250 x 4.6Hexane/Ethanol/DEA (70/30/0.3, v/v/v)1.025Not specified for PhenylalanineNot specified for PhenylalanineNot specified for Phenylalanine
Macrocyclic Glycopeptide Chirobiotic T5250 x 4.6Acetonitrile/Water (75/25, v/v)Not Specified231.59Not SpecifiedNot Specified
Macrocyclic Glycopeptide Ristocetin-basedNot SpecifiedNot SpecifiedAcetonitrile/Water (60/40, v/v)Not Specified232.75Not SpecifiedNot Specified
Cyclodextrin-Based β-cyclodextrinNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedChiral recognition observedNot SpecifiedNot Specified
Cyclodextrin-Based Isopropylcarbamate cyclofructan 6Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedChiral recognition observedNot SpecifiedNot Specified

Note: Data for Lux Cellulose-1 is for the separation of β-blockers, indicating its potential for separating compounds with aromatic rings and amine groups like 2-FPA.[1] Data for Chirobiotic T, Ristocetin-based, β-cyclodextrin, and Isopropylcarbamate cyclofructan 6 columns are for the separation of phenylalanine.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative experimental protocols for the different types of chiral columns.

Polysaccharide-Based Column (Example: Lux Cellulose-1)
  • Column: Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A typical starting condition for amino acids would be a normal phase eluent such as a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A representative mobile phase for similar compounds is n-hexane/ethanol/DEA (70/30/0.3, v/v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25 °C[1]

  • Detection: UV at a suitable wavelength for 2-FPA (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic 2-FPA in the mobile phase to a concentration of approximately 1 mg/mL.

Macrocyclic Glycopeptide-Based Column (Example: Chirobiotic T)
  • Column: Chirobiotic T (Teicoplanin-based)

  • Mobile Phase: For reversed-phase separation of phenylalanine, a mobile phase of acetonitrile and water (75:25, v/v) was effective.[2] This is a good starting point for 2-FPA.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: 23 °C[2]

  • Detection: UV at an appropriate wavelength.

  • Sample Preparation: Dissolve the 2-FPA sample in the mobile phase.

Cyclodextrin-Based Column
  • Column: A β-cyclodextrin or derivatized cyclodextrin column.

  • Mobile Phase: Cyclodextrin-based columns can be operated in reversed-phase, normal-phase, or polar organic modes. For amino acids, reversed-phase with an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is common.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled temperature (e.g., 25 °C).

  • Detection: UV detection.

  • Sample Preparation: Prepare the sample in the mobile phase.

Experimental Workflow

The following diagram illustrates a typical workflow for the chiral separation of 2-FPA using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_2fpa Racemic 2-FPA Sample dissolve Dissolve in Mobile Phase racemic_2fpa->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injector Autosampler/Injector filter->injector mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump pump->injector column Chiral Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system chromatogram Chromatogram with Separated Enantiomers data_system->chromatogram quantify Quantify Resolution (Rs), Selectivity (α), and Retention (k') chromatogram->quantify report Generate Report quantify->report

Caption: Experimental workflow for chiral HPLC separation of 2-FPA.

Conclusion

The selection of an appropriate chiral column for the separation of 2-Fluorophenylalanine enantiomers is dependent on various factors including the desired resolution, analysis time, and available instrumentation. Macrocyclic glycopeptide columns, such as those based on teicoplanin and ristocetin, have demonstrated excellent performance for the separation of the closely related phenylalanine, suggesting they are strong candidates for 2-FPA.[2] Polysaccharide-based columns are also a versatile option with broad applicability.[3][4] Cyclodextrin-based CSPs offer another avenue for separation, particularly in reversed-phase mode.[5] It is recommended to screen a selection of these columns with varying mobile phase compositions to determine the optimal conditions for a specific application. The provided experimental protocols and workflow serve as a foundational guide for initiating method development for the chiral separation of 2-FPA.

References

A Comparative Analysis of 2-Fluoropropionic Acid and 3-Fluoropropionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical and biological properties of two closely related fluorinated carboxylic acids, providing essential data for their application in research and development.

In the realm of drug discovery and chemical biology, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This guide provides a detailed comparison of two constitutional isomers, 2-Fluoropropionic acid and 3-Fluoropropionic acid, offering a valuable resource for researchers, scientists, and professionals in drug development. Understanding the subtle yet significant differences between these compounds is crucial for their effective application as building blocks in medicinal chemistry and as probes in biological systems.

Physicochemical Properties: A Tabulated Comparison

The position of the fluorine atom on the propionic acid backbone results in distinct differences in the physicochemical characteristics of this compound and 3-Fluoropropionic acid. These properties are fundamental to predicting their behavior in both chemical reactions and biological environments.

PropertyThis compound3-Fluoropropionic Acid
CAS Number 6087-13-4[1]461-56-3[2][3]
Molecular Formula C₃H₅FO₂[1][4]C₃H₅FO₂[2][3]
Molecular Weight 92.07 g/mol [4]92.07 g/mol [3]
pKa 2.68 ± 0.10 (Predicted)[1][5]3.89 ± 0.10 (Predicted)[6][7]
Boiling Point 153-154 °C[1]; 66-67 °C at 30 mmHg190 °C[8]; 78.5-79.5 °C at 12 Torr[3]
Melting Point ~ -32 °C[1]-13.50 °C[8]
Density ~ 1.25 g/cm³[1]; 1.181 g/mL at 25 °C1.2210 g/cm³[8]; 1.247 g/cm³ at 20 °C[3]
Solubility Soluble in water, ethanol, and ether.[1] Partly miscible in water.[9][10]Highly soluble in polar solvents like water.[8] Limited solubility in non-polar solvents.[8]
Appearance Colorless liquid[1][5]Colorless to pale yellow liquid[8]

Biological Activity and Applications

While both isomers are valuable intermediates in organic synthesis for producing pharmaceuticals and agrochemicals, their biological activities and specific applications show some divergence.[1][2]

This compound has garnered attention in the field of medical imaging.[10][11] Specifically, its radiolabeled form, 2-¹⁸F-Fluoropropionic acid (¹⁸F-FPA), has been investigated as a potential PET imaging agent for detecting prostate cancer.[12][13] Studies suggest that ¹⁸F-FPA may offer superior performance over ¹⁸F-FDG for imaging prostate cancer, demonstrating excellent tumor-to-background contrast.[12] Additionally, this compound is a precursor for synthesizing 2-fluoro fatty acids, which have shown antifungal properties.[10][11]

3-Fluoropropionic Acid is recognized for its potential in medicinal chemistry and as a building block for various fluorinated compounds.[2][7] It has been investigated for its antibacterial properties and its ability to inhibit protein synthesis through enzymatic reactions.[2] Its utility also extends to introducing fluorine into organic molecules during the synthesis of new medicines.

Toxicological Profile

The toxicological profiles of these isomers are a critical consideration for their handling and application. Both compounds are classified as irritants and corrosive.

This compound is harmful if swallowed and causes burns.[5] Safety protocols necessitate the use of protective gloves, goggles, and clothing to avoid skin and eye contact.[1][5]

3-Fluoropropionic Acid is also harmful if swallowed and causes severe skin burns and eye damage.[14][15] It may also cause respiratory irritation.[14][15] Safe handling procedures are essential to prevent exposure.

Experimental Methodologies

Determination of Physicochemical Properties
  • pKa Determination: Potentiometric titration is a standard method. The acid is dissolved in water and titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

  • Boiling and Melting Point Determination: These are determined using standard laboratory equipment such as a melting point apparatus or a distillation setup under controlled pressure.

  • Solubility Assessment: A known amount of the acid is added to a specific volume of a solvent (e.g., water, ethanol) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved acid is measured, often by titration or spectroscopic methods.

In Vitro and In Vivo Biological Evaluation
  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined by broth microdilution or agar dilution methods against various bacterial or fungal strains.

  • Cytotoxicity Assays: The effect of the compounds on cell viability is assessed using assays such as the MTT or LDH assay in relevant cancer cell lines (e.g., prostate cancer cell lines for this compound).

  • In Vivo Imaging (for ¹⁸F-FPA): This involves radiolabeling of this compound with ¹⁸F, followed by administration to animal models bearing tumor xenografts. The biodistribution and tumor uptake are then monitored over time using a PET scanner.

Logical Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial evaluation of a novel therapeutic or diagnostic agent, a process applicable to the study of fluoropropionic acid derivatives.

G General Workflow for Preclinical Compound Evaluation cluster_0 Initial Screening cluster_1 In Vivo Studies cluster_2 Lead Optimization A Compound Synthesis & Characterization B In Vitro Assays (Target Binding, Enzyme Inhibition) A->B C Cell-Based Assays (Cytotoxicity, Efficacy) B->C D Animal Model Development C->D E Pharmacokinetics (ADME) D->E F Efficacy & Toxicity Studies D->F G Structure-Activity Relationship (SAR) E->G F->G I Candidate Selection F->I H Refinement of Physicochemical Properties G->H G->I H->G H->I

Caption: Preclinical evaluation workflow for novel compounds.

References

A Comparative Guide to the In Vitro and In Vivo Uptake of 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo uptake of 2-Fluoropropionic acid (2-FPA), a molecule of increasing interest in metabolic research and diagnostic imaging. While substantial in vivo data exists, particularly for its radiolabeled form (2-[¹⁸F]-Fluoropropionic acid or [¹⁸F]FPA) as a positron emission tomography (PET) tracer, direct in vitro uptake studies are less common. This guide synthesizes the available experimental data to offer a comparative overview and highlights areas for future investigation.

Data Presentation: Quantitative Uptake of this compound

The following tables summarize the key quantitative data available for the in vivo and the limited in vitro uptake of 2-FPA and its analogs.

Table 1: In Vivo Biodistribution of [¹⁸F]FPA in Tumor-Bearing Mice

TissueCWR22rv1 Prostate Xenograft (%ID/g)¹Breast Cancer Xenograft (%ID/g)²
Tumor 5.52 ± 0.35 (1h) 13.74 ± 1.97 (1h)
5.53 ± 0.42 (2h) 14.84 ± 1.06 (2h)
5.74 ± 0.54 (3h)
5.34 ± 0.19 (4h)
Blood High ActivityNot Reported
Heart High ActivityNot Reported
Brain High UptakeNot Reported
Muscle Low UptakeLow Uptake
Bone Low UptakeNot Reported

¹Data from biodistribution studies in mice with CWR22rv1 prostate xenografts, showing considerable and stable tumor accumulation over 4 hours.[1][2] ²Data from micro-PET imaging in breast cancer-bearing mice, indicating high tumor uptake.[3]

Table 2: Comparative In Vivo Tumor Uptake of [¹⁸F]FPA and Other Tracers (%ID/g at 1h)

TracerCWR22rv1 Prostate XenograftBreast Cancer Xenograft
[¹⁸F]FPA 7.08 ± 0.80 [1][2]13.74 ± 1.97 [3]
¹⁴C-Acetate 0.36 ± 0.08[1][2]Not Reported
[¹⁸F]FDG Lower than [¹⁸F]FPA[1][2]10.27 ± 2.34[3]

These in vivo studies demonstrate the potential of [¹⁸F]FPA as a promising PET tracer for cancer imaging, with superior tumor-to-background contrast compared to [¹⁸F]FDG in prostate cancer models.[1][2] The uptake in tumors is significantly higher than that of acetate, which it is hypothesized to mimic.[1]

Table 3: In Vitro Uptake and Inhibition of R-[¹⁸F]FPA in Liver Cancer Cell Lines

Cell LineConditionR-[¹⁸F]FPA Uptake (% of Control)
HepG2 Orlistat (Fatty Acid Synthase Inhibitor)Reduced
3-Nitropropionic Acid (Mitochondrial Inhibitor)Reduced
SK-Hep-1 Orlistat (Fatty Acid Synthase Inhibitor)Reduced
3-Nitropropionic Acid (Mitochondrial Inhibitor)Reduced

In vitro blocking experiments suggest that the uptake of R-[¹⁸F]FPA in liver cancer cells is at least partially dependent on fatty acid synthesis and mitochondrial activity. Further research is needed to elucidate the precise mechanisms and quantify the uptake in various cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Biodistribution and PET Imaging Protocol
  • Animal Models: Nude mice are typically used, bearing subcutaneous xenografts of human cancer cell lines (e.g., CWR22rv1 for prostate cancer, or breast cancer cell lines).[1][3]

  • Tracer Administration: A defined amount of [¹⁸F]FPA (e.g., 3.7–5.5 MBq) is injected intravenously via the tail vein.[1]

  • PET Imaging: Small-animal PET scans are performed at various time points post-injection (e.g., 1, 2, 3, and 4 hours) to visualize the biodistribution of the tracer.[1]

  • Biodistribution Analysis: At the end of the imaging period, animals are euthanized, and organs of interest are harvested, weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1]

Proposed In Vitro Uptake Assay Protocol
  • Cell Culture: Cancer cell lines of interest (e.g., PC-3, LNCaP, HepG2) are cultured to near confluence in appropriate multi-well plates.

  • Incubation: Cells are washed with a buffer (e.g., Krebs-Ringer-HEPES) and then incubated with a known concentration of radiolabeled 2-FPA (e.g., [¹⁸F]FPA or [¹⁴C]2-FPA) for various time points at 37°C.

  • Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

  • Cell Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured using a gamma or scintillation counter. Protein concentration in the lysate is determined to normalize the uptake data (e.g., cpm/mg protein).

  • Inhibition Studies: To investigate transport mechanisms, the uptake assay is performed in the presence of potential inhibitors of short-chain fatty acid transporters (e.g., inhibitors of Monocarboxylate Transporters or Sodium-coupled Monocarboxylate Transporters) or metabolic pathways (e.g., orlistat).

Signaling Pathways and Transport Mechanisms

The precise mechanisms governing 2-FPA uptake are still under investigation. The prevailing hypothesis is that 2-FPA, as an analog of acetate, is taken up and utilized by cells with altered metabolism, such as cancer cells.

Potential Transport Mechanisms:

  • Monocarboxylate Transporters (MCTs): The SLC16A family of transporters are responsible for the proton-coupled transport of monocarboxylates like lactate, pyruvate, and short-chain fatty acids. Their role in 2-FPA uptake is plausible but requires direct experimental validation. Interestingly, a study on doxorubicin-induced cardiotoxicity showed that [¹⁸F]FPA uptake in the heart was not inhibited by an MCT1 inhibitor, suggesting tissue-specific transport mechanisms may exist.

  • Sodium-coupled Monocarboxylate Transporters (SMCTs): The SLC5A8 and SLC5A12 transporters are involved in the sodium-dependent uptake of short-chain fatty acids, particularly in the intestine and kidney. Their involvement in 2-FPA uptake in cancer cells is yet to be determined.

  • Fatty Acid Transport Proteins (FATPs): These proteins facilitate the transport of long-chain fatty acids across the plasma membrane, and their potential role in the uptake of a short-chain fatty acid analog like 2-FPA is an area for investigation.

Intracellular Metabolism:

Once inside the cell, it is hypothesized that 2-FPA may be converted to 2-fluoroacetyl-CoA by Acetyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) . This enzyme is known to be upregulated in cancer cells under metabolic stress and plays a crucial role in converting acetate into acetyl-CoA for lipid synthesis. The partial blockage of R-[¹⁸F]FPA uptake by the fatty acid synthase inhibitor orlistat in liver cancer cells supports the involvement of lipid metabolism pathways.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Line Culture (e.g., Prostate, Breast, Liver Cancer) uptake_assay [¹⁸F]FPA Uptake Assay cell_culture->uptake_assay inhibition_studies Inhibition Studies (Transporter & Metabolic Inhibitors) uptake_assay->inhibition_studies correlation In Vitro - In Vivo Correlation Analysis inhibition_studies->correlation Mechanistic Insights animal_model Tumor Xenograft Model (Nude Mice) tracer_injection [¹⁸F]FPA Injection (Intravenous) animal_model->tracer_injection pet_imaging Small Animal PET Imaging tracer_injection->pet_imaging biodistribution Biodistribution Analysis (%ID/g) pet_imaging->biodistribution biodistribution->correlation Tissue Uptake Data

Caption: Experimental workflow for correlating in vitro and in vivo 2-FPA uptake.

transport_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space extracellular Extracellular This compound MCT MCTs (SLC16A) extracellular->MCT H+ co-transport (Hypothesized) SMCT SMCTs (SLC5A8/12) extracellular->SMCT Na+ co-transport (Hypothesized) FATP FATPs extracellular->FATP (Hypothesized) intracellular_fpa Intracellular This compound MCT->intracellular_fpa SMCT->intracellular_fpa FATP->intracellular_fpa acss2 ACSS2 intracellular_fpa->acss2 acetyl_coa 2-Fluoroacetyl-CoA acss2->acetyl_coa lipid_synthesis Lipid Synthesis acetyl_coa->lipid_synthesis tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Hypothesized transport and metabolic pathways of this compound.

Conclusion and Future Directions

The available evidence strongly supports the use of [¹⁸F]FPA as a valuable tool for in vivo imaging of cancer, demonstrating high tumor uptake and favorable biodistribution. However, the understanding of its cellular uptake and transport mechanisms at the in vitro level remains in its infancy. The limited in vitro data suggests a link to fatty acid metabolism, but a more detailed characterization is necessary.

Future research should focus on:

  • Comprehensive In Vitro Uptake Studies: Quantifying 2-FPA uptake in a panel of cancer cell lines to establish a baseline and identify cell lines with high avidity.

  • Elucidation of Transport Mechanisms: Utilizing specific inhibitors and gene silencing techniques to identify the primary transporters responsible for 2-FPA influx.

  • Metabolic Fate Analysis: Tracing the intracellular conversion of 2-FPA to understand its downstream metabolic effects.

  • Direct In Vitro-In Vivo Correlation: Performing parallel in vitro and in vivo studies with the same cell lines to establish a robust correlation between cellular uptake and tumor accumulation in animal models.

A deeper understanding of the fundamental biology of 2-FPA uptake will not only refine its application as a diagnostic agent but also potentially unveil new therapeutic targets within the metabolic pathways of cancer.

References

Safety Operating Guide

Proper Disposal of 2-Fluoropropionic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Fluoropropionic acid must be treated as hazardous waste. Due to its corrosive nature and potential for environmental persistence, proper disposal is critical for laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a corrosive liquid that causes severe skin burns and eye damage, and is harmful if swallowed.[1][2] Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

Quantitative Safety and Hazard Data

A summary of key quantitative data and classifications for this compound is provided below for rapid risk assessment.

ParameterValueSource
UN Number UN3265Fisher Scientific SDS
Hazard Class 8 (Corrosive)Fisher Scientific SDS
GHS Pictograms Corrosion, Acute ToxicityPubChem
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)PubChem
EPA Hazardous Waste Code D002 (Corrosive Waste). May also be classified under F-codes (e.g., F001, F002) if a spent solvent.U.S. EPA

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) is_small_spill Small, manageable spill? start->is_small_spill is_bulk_waste Bulk waste or unused product? start->is_bulk_waste neutralize Neutralize with weak base (See Protocol) is_small_spill->neutralize Yes is_small_spill->is_bulk_waste No collect_residue Collect neutralized residue for hazardous waste pickup neutralize->collect_residue package_waste Package in a designated, labeled hazardous waste container collect_residue->package_waste is_bulk_waste->package_waste Yes ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed contractor package_waste->ehs_pickup incineration High-Temperature Incineration (Preferred Method) ehs_pickup->incineration landfill Hazardous Waste Landfill (Alternative) ehs_pickup->landfill

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Procedures

The primary and most effective method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This is crucial for breaking the stable carbon-fluorine bond. An alternative, if incineration is not available, is disposal in a designated hazardous waste landfill.

Procedure 1: Disposal of Bulk Quantities and Contaminated Materials
  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.

    • Do not mix this compound waste with other waste streams, particularly incompatible materials like bases or strong oxidizing agents.

  • Labeling and Storage:

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (corrosive).

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate inventory of the waste container's contents.

Procedure 2: Neutralization of Small Spills

For small, manageable spills, in-lab neutralization can be performed with extreme caution. The reaction of an acid with a base is exothermic and can generate heat and fumes.[3]

Experimental Protocol for Neutralization:

  • Preparation and Safety:

    • Ensure the entire procedure is conducted within a chemical fume hood.

    • Wear all required PPE: chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.

    • Prepare an ice bath to cool the reaction vessel if necessary.

  • Containment:

    • For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.

  • Neutralization:

    • Slowly and carefully add a weak base, such as sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, to the contained spill. Avoid using strong bases as this can cause a violent reaction.

    • The addition of a carbonate base will cause effervescence (fizzing) as carbon dioxide gas is produced. Add the base portion-wise to control the reaction rate.

  • pH Monitoring:

    • Periodically and carefully, check the pH of the mixture using pH indicator strips.

    • Continue to add the weak base until the pH is between 6.0 and 8.0.

  • Collection and Disposal:

    • Once neutralized, carefully collect the resulting mixture using non-sparking tools.

    • Place the neutralized residue and any contaminated cleanup materials into the designated hazardous waste container for halogenated organic compounds.

    • Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination must also be disposed of as hazardous waste.

Incompatible Materials

Store this compound and its waste away from the following incompatible materials to prevent dangerous reactions:

  • Bases (to avoid exothermic neutralization)

  • Strong oxidizing agents

  • Diazo compounds

  • Dithiocarbamates

  • Isocyanates

  • Mercaptans

  • Nitrides

  • Sulfides

Reactions with these can generate flammable and/or toxic gases and significant heat.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Logistical Information for Handling 2-Fluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the proper handling and disposal of 2-Fluoropropionic acid. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive chemical that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][5]To prevent skin contact which can cause severe burns.[1][4] Double gloving is recommended for extended operations.
Body Protection A chemical-resistant laboratory coat, apron, and closed-toe shoes.To shield skin from accidental spills and contamination.[4][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic acids/vapors is necessary.[3]To prevent inhalation of corrosive and irritating vapors.[2]

Glove Selection and Quantitative Data

Table 2: Glove Material Compatibility for Short-Chain Carboxylic Acids

ChemicalNitrileLatexNeopreneButyl Rubber
Acetic Acid Good to Excellent[1][6]Excellent[6]GoodExcellent
Formic Acid Good[7]Excellent[5]GoodExcellent
Bromopropionic Acid Recommended[3]Recommended[3]Not RatedNot Rated

Note: This table is a guide based on available data for similar chemicals. Users should always consult the glove manufacturer's specific chemical resistance data. For incidental contact, nitrile gloves may be suitable, but for prolonged handling, more robust gloves like butyl rubber or neoprene are recommended.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure a chemical fume hood is operational and available.[6]

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary PPE and inspect it for integrity.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.[6]

    • Wear the appropriate PPE as specified in Table 1 at all times.

    • When diluting, always add the acid slowly to the solvent. Never add solvent to the acid.[8]

    • Use compatible container materials, such as glass or other resistant polymers.

    • Keep containers of this compound tightly sealed when not in use.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

    • Collect the contaminated absorbent material into a designated, labeled hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Decontaminate the spill area thoroughly.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[2][9]

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[2]

    • The container should be marked as "Halogenated Organic Waste."[2]

    • Do not mix this compound waste with non-halogenated, basic, or oxidizing waste streams.[2]

  • Container Management:

    • Use a compatible, leak-proof waste container (e.g., high-density polyethylene - HDPE).

    • Keep the waste container securely closed except when adding waste.

    • Store the waste container in a designated and well-ventilated satellite accumulation area.

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Properly document the contents of the waste container as required.

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Workflow and Safety Logic

Workflow for Safe Handling of this compound prep Preparation sds Review SDS prep->sds ppe_check Inspect PPE sds->ppe_check setup Set up in Fume Hood ppe_check->setup handling Handling setup->handling wear_ppe Don Appropriate PPE handling->wear_ppe in_hood Work in Fume Hood wear_ppe->in_hood spill_check Spill Occurs? in_hood->spill_check cleanup Spill Cleanup spill_check->cleanup Yes disposal Disposal spill_check->disposal No, Work Complete absorb Absorb with Inert Material cleanup->absorb collect_spill Collect in Waste Container absorb->collect_spill collect_spill->disposal segregate Segregate as Halogenated Waste disposal->segregate label_waste Label Waste Container segregate->label_waste ehs_contact Contact EHS for Pickup label_waste->ehs_contact

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.